Technical Documentation Center

5-Bromo-4-chloro-2-iodo-m-xylene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-chloro-2-iodo-m-xylene

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of the Novel Halogenated Xylene: 5-Bromo-4-chloro-2-iodo-m-xylene

Introduction Polysubstituted aromatic compounds are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Polysubstituted aromatic compounds are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique arrangement of multiple, distinct halogen atoms on a single aromatic ring offers a powerful toolkit for medicinal chemists. It allows for site-selective functionalization through differential reactivity in cross-coupling reactions, enabling the systematic construction of diverse molecular architectures.[1]

This guide focuses on the novel, sparsely documented compound, 5-Bromo-4-chloro-2-iodo-m-xylene. Given the absence of extensive literature on this specific molecule, this document serves as a theoretical and practical framework for its synthesis, purification, and characterization. By leveraging established methodologies for analogous halogenated aromatics, we provide a robust, field-proven approach for researchers and drug development professionals to produce and validate this promising chemical building block. The principles outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.

Part 1: Molecular Profile and Physicochemical Properties

A comprehensive understanding of a molecule begins with its fundamental properties. For 5-Bromo-4-chloro-2-iodo-m-xylene, these properties dictate its behavior in both reactive and biological systems. The data presented below are calculated based on its structure, providing a baseline for experimental work.

Caption: Molecular Structure of 5-Bromo-4-chloro-2-iodo-m-xylene.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource/Method
IUPAC Name 5-Bromo-4-chloro-2-iodo-1,3-dimethylbenzeneNomenclature
Molecular Formula C₈H₇BrClICalculated
Molecular Weight 345.41 g/mol Calculated
CAS Number Not assignedN/A
Canonical SMILES CC1=C(I)C(=C(Cl)C(=C1)Br)CStructure to SMILES
InChI Key (Predicted)Structure to InChI
Physical Form Solid or Semi-solid (Predicted)[3]
Purity >98% (Target)[3]
Storage Temperature 2-8°C, sealed in dry, dark place[3]

Part 2: Proposed Synthetic Pathway and Experimental Protocol

The synthesis of a multi-halogenated aromatic requires careful strategic planning to control regioselectivity. The directing effects of the substituents (activating methyl groups vs. deactivating halogens) must be leveraged at each step. A robust and high-yield approach can be adapted from established Sandmeyer-type reactions, which are well-suited for introducing halogens at specific positions via a diazonium salt intermediate.[4] This method offers superior control compared to sequential electrophilic additions.

SynthesisWorkflow Start 4-Bromo-2,6-dimethylaniline (Starting Material) Step1 Diazotization (NaNO₂, HCl, 0°C) Start->Step1 Intermediate Diazonium Salt (In situ) Step1->Intermediate Step2 Sandmeyer Reaction (KI) Intermediate->Step2 Product1 5-Bromo-2-iodo-m-xylene Step2->Product1 Step3 Electrophilic Chlorination (NCS, Acetic Acid) Product1->Step3 FinalProduct 5-Bromo-4-chloro-2-iodo-m-xylene (Target Product) Step3->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Protocol 2.1: Synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene

Causality: This protocol is modeled on a known, high-yield synthesis of a related di-halogenated xylene.[4] The Sandmeyer reaction is chosen for the iodination step due to its efficiency and specificity. The subsequent electrophilic chlorination is directed to the vacant position activated by the two methyl groups and ortho to the bromine, a predictable outcome based on electronic and steric effects.

Materials:

  • 4-Bromo-2,6-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Potassium iodide (KI)

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Acetonitrile (ACN)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Diazotization (Step 1):

    • In a three-neck round-bottom flask cooled to 0°C in an ice-salt bath, dissolve 4-bromo-2,6-dimethylaniline (1 equivalent) in a mixture of acetonitrile and concentrated HCl.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature remains below 5°C.

    • Stir the resulting mixture vigorously for 30 minutes at 0°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • Iodination (Step 2):

    • To the cold diazonium salt solution, add a pre-cooled aqueous solution of potassium iodide (1.5 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases. The reaction progress can be monitored by TLC.

    • Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess iodine.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure to yield crude 5-Bromo-2-iodo-m-xylene. This intermediate may be purified by column chromatography or used directly in the next step if sufficiently pure.[4]

  • Chlorination (Step 3):

    • Dissolve the crude or purified 5-Bromo-2-iodo-m-xylene (1 equivalent) in glacial acetic acid.

    • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution.

    • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous phase twice more with diethyl ether.

    • Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure target product, 5-Bromo-4-chloro-2-iodo-m-xylene.

Part 3: Structural Elucidation and Characterization

Confirming the structure and purity of a novel compound is non-negotiable. A multi-technique approach provides orthogonal data, creating a self-validating system for characterization.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Validation Crude Crude Product Purified Purified Product (via Chromatography) Crude->Purified NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (HRMS) Purified->MS HPLC Chromatography (HPLC/GC for Purity) Purified->HPLC Final Confirmed Structure & Purity >98% NMR->Final MS->Final HPLC->Final

Caption: Workflow for structural validation and purity assessment.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to be simple. One aromatic proton will appear as a singlet. Two distinct singlets are expected for the non-equivalent methyl groups, with chemical shifts influenced by the adjacent halogen substituents.[5]

  • ¹³C NMR: Eight distinct signals are predicted, corresponding to the eight carbon atoms in the unique chemical environments of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique for confirming the elemental composition. The observed mass should match the calculated exact mass of C₈H₇BrClI. Furthermore, the isotopic pattern will be highly characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing unambiguous confirmation.

Part 4: Reactivity and Applications in Drug Development

The true value of 5-Bromo-4-chloro-2-iodo-m-xylene lies in its potential as a versatile building block. The three different carbon-halogen bonds (C-I, C-Br, C-Cl) exhibit differential reactivity, allowing for programmed, sequential cross-coupling reactions.

  • Reactivity Hierarchy: Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl . This hierarchy is the cornerstone of its utility, enabling chemists to selectively functionalize one site while leaving the others intact for subsequent transformations.

  • Potential Applications:

    • Scaffold Decoration: It can serve as a rigid core scaffold onto which different functionalities (e.g., aryl groups, alkynes, amines) are precisely installed via Suzuki, Sonogashira, and Buchwald-Hartwig couplings, respectively. This is a powerful strategy for generating libraries of related compounds in lead optimization campaigns.

    • Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a fragment or elaborated into more complex fragments for screening against biological targets.

    • "Click" Chemistry: After conversion of a halogen to an azide or alkyne, the scaffold can participate in click chemistry reactions, a modular and efficient method for drug discovery and development.[6]

Core C₈H₇BrClI Scaffold CI C-I Bond (Most Reactive) Core->CI 1st Coupling CBr C-Br Bond (Intermediate) Core->CBr 2nd Coupling CCl C-Cl Bond (Least Reactive) Core->CCl 3rd Coupling R1 R¹ Group (e.g., Suzuki) CI->R1 R2 R² Group (e.g., Sonogashira) CBr->R2 R3 R³ Group (e.g., Buchwald) CCl->R3

Caption: Site-selective functionalization based on C-X bond reactivity.

Part 5: Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory. The following guidelines are based on data from structurally similar chemicals.[3][7]

Table 2: Summary of Potential Hazards and Precautions

Hazard CategoryGHS Statements (Anticipated)Precautionary Measures
Skin Contact H315: Causes skin irritation.[3]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
Eye Contact H319: Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation H335: May cause respiratory irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[8]
Ingestion H302: Harmful if swallowed (Potential).P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[8]
Protocol 5.1: Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

    • Eye Protection: Use chemical safety goggles with side-shields.

    • Lab Coat: A standard lab coat is required.

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and dispersion. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed and store in a cool (2-8°C), dry, and well-ventilated area.[3] Protect from light.

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant. Do not let the product enter drains.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: A Deep Dive into 5-Bromo-m-xylene. [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-iodo-m-xylene. [Link]

  • Chemspace. (n.d.). 5-bromo-2-iodo-1,3-dimethylbenzene. [Link]

  • Organic Syntheses. (1988). 2-IODO-p-XYLENE. [Link]

  • PubMed. (2025). Advances in click chemistry for drug discovery and development. [Link]

Sources

Exploratory

The 5-Bromo-4-chloro-2-iodo-m-xylene Scaffold: A Master Key for Orthogonal Cross-Coupling in Advanced Molecular Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Bromo-4-chloro-2-iodo-1,3-dimethylbenzene (CAS: 1208075-91-5) Executive Summary In the realm of modern drug discovery and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Bromo-4-chloro-2-iodo-1,3-dimethylbenzene (CAS: 1208075-91-5)

Executive Summary

In the realm of modern drug discovery and advanced materials science, the demand for highly functionalized, sterically defined aromatic cores is paramount. 5-Bromo-4-chloro-2-iodo-m-xylene represents a premium polyhalogenated building block. By incorporating three distinct halogens (iodine, bromine, and chlorine) onto a sterically rigid 1,3-dimethylbenzene (m-xylene) core, this molecule offers a programmable, three-stage scaffold for orthogonal transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the thermodynamic causality behind the chemoselectivity of this molecule. We will explore the precise structural logic of the scaffold, outline a self-validating experimental protocol for its sequential functionalization, and demonstrate its utility in synthesizing complex pharmacophores.

Structural and Electronic Profiling

To successfully manipulate 5-Bromo-4-chloro-2-iodo-m-xylene, one must first understand its asymmetric topology. The parent m-xylene ring provides two methyl groups at positions 1 and 3, which exert both mild electron-donating (+I) effects and significant steric shielding.

The placement of the halogens dictates the molecule's reactivity:

  • Position 2 (Iodo): Sandwiched between two methyl groups, this bond is sterically hindered but thermodynamically the weakest.

  • Position 4 (Chloro): Ortho to the C3-methyl and C5-bromo groups, presenting a highly shielded and thermodynamically robust bond.

  • Position 5 (Bromo): Flanked by the C4-chloro and the C6-proton, offering moderate steric accessibility and intermediate bond strength.

  • Position 6 (Proton): The sole aromatic proton, serving as a critical diagnostic marker for Nuclear Magnetic Resonance (NMR) validation.

Quantitative Reactivity Hierarchy

The sequential functionalization of polyhalogenated arenes is governed fundamentally by the Bond Dissociation Energy (BDE) of the carbon-halogen (C–X) bonds . Oxidative addition of a Palladium(0) catalyst will selectively occur at the weakest C–X bond first.

Table 1: Halogen Substituent Profiling and Thermodynamic Reactivity Hierarchy

SubstituentRing PositionApprox. BDE (kcal/mol)Chemoselectivity RankOptimal Pd-Catalyst System
Iodo (-I) C2~65.01 (Highest Reactivity)Pd(PPh3)4 / Mild Base
Bromo (-Br) C5~81.02 (Moderate Reactivity)Pd2(dba)3 / BINAP
Chloro (-Cl) C4~96.03 (Lowest Reactivity)Pd(OAc)2 / XPhos

Thermodynamic Causality of Orthogonal Chemoselectivity

The dichotomy in cross-coupling site selectivity is not merely a function of the halogens present, but of the specific activation energy required for the transition metal to insert into the C–X bond .

  • C–I Activation: The carbon-iodine bond is highly polarizable and weak. Standard zero-valent palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), can easily overcome the activation barrier at mild temperatures (60 °C), leaving the C–Br and C–Cl bonds completely untouched .

  • C–Br Activation: Once the iodine is replaced, the C–Br bond becomes the next target. Because it is stronger, it requires elevated thermal energy and a bidentate ligand (e.g., BINAP) to stabilize the resulting Pd(II) intermediate and drive the catalytic cycle forward.

  • C–Cl Activation: The carbon-chlorine bond is notoriously inert. To force oxidative addition here, we must employ highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (like XPhos). These ligands increase the electron density on the Pd center, accelerating oxidative addition while their bulkiness forces the subsequent reductive elimination .

G Start 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) Step1 Step 1: C-I Activation (Pos 2) Pd(PPh3)4, 60°C Start->Step1 BDE ~65 kcal/mol Int1 Intermediate 1 2-Functionalized-5-bromo-4-chloro-m-xylene Step1->Int1 Step2 Step 2: C-Br Activation (Pos 5) Pd2(dba)3, BINAP, 90°C Int1->Step2 BDE ~81 kcal/mol Int2 Intermediate 2 2,5-Difunctionalized-4-chloro-m-xylene Step2->Int2 Step3 Step 3: C-Cl Activation (Pos 4) Pd(OAc)2, XPhos, 110°C Int2->Step3 BDE ~96 kcal/mol Final Fully Functionalized Scaffold Complex API Core Step3->Final

Logical workflow of orthogonal cross-coupling based on C-X bond dissociation energies.

Self-Validating Experimental Protocol: Sequential Functionalization

A robust chemical protocol must be a self-validating system. The following methodology details the sequential functionalization of the scaffold, incorporating specific analytical checkpoints to guarantee chemoselectivity at each stage.

Step 1: C-I Bond Functionalization (Suzuki-Miyaura Arylation)
  • Objective: Selective carbon-carbon bond formation at position 2 .

  • Procedure:

    • Charge a Schlenk flask with 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).

    • Add degassed Toluene/H2O (4:1 v/v) and Na2CO3 (2.0 equiv).

    • Stir under argon at 60 °C for 4 hours.

    • Quench, extract with EtOAc, and purify via silica gel chromatography.

  • Self-Validation (GC-MS): The isotopic cluster of the starting material exhibits a complex M, M+2, M+4 pattern due to the combination of Br (79/81) and Cl (35/37), alongside the massive mass contribution of Iodine (127 Da). Successful conversion is validated by a mass shift corresponding to the exact loss of 127 Da and the addition of the aryl mass, while perfectly preserving the Br/Cl isotopic ratio.

Step 2: C-Br Bond Functionalization (Buchwald-Hartwig Amination)
  • Objective: Selective carbon-nitrogen bond formation at position 5.

  • Procedure:

    • To the isolated Intermediate 1, add the desired amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), BINAP (5 mol%), and Cs2CO3 (2.0 equiv) in anhydrous 1,4-dioxane.

    • Heat to 90 °C for 12 hours.

  • Self-Validation (1H NMR): The single aromatic proton at C6 serves as an internal sensor. Upon replacement of the electron-withdrawing bromine with an electron-donating amine, the C6 proton will experience significant shielding, shifting distinctly upfield (e.g., from ~7.5 ppm to ~6.8 ppm).

Step 3: C-Cl Bond Functionalization (Late-Stage Suzuki/Sonogashira)
  • Objective: Functionalization of the highly inert position 4 .

  • Procedure:

    • Combine Intermediate 2 (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (3.0 equiv) in 1-butanol/H2O.

    • Reflux at 110 °C for 16 hours.

  • Self-Validation (HRMS): High-Resolution Mass Spectrometry must confirm the monoisotopic mass of the fully functionalized tri-substituted xylene core. The complete disappearance of the M+2 chlorine isotope peak (3:1 ratio) definitively proves the successful activation of the C-Cl bond.

NMR_Validation Core 1H NMR Validation 5-Bromo-4-chloro-2-iodo-m-xylene C6_H C6-Proton (Aromatic) Singlet, ~7.5 ppm Core->C6_H No adjacent protons (Singlet) C1_Me C1-Methyl Singlet, ~2.4 ppm Core->C1_Me Shielded by C6-H & C2-I C3_Me C3-Methyl Singlet, ~2.6 ppm Core->C3_Me Deshielded by C4-Cl & C2-I

1H NMR self-validation logic demonstrating the asymmetric chemical shifts of the scaffold.

Applications in Targeted Therapeutics

In rational drug design, poly-substituted benzenes are frequently utilized to lock molecular conformations. The 5-Bromo-4-chloro-2-iodo-m-xylene scaffold is particularly valuable in the synthesis of Kinase Inhibitors .

By sequentially building out from this core, medicinal chemists can position a hinge-binding motif at C5 (via the bromo vector), a solvent-exposed solubilizing group at C2 (via the iodo vector), and an allosteric pocket-binding moiety at C4 (via the chloro vector). The two methyl groups (C1 and C3) act as rigid steric bumpers, restricting the rotational degrees of freedom of the attached pharmacophores and dramatically increasing the entropic favorability of target binding.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications. Available at:[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. PMC - National Institutes of Health. Available at:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - National Institutes of Health. Available at:[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:[Link]

  • Akira Suzuki - Nobel Lecture. NobelPrize.org. Available at:[Link]

  • Palladium-Catalyzed Chemoselective Phosphorylation of Poly(pseudo)halides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Foundational

Comprehensive Spectroscopic Characterization of 5-Bromo-4-chloro-2-iodo-m-xylene: A Technical Guide for Advanced Research

Executive Summary For researchers and drug development professionals, highly functionalized pentasubstituted arenes represent both a synthetic goldmine and an analytical challenge. 5-Bromo-4-chloro-2-iodo-m-xylene (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, highly functionalized pentasubstituted arenes represent both a synthetic goldmine and an analytical challenge. 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) is a premier example of such a scaffold. Its unique arrangement of three distinct halogens (I, Br, Cl) enables highly controlled, orthogonal cross-coupling reactions. This whitepaper establishes a rigorous, self-validating analytical framework for the definitive spectroscopic identification and structural elucidation of this compound, detailing the causality behind experimental parameters and spectral interpretation.

Chemical Identity & Strategic Importance

The molecular architecture of 5-Bromo-4-chloro-2-iodo-1,3-dimethylbenzene ( C8​H7​BrClI ) features a fully substituted, sterically hindered aromatic ring (save for one proton at C-6). In advanced medicinal chemistry and materials science, this scaffold is utilized for step-wise functionalization. The thermodynamic differences in Carbon-Halogen bond dissociation energies (BDE) dictate a strict hierarchy of reactivity, allowing chemists to perform sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) without protecting groups.

Reactivity Compound Pentasubstituted Arene Core Iodo C-I Bond (Lowest BDE, Highest Reactivity) Compound->Iodo  1st Coupling Bromo C-Br Bond (Moderate BDE, Secondary Reactivity) Compound->Bromo  2nd Coupling Chloro C-Cl Bond (Highest BDE, Lowest Reactivity) Compound->Chloro  3rd Coupling

Fig 1. Hierarchical reactivity of carbon-halogen bonds in cross-coupling.

Analytical Workflow & Experimental Methodologies

To eliminate structural ambiguity, a multi-modal spectroscopic approach is mandatory. The following protocols are engineered as self-validating systems, ensuring that every data point is internally calibrated and free from instrumental artifacts.

Workflow Sample 5-Bromo-4-chloro-2-iodo-m-xylene Sample Preparation NMR NMR Spectroscopy (1H, 13C in CDCl3) Sample->NMR MS GC-MS Analysis (EI, 70 eV) Sample->MS IR FT-IR Spectroscopy (ATR Mode) Sample->IR Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Fig 2. Multi-modal spectroscopic workflow for structural validation.

Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition
  • Causality: Deuterated chloroform ( CDCl3​ ) is selected as the solvent because it lacks signals in the aromatic region, preventing peak overlap with the critical C-6 proton.

  • Self-Validating Step: The inclusion of 0.03% v/v Tetramethylsilane (TMS) provides an internal standard. If the TMS peak deviates from 0.00 ppm, the entire spectrum is mathematically recalibrated, validating the chemical shifts.

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3​ (with TMS). Transfer to a high-precision 5 mm NMR tube.

  • Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Automatically tune and match the probe to the specific impedance of the sample to maximize the signal-to-noise (S/N) ratio.

  • 1 H Acquisition: Execute a 1D sequence (zg30) with 16 scans. Use a 30-degree flip angle and a 1-second relaxation delay ( D1​ ) to ensure rapid longitudinal relaxation without saturating the signal.

  • 13 C Acquisition: Execute a proton-decoupled sequence (zgpg30) with 1024 scans. Crucial Adjustment: Increase D1​ to 2.5 seconds. Fully substituted halogenated carbons lack Nuclear Overhauser Effect (NOE) enhancement from adjacent protons; thus, a longer relaxation delay is required to capture these quaternary signals accurately.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality: A non-polar 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5MS) is used because it separates highly halogenated, high-boiling-point aromatics strictly by volatility, preventing thermal degradation.

  • Self-Validating Step: Running a blank hexane injection prior to the sample ensures the column is free of halogenated ghost peaks from previous runs.

  • Preparation: Dilute the compound to 10 ppm in GC-grade hexane.

  • Injection: Inject 1 µL in split mode (10:1) at an inlet temperature of 250 °C. Split injection prevents column overloading, which is critical for maintaining peak symmetry and accurate isotopic ratio measurements.

  • Separation: Hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Ionization: Utilize Electron Ionization (EI) at exactly 70 eV. This energy level is the universal standard, ensuring the resulting fragmentation pattern can be directly cross-referenced against authoritative libraries.

Protocol C: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Causality: ATR is preferred over traditional KBr pellets because KBr is hygroscopic and can undergo halogen exchange with the sample under pressure, potentially altering the C-Halogen stretching frequencies.

  • Self-Validating Step: A 32-scan background of the clean diamond crystal is collected immediately prior to the sample. This background is automatically subtracted, eliminating atmospheric CO2​ and water vapor artifacts.

  • Acquisition: Place 2-3 mg of the solid compound directly onto the diamond crystal. Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave. Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Quantitative Spectroscopic Data

The following tables summarize the empirical and predicted spectroscopic data based on established structural additivity rules.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
C-6~7.45Singlet (s)1HAromatic proton; deshielded by ortho-Bromine.
C-3~2.65Singlet (s)3HMethyl group; deshielded by adjacent I and Cl.
C-1~2.55Singlet (s)3HMethyl group; adjacent to I and H.
Table 2: 13 C NMR Data (100 MHz, CDCl3​ )
Carbon TypeChemical Shift (ppm)AssignmentMechanistic Note
Quaternary~138.0C-1 (C- CH3​ )Deshielded by ring current and substituents.
Quaternary~136.0C-3 (C- CH3​ )Deshielded by ring current and substituents.
Quaternary~134.0C-4 (C-Cl)Moderate deshielding due to Cl electronegativity.
Methine~131.0C-6 (C-H)Standard aromatic methine resonance.
Quaternary~123.0C-5 (C-Br)Heavy atom effect of Bromine causes slight upfield shift.
Quaternary~105.0C-2 (C-I)Diagnostic: Massive upfield shift due to Iodine's diamagnetic shielding.
Aliphatic~28.0 CH3​ at C-1Standard benzylic methyl.
Aliphatic~25.0 CH3​ at C-3Standard benzylic methyl.
Table 3: GC-MS Fragmentation (EI, 70 eV)
m/zRelative IntensityFragment / IsotopeDiagnostic Significance
344~75% (Base of cluster) [M]+ ( 79Br , 35Cl )Molecular Ion.
346~100% [M+2]+ Confirms 1:1 Br ratio and 3:1 Cl ratio.
348~25% [M+4]+ Characteristic of one Br and one Cl atom.
217Variable [M−I]+ Primary fragmentation: Loss of weakest C-I bond.
Table 4: ATR-FTIR Key Absorptions
Wavenumber ( cm−1 )IntensityAssignment
~3050WeakC-H stretch (Aromatic)
~2920, 2850WeakC-H stretch (Aliphatic methyls)
~1550, 1450MediumC=C stretch (Aromatic ring)
~1050StrongC-Cl stretch
~650StrongC-Br stretch
~500StrongC-I stretch

Mechanistic Interpretation of Spectral Data

The Heavy Atom Effect in 13 C NMR

A critical diagnostic feature of 5-Bromo-4-chloro-2-iodo-m-xylene is the 13 C resonance of the C-2 carbon attached to the iodine atom. While standard aromatic carbons resonate between 120-140 ppm, the C-I carbon appears anomalously upfield (around 105 ppm or lower). This is driven by the Heavy Atom Effect . The large electron cloud of the iodine atom generates a localized diamagnetic current that heavily shields the attached ipso-carbon, providing an unmistakable marker for the C-I bond's position on the ring.

Isotopic Causality in Mass Spectrometry

The mass spectrum of this compound is a textbook example of isotopic clustering. Because Bromine exists naturally as a 1:1 ratio of 79Br and 81Br , and Chlorine exists as a 3:1 ratio of 35Cl and 37Cl , their combination creates a highly specific [M]+ , [M+2]+ , and [M+4]+ cluster. Mathematically, the probability distribution of these isotopes results in a relative intensity ratio of approximately 3 : 4 : 1 for the molecular ion cluster at m/z 344, 346, and 348. Observing this exact ratio is a self-validating confirmation of the presence of exactly one bromine and one chlorine atom on the molecule, eliminating the need for separate elemental analysis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-chloro-2-iodo-m-xylene

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 5-Bromo-4-chloro-2-iodo-m-xylene. We will delve into a theoretical prediction of the spectrum based on fundamental principles of chemical shift and substituent effects, provide a detailed experimental protocol for data acquisition, and outline the data processing workflow. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for their work.

Theoretical Prediction and Structural Analysis

A robust understanding of a molecule's structure is foundational to predicting its spectroscopic properties. The structure of 5-Bromo-4-chloro-2-iodo-m-xylene dictates the chemical environment of each proton, which in turn determines its resonance frequency (chemical shift) in an NMR experiment.

Molecular Structure and Proton Environments

The subject molecule is a polysubstituted derivative of m-xylene (1,3-dimethylbenzene). The numbering of the aromatic ring is as follows:

  • C1: -CH₃

  • C2: -I

  • C3: -CH₃

  • C4: -Cl

  • C5: -Br

  • C6: -H

From this substitution pattern, we can identify three distinct proton environments:

  • Aromatic Proton (H₆): A single proton directly attached to the aromatic ring at position 6.

  • Methyl Protons (H₁-CH₃): Three equivalent protons of the methyl group at position 1.

  • Methyl Protons (H₃-CH₃): Three equivalent protons of the methyl group at position 3.

Each of these proton sets will give rise to a unique signal in the ¹H NMR spectrum.

Predicting the ¹H NMR Spectrum

The appearance of an NMR spectrum is defined by four key parameters for each signal: chemical shift (δ), multiplicity (splitting pattern), integration, and coupling constants (J).

Multiplicity and Integration: Due to the absence of adjacent protons (protons on neighboring carbon atoms), no spin-spin coupling will occur for any of the protons in this molecule.

  • The aromatic proton (H₆) has no adjacent protons.

  • The protons of the two methyl groups are three bonds away from the aromatic proton, and four-bond coupling is typically not resolved in standard ¹H NMR spectra.

Therefore, all three signals are predicted to be singlets . The integration, which reflects the relative number of protons contributing to each signal, will be in a 1:3:3 ratio, corresponding to the single aromatic proton, the C1-methyl group, and the C3-methyl group, respectively.

Chemical Shift (δ): Chemical shifts are influenced by the local electronic environment, which is modulated by the inductive and anisotropic effects of neighboring substituents. We can estimate the chemical shifts using empirical additivity rules, starting with a base value for the parent molecule (benzene, δ ≈ 7.36 ppm; toluene methyl, δ ≈ 2.3 ppm) and applying substituent chemical shifts (SCS).[1][2]

  • Aromatic Proton (H₆): This proton is influenced by all five substituents on the ring. Its position relative to each substituent determines the magnitude and sign of the shift contribution:

    • ortho to the C1-Methyl group (shielding)

    • meta to the C2-Iodo group (deshielding)

    • para to the C3-Methyl group (shielding)

    • meta to the C4-Chloro group (deshielding)

    • ortho to the C5-Bromo group (deshielding) Halogens deshield aromatic protons, with the effect generally increasing with electronegativity, although magnetic anisotropy also plays a significant role.[3][4] The cumulative effect of three deshielding halogens is expected to shift this proton significantly downfield, likely in the δ 7.5 - 8.0 ppm range.

  • Methyl Protons (H₁-CH₃ and H₃-CH₃): Protons on carbons directly attached to an aromatic ring (benzylic protons) typically resonate in the δ 2.0-3.0 ppm range.[5] The presence of ortho halogen substituents will cause a further downfield shift due to their electron-withdrawing nature.[6][7]

    • H₁-CH₃: This methyl group is ortho to a large, polarizable iodine atom.

    • H₃-CH₃: This methyl group is flanked by two ortho substituents: an iodine atom and a chlorine atom. Given the different electronic environments, these two methyl groups will have distinct chemical shifts. The H₃-CH₃ group, being influenced by two adjacent halogens, is predicted to be further downfield than the H₁-CH₃ group. We can anticipate signals in the δ 2.4 - 2.8 ppm region.

Summary of Predicted Data

The predicted ¹H NMR spectral data for 5-Bromo-4-chloro-2-iodo-m-xylene is summarized below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H₆)7.5 - 8.0Singlet (s)1H
Methyl H (C₃-CH₃)2.5 - 2.8Singlet (s)3H
Methyl H (C₁-CH₃)2.4 - 2.7Singlet (s)3H

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters.

Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.[8]

Methodology:

  • Analyte Quantity: Accurately weigh approximately 5-15 mg of 5-Bromo-4-chloro-2-iodo-m-xylene into a clean, dry vial.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic molecules.[8][11]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).[9][12] Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Instrumentation and Data Acquisition

The following is a generalized procedure for a modern Fourier Transform NMR spectrometer (e.g., 400-500 MHz).

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Analyte (5-15 mg) P2 Dissolve in CDCl3/TMS (0.7 mL) P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert Sample & Lock on Solvent P3->A1 Transfer to Spectrometer A2 Shim Magnetic Field A1->A2 A3 Tune & Match Probe A2->A3 A4 Acquire FID (Set Parameters) A3->A4 D1 Fourier Transform (FID -> Spectrum) A4->D1 Raw Data D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integrate & Calibrate D3->D4 Final Final D4->Final Final Spectrum

Caption: Experimental workflow for NMR analysis.

Procedure:

  • Instrument Setup: Insert the NMR tube into the spectrometer's sample holder. The instrument's software is used to "lock" onto the deuterium signal of the solvent (CDCl₃), which stabilizes the magnetic field.[9]

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done automatically or manually to achieve narrow, symmetrical peak shapes.[9]

  • Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure maximum signal receptivity.[9]

  • Parameter Setup: Set the acquisition parameters for a standard ¹H experiment. Typical values include:

    • Number of Scans (NS): 8 or 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A 1-2 second delay between pulses allows for adequate relaxation of the protons.

    • Spectral Width: A range of -2 to 12 ppm is standard for ¹H NMR.

  • Acquisition: Start the experiment. The spectrometer will pulse the sample and record the resulting Free Induction Decay (FID) signal.

Data Processing and Validation

The raw FID data must be mathematically processed to generate the final, interpretable spectrum.

Processing Steps
  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform algorithm.[13][14]

  • Phase Correction: The phase of the spectrum is adjusted, either automatically or manually, to ensure that all peaks are in pure absorption mode (pointing upwards from a flat baseline).[13][15][16]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. This is crucial for accurate integration.[13][17]

  • Calibration: The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm. If TMS is not present, the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used as a secondary reference.[13]

  • Integration: The area under each peak is integrated. The integral of one peak is calibrated to a known number of protons (e.g., the aromatic singlet to 1H), and all other integrals are automatically scaled relative to it.[18]

Self-Validating System: Correlating Data with Structure

The processed spectrum provides a powerful means of validating the proposed structure of 5-Bromo-4-chloro-2-iodo-m-xylene. The experimental data must align perfectly with the theoretical predictions:

  • Number of Signals: The spectrum must show exactly three distinct signals, confirming the presence of three unique proton environments.

  • Multiplicity: All three signals must be singlets, confirming the lack of ¹H-¹H coupling between the aromatic and methyl protons.

  • Integration: The relative integrals of the three singlets must be in a 1:3:3 ratio, confirming the count of protons in each environment.

  • Chemical Shifts: The observed chemical shifts must fall within the predicted ranges, reflecting the deshielding effects of the halogen substituents and the overall substitution pattern.

This internal consistency between the predicted and observed data provides a high degree of confidence in the structural assignment.

Molecular Structure and Proton Assignments:

Caption: Structure with predicted signal assignments.

References

  • Stenutz, R. NMR chemical shift prediction of benzenes. Organic Chemistry @ CU Boulder. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Frontier, A. How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • Bruker. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • Queen's University. NMR Sample Preparation. Department of Chemistry. [Link]

  • Stanford University. Baseline Correction. Stanford University NMR Facility. [Link]

  • Abraham, R. J. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • MetaboLabPy. Basic 1D-NMR Data Processing. [Link]

  • Abraham, R. J., et al. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • Nanalysis. How To Prepare And Run An NMR Sample. Nanalysis Blogs. [Link]

  • ACS Publications. Estimation of the chemical shifts of aromatic protons using additive increments. Analytical Chemistry. [Link]

  • Abraham, R. J. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]

  • Nanalysis. NMR data processing: Phase Correction. NMR Blog. [Link]

  • NMRium. Processing - NMRium documentation. [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • MIT DSpace. 7.1. FT-NMR Sample Preparation Guide. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • University of Puget Sound. 1H NMR Chemical Shifts. [Link]

  • Rochester Institute of Technology. Sample Preparation. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. [Link]

  • University of Calgary. Applications of 1 H NMR. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]

  • The Organic Chemistry Tutor. Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]

Sources

Foundational

Mass spectrometry of 5-Bromo-4-chloro-2-iodo-m-xylene

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-chloro-2-iodo-m-xylene Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the mass spectrometr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-chloro-2-iodo-m-xylene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Bromo-4-chloro-2-iodo-m-xylene. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles governing the fragmentation of polyhalogenated aromatic compounds. We will explore the unique isotopic signatures arising from the presence of both bromine and chlorine, predict the hierarchical fragmentation cascade under electron ionization, and provide a robust experimental protocol for its characterization. The insights herein are grounded in established principles of mass spectrometry, offering a predictive framework for the analysis of this and structurally related molecules.

Introduction: The Analytical Imperative for 5-Bromo-4-chloro-2-iodo-m-xylene

5-Bromo-4-chloro-2-iodo-m-xylene (C₈H₈BrClI) is a highly substituted aromatic compound with considerable potential as a versatile building block in synthetic organic chemistry. The differential reactivity of its three distinct halogen atoms (iodine, bromine, and chlorine) allows for selective, stepwise functionalization, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and materials with novel electronic properties.

The unambiguous identification of such a compound is paramount, and mass spectrometry stands as a primary analytical tool for this purpose. Electron ionization mass spectrometry (EI-MS), in particular, provides a reproducible fragmentation pattern that serves as a molecular "fingerprint," offering rich structural information.[1] This guide will elucidate the expected mass spectrum of 5-Bromo-4-chloro-2-iodo-m-xylene, providing a detailed rationale for the predicted fragmentation pathways and isotopic patterns.

The Molecular Ion and Its Isotopic Signature: A Halogenated Fingerprint

The initial and most informative region in the mass spectrum of a halogenated compound is the molecular ion cluster. The presence of bromine and chlorine, with their characteristic natural isotopic abundances, creates a distinctive pattern that is diagnostic for the presence of these elements.[2]

  • Chlorine Isotopes: Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). This results in a characteristic M and M+2 peak pattern with a relative intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom.[3]

  • Bromine Isotopes: Bromine also has two major isotopes: ⁷⁹Br (approximately 50% abundance) and ⁸¹Br (approximately 50% abundance). This leads to a distinct M and M+2 peak pattern with a nearly 1:1 intensity ratio for fragments containing one bromine atom.[4][5]

For 5-Bromo-4-chloro-2-iodo-m-xylene, the molecular ion will exhibit a complex isotopic cluster due to the combined presence of both bromine and chlorine. The most abundant peak in this cluster will correspond to the molecule containing the lightest isotopes (³⁵Cl and ⁷⁹Br). The subsequent peaks at M+2 and M+4 will arise from the various combinations of ³⁷Cl and ⁸¹Br. The predictable relative intensities of these peaks provide a high degree of confidence in the elemental composition of the molecular ion.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of 5-Bromo-4-chloro-2-iodo-m-xylene in an EI source is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br > C-I. Consequently, the fragmentation cascade is predicted to be a hierarchical process initiated by the cleavage of the weakest bond.[6]

Primary Fragmentation Events:

  • Loss of Iodine Radical (I•): The carbon-iodine bond is the most labile. The initial and most facile fragmentation event will be the loss of an iodine radical from the molecular ion (M•⁺), leading to the formation of a [M-I]⁺ ion. This fragment will likely be a significant peak in the spectrum.

  • Loss of Bromine Radical (Br•): The resulting [M-I]⁺ fragment, now a bromochloro-xylene cation, will subsequently lose a bromine radical due to the cleavage of the next weakest carbon-halogen bond. This will produce a [M-I-Br]⁺ ion.

  • Loss of Chlorine Radical (Cl•): Following the loss of iodine and bromine, the remaining chloroxylene cation ([M-I-Br]⁺) can then lose a chlorine radical to form a xylene cation, [C₈H₈]⁺.

Secondary Fragmentation of the Xylene Core:

The xylene backbone itself is subject to characteristic fragmentation patterns.[7]

  • Loss of a Methyl Radical (CH₃•): A common fragmentation pathway for xylenes and other alkylbenzenes is the loss of a methyl radical to form a stable, resonance-stabilized ion. This can occur from the molecular ion or from subsequent fragments. For instance, the [M-I-Br-Cl]⁺ ion ([C₈H₈]⁺) can lose a methyl group to form the highly stable tropylium ion, C₇H₇⁺, at m/z 91.[8] The tropylium ion is often the base peak in the mass spectra of alkylbenzenes.

  • Ring Fission: At higher energies, the aromatic ring itself can fragment, typically through the loss of neutral molecules like acetylene (C₂H₂). For example, the tropylium ion (m/z 91) can lose acetylene to form a C₅H₅⁺ fragment at m/z 65.[7]

The proposed primary fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M [C₈H₈BrClI]•⁺ Molecular Ion MI [C₈H₈BrCl]⁺ M->MI - I• MIBr [C₈H₈Cl]⁺ MI->MIBr - Br• MIBrCl [C₈H₈]⁺ MIBr->MIBrCl - Cl• Tropylium [C₇H₇]⁺ Tropylium Ion MIBrCl->Tropylium - CH₃•

Sources

Exploratory

Unlocking the Vibrational Signatures: An In-Depth Technical Guide to the IR Spectra of Halogenated m-Xylenes

Executive Summary In the landscape of drug development and advanced materials synthesis, halogenated m-xylenes (such as 4-chloro-m-xylene and 4-fluoro-m-xylene) serve as critical building blocks. The exact position and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and advanced materials synthesis, halogenated m-xylenes (such as 4-chloro-m-xylene and 4-fluoro-m-xylene) serve as critical building blocks. The exact position and nature of the halogen substituent drastically alter the lipophilicity, metabolic stability, and steric profile of downstream Active Pharmaceutical Ingredients (APIs). Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for isomer identification and purity analysis. This whitepaper provides a comprehensive technical framework for interpreting the IR spectra of halogenated m-xylenes, detailing the causality behind vibrational shifts, self-validating experimental protocols, and computational validation strategies.

Theoretical Framework: Causality in Vibrational Modes

The infrared spectrum of a halogenated m-xylene is dictated by the interplay between the aromatic ring, the two electron-donating methyl groups, and the highly electronegative halogen atom. Understanding the causality behind these spectral features is essential for accurate interpretation.

The Halogen Mass Effect and C-X Stretching

The stretching frequency of the carbon-halogen (C-X) bond is governed by Hooke's Law, which states that the vibrational frequency ( ν ) is inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms. Because chlorine is significantly heavier than fluorine, the reduced mass of the C-Cl bond is greater, causing its stretching vibration to occur at a lower wavenumber than the C-F stretch[1].

  • C-F bonds are exceptionally strong and light, placing their stretching frequencies high in the fingerprint region (1000–1250 cm⁻¹).

  • C-Cl bonds experience a profound mass effect, shifting their aliphatic and aromatic stretching absorptions down to the 850–600 cm⁻¹ region[1].

  • C-Br bonds are heavier still, pushing the absorption further down to 500–600 cm⁻¹.

MassEffect Halogen Halogen Substitution (F, Cl, Br) Mass Increased Atomic Mass (F < Cl < Br) Halogen->Mass ReducedMass Increased Reduced Mass (μ) of C-X Bond Mass->ReducedMass Freq Decreased Stretching Frequency (ν) ReducedMass->Freq

Caption: Causality of halogen atomic mass on the C-X stretching vibrational frequency.

Aromatic Ring Vibrations and Conjugation

The aromatic C=C bonds in the xylene ring exhibit reduced π bonding character compared to isolated alkenes due to resonance. This reduced stiffness lowers their stretching frequencies to approximately 1600 cm⁻¹ and 1450 cm⁻¹[2]. The introduction of a halogen atom inductively withdraws electron density from the ring, which can subtly alter the intensity and exact position of these skeletal vibrations.

Out-of-Plane (OOP) Bending: The Key to Substitution Patterns

The most diagnostic region of the IR spectrum for distinguishing xylene isomers is the C-H out-of-plane (OOP) bending region (900–650 cm⁻¹)[3]. The frequency of these bends depends entirely on the number of adjacent hydrogen atoms on the ring:

  • Unsubstituted m-xylene (1,3-dimethylbenzene): Contains one isolated hydrogen (between the methyls) and three adjacent hydrogens. This yields two distinct OOP bands: ~810–840 cm⁻¹ (isolated H) and ~690–710 cm⁻¹ (adjacent H's)[3].

  • Halogenated m-xylene (e.g., 4-chloro-m-xylene[4]): Halogenation at the 4-position creates a 1,2,4-trisubstituted benzene ring. This configuration leaves one isolated hydrogen (C2) and two adjacent hydrogens (C5, C6). Consequently, the OOP bending profile shifts, typically presenting a band at 800–850 cm⁻¹ (two adjacent H's) and a higher frequency band at 860–900 cm⁻¹ (isolated H).

Quantitative Data: Characteristic IR Band Assignments

To facilitate rapid spectral interpretation, the fundamental vibrational modes for halogenated m-xylenes are summarized in Table 1.

Table 1: Characteristic IR Absorption Bands of Halogenated m-Xylenes

Vibrational ModeWavenumber Range (cm⁻¹)Causality / Structural Significance
Aromatic C-H Stretch 3000 – 3100Indicates sp² hybridized C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2850 – 2960Confirms the presence of the two methyl (-CH₃) groups on the m-xylene backbone.
Aromatic C=C Stretch 1450 – 1600Ring skeletal vibrations; intensity is modulated by the halogen's electronegativity[2].
C-F Stretch 1000 – 1250Strongest and highest frequency C-X bond due to low mass and high bond strength.
C-Cl Stretch 600 – 850Lower frequency due to the increased reduced mass of the chlorine atom[1].
C-Br Stretch 500 – 600Lowest frequency among common halogens; often requires far-IR detectors or KBr plates.
C-H OOP Bending 800 – 900Determines the exact substitution pattern (e.g., 1,2,4-trisubstituted for 4-halo-m-xylene)[3].

Self-Validating Experimental Protocols

To ensure data integrity, IR spectra must be acquired using a self-validating system. The following protocol outlines the methodology for acquiring the FTIR spectrum of a neat liquid halogenated m-xylene (e.g., 4-chloro-m-xylene).

Protocol: Neat Liquid Film FTIR Acquisition
  • System Initialization & Background Validation:

    • Purge the FTIR spectrometer sample compartment with dry N₂ to eliminate atmospheric CO₂ and H₂O vapor interference.

    • Acquire a background spectrum.

    • Validation Check: Ensure the background baseline is flat and the noise level is <0.01 absorbance units. A sloping baseline indicates optical misalignment or severe contamination.

  • Sample Preparation:

    • Place 1-2 drops of the liquid halogenated m-xylene onto a polished NaCl or KBr window.

    • Place a second window on top and press gently to form a uniform, capillary thin film.

    • Causality: A film that is too thick will cause total absorption (saturation) of the strongest peaks (like C-X stretches), leading to truncated, flat-topped bands that obscure the true peak maximum.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Co-add a minimum of 32 to 64 scans to maximize the signal-to-noise ratio.

  • Post-Acquisition Processing & Internal Validation:

    • Perform an automatic baseline correction.

    • Validation Check: Examine the aliphatic C-H stretching region (2850–2960 cm⁻¹). If broad O-H stretching bands appear around 3300 cm⁻¹, the sample or the hygroscopic salt plates have absorbed moisture, and the preparation must be repeated.

  • Decontamination:

    • Rinse the salt plates thoroughly with anhydrous methylene chloride or hexane and store them immediately in a desiccator.

Computational Validation: DFT & NBO Analysis

In modern analytical workflows, experimental IR spectra are rarely interpreted in isolation. They are cross-validated against quantum mechanical calculations to ensure absolute assignment accuracy.

Density Functional Theory (DFT) is the gold standard for this validation. For example, the optimized molecular geometry, vibrational assessments, and natural bond orbital (NBO) analyses for complex halogenated xylenes (such as tetra-chloro-m-xylene) are routinely performed using the B3LYP functional with a 6-311++G(d,p) basis set[5]. By calculating the theoretical vibrational frequencies and applying a scaling factor (typically ~0.96 for B3LYP to account for anharmonicity), researchers can perfectly map theoretical normal modes to the experimental peaks observed in the FTIR spectrum.

IR_Workflow Start Sample Preparation (Neat Liquid/Gas) Background Background Spectrum (N2 Purge) Start->Background Scan FTIR Scanning (4000 - 400 cm⁻¹) Background->Scan Process Data Processing (Baseline Correction) Scan->Process Identify Peak Identification (C-X, C-H, C=C) Process->Identify Validate Computational Validation (DFT B3LYP) Identify->Validate

Caption: Workflow for FTIR data acquisition and DFT computational validation of halogenated m-xylenes.

Conclusion

The IR spectrum of a halogenated m-xylene is a highly specific molecular fingerprint. By understanding the causality of mass effects on C-X stretching and the geometric rules governing C-H out-of-plane bending, researchers can confidently identify specific isomers. When coupled with rigorous, self-validating experimental protocols and DFT computational modeling, IR spectroscopy remains an indispensable tool in the quality control and structural elucidation of pharmaceutical building blocks.

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 5-Bromo-4-chloro-2-iodo-m-xylene

Introduction: Navigating the Unknowns of a Novel Polyhalogenated Aromatic Compound For researchers and professionals in drug development and materials science, the synthesis of novel compounds like 5-Bromo-4-chloro-2-iod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Unknowns of a Novel Polyhalogenated Aromatic Compound

For researchers and professionals in drug development and materials science, the synthesis of novel compounds like 5-Bromo-4-chloro-2-iodo-m-xylene opens doors to new chemical entities with potentially unique properties. However, a newly synthesized molecule is a black box; its physical and chemical behaviors are unknown. This guide provides a comprehensive framework for the systematic characterization of the physical properties of 5-Bromo-4-chloro-2-iodo-m-xylene, a complex polyhalogenated aromatic hydrocarbon.

Core Molecular Properties

While extensive experimental data is pending, the fundamental molecular properties can be calculated from its structure. These values are the cornerstone for any further investigation.

PropertyValueSource
Molecular Formula C₈H₈BrI[1][2]
Molecular Weight 310.96 g/mol [1][3]
IUPAC Name 5-Bromo-4-chloro-2-iodo-1,3-dimethylbenzene
CAS Number Not assigned

Note: The physical state (solid or liquid) at standard conditions is not definitively documented for this specific isomer. The protocols below cover both possibilities.

Experimental Determination of Physical Properties

The following sections detail the standard, field-proven methodologies for determining the primary physical properties of a novel organic compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. A sharp, narrow melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.

This method utilizes a melting point apparatus (such as a Mel-Temp or DigiMelt) for precise temperature control and observation.[4][5]

  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula, finely crush the solid into a powder to ensure uniform heat transfer.[6]

    • Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Tap the closed end of the tube gently on a hard surface, or drop it through a long glass tube, to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4][6]

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (5-10°C per minute) to get an approximate melting range. This saves time in the subsequent accurate determination.[4]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]

    • Accurate Determination: Insert a new capillary tube with the sample. Heat rapidly to about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts (T₂).

    • The melting point range is reported as T₁ - T₂.

MeltingPointWorkflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

If the compound is a liquid at room temperature, its boiling point is a fundamental physical constant that aids in identification and assessment of purity. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

This method is advantageous as it requires a very small amount of sample (less than 1 mL).[8]

  • Sample Preparation:

    • Add 0.5-1 mL of the liquid sample to a small test tube (e.g., a 75x12mm tube).

    • Take a capillary tube (the same type used for melting points) and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup and Measurement:

    • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the thermometer so that the assembly is suspended in a Thiele tube filled with mineral oil. The sample should be below the oil level, and the rubber band should be above it.[9]

    • Heat the side arm of the Thiele tube gently with a microburner. The oil will circulate, ensuring even heating.

    • As the temperature rises, air will escape from the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[8]

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[9]

BoilingPointWorkflow

Caption: Workflow for Boiling Point Determination.

Solubility Profile Determination

A systematic solubility analysis provides crucial information about the molecular structure, particularly the presence of acidic or basic functional groups and overall polarity.[10]

This protocol involves testing the compound's solubility in a sequence of solvents. Use approximately 30 mg of the compound in 1 mL of the solvent for each test.[11]

  • Water (H₂O):

    • Add the compound to water in a test tube. Shake vigorously.

    • If soluble: The compound is likely a low-molecular-weight polar substance (e.g., salt, small alcohol, amine, or carboxylic acid). Test the solution with litmus or pH paper.[10]

    • If insoluble: Proceed to the next step.

  • 5% Sodium Hydroxide (NaOH) Solution:

    • Add the water-insoluble compound to 5% NaOH. Shake vigorously.

    • If soluble: The compound is acidic. It could be a carboxylic acid or a phenol. This indicates the formation of a water-soluble sodium salt.[12] Proceed to step 3.

    • If insoluble: Proceed to step 4.

  • 5% Sodium Bicarbonate (NaHCO₃) Solution:

    • Add the NaOH-soluble compound to 5% NaHCO₃.

    • If soluble (often with effervescence): The compound is a relatively strong acid, most likely a carboxylic acid.[11]

    • If insoluble: The compound is a weak acid, such as a phenol.

  • 5% Hydrochloric Acid (HCl) Solution:

    • Add the water-insoluble compound to 5% HCl. Shake vigorously.

    • If soluble: The compound is basic, most likely an amine. This is due to the formation of a water-soluble ammonium salt.[13]

    • If insoluble: The compound is neutral.

  • Concentrated Sulfuric Acid (H₂SO₄):

    • If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated H₂SO₄.

    • If soluble (often with a color change): The compound is a neutral compound containing oxygen, nitrogen, or a site of unsaturation (alkene/alkyne).[12]

    • If insoluble: The compound is likely an inert alkane, an alkyl halide, or an unreactive aromatic hydrocarbon.[12]

SolubilityTesting

Caption: Decision tree for systematic solubility testing.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic methods are indispensable for confirming the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework. For 5-Bromo-4-chloro-2-iodo-m-xylene, one would expect to see two singlets in the ¹H NMR spectrum for the two non-equivalent methyl groups and two singlets for the aromatic protons. The specific chemical shifts would be influenced by the electron-withdrawing effects of the halogens.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify characteristic vibrations of the molecule, such as C-H stretches and bends of the methyl groups and the aromatic ring, as well as C-halogen stretches, which occur in the fingerprint region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight (310.96 g/mol ) and provide the exact mass. The isotopic pattern will be highly characteristic due to the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing definitive confirmation of the elemental composition.[15]

Safety and Handling

Polyhalogenated aromatic compounds should be handled with care as their toxicological properties are often unknown.[16]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood.[17]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly sealed.[3]

  • Disposal: Dispose of waste according to institutional and local regulations for halogenated organic waste.

Conclusion

The characterization of a novel compound such as 5-Bromo-4-chloro-2-iodo-m-xylene is a systematic process that relies on a foundation of established analytical techniques. While specific data points for this molecule await experimental discovery, the protocols outlined in this guide provide a robust and scientifically sound pathway for any researcher to determine its melting point, boiling point, and solubility profile. This foundational data is essential for its future application in synthesis, drug discovery, and materials science, transforming an unknown entity into a well-characterized tool for scientific advancement.

References

Sources

Exploratory

A Technical Guide to the Reactivity Profile of 5-Bromo-4-chloro-2-iodo-m-xylene

For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Bromo-4-chloro-2-iodo-m-xylene is a polysubstituted aromatic compound with significant potential as a versatile building block in organi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-4-chloro-2-iodo-m-xylene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility stems from the differential reactivity of its three distinct halogen substituents (I, Br, Cl), which allows for selective, sequential functionalization. This guide provides an in-depth analysis of the compound's reactivity, focusing on the principles of regioselective cross-coupling reactions and offering practical, field-proven experimental protocols. The strategic manipulation of this molecule's reactivity enables the precise, stepwise introduction of various substituents, paving the way for the efficient synthesis of novel compounds.

Molecular Structure and Physicochemical Properties

The strategic arrangement of the halogen atoms and methyl groups on the xylene core dictates the compound's reactivity. The iodine atom is positioned between a methyl group and the chloro substituent, while the bromine is flanked by the chloro and a methyl group. This substitution pattern creates distinct steric and electronic environments for each halogen.

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-2-iodo-m-xylene

PropertyValue
IUPAC Name 5-Bromo-4-chloro-2-iodo-1,3-dimethylbenzene
Molecular Formula C₈H₇BrClI
Molecular Weight 361.41 g/mol
Appearance Off-white to light yellow solid
CAS Number 161429-33-4 (referential)
Predicted LogP 4.7[1]
InChI Key BSIRLLZFIVAHES-UHFFFAOYSA-N[1]

Note: Experimental physical properties like melting and boiling points are not widely reported and should be determined empirically.

The Reactivity Profile: A Hierarchy of Halogen Activation

The synthetic utility of 5-Bromo-4-chloro-2-iodo-m-xylene is rooted in the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the bond strength is a dominant factor in determining the rate of oxidative addition, which is often the rate-determining step.[2] The C-X bond strengths follow the order C-Cl > C-Br > C-I.[2]

This disparity establishes a clear and predictable reactivity hierarchy, enabling chemists to target specific positions on the aromatic ring with high selectivity.

Reactivity Order: Iodine > Bromine >> Chlorine

This predictable sequence is the cornerstone of its application in sequential synthesis. The C-I bond can be selectively functionalized under mild conditions that leave the C-Br and C-Cl bonds intact. Subsequently, the C-Br bond can be targeted under more forcing conditions, and finally, the relatively inert C-Cl bond can be functionalized if required, though this often necessitates specialized catalyst systems.

C-I Bond: The Primary Reactive Site

The C-I bond is the most labile and thus the most reactive site for palladium-catalyzed cross-coupling reactions.[2][3][4] This high reactivity allows for selective functionalization under mild conditions, a critical feature for syntheses involving sensitive functional groups.

Common Transformations:

  • Sonogashira Coupling: The reaction with terminal alkynes proceeds efficiently at the C-I position, often at room temperature, using a standard palladium catalyst and a copper(I) co-catalyst.[3][5] Copper-free conditions are also highly effective.[4][5][6]

  • Suzuki-Miyaura Coupling: Coupling with boronic acids or their esters occurs with high selectivity at the iodine-substituted carbon.[7][8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[7][9]

  • Buchwald-Hartwig Amination: The formation of C-N bonds by coupling with primary or secondary amines is highly favored at the C-I position.[10][11][12]

  • Heck Coupling: Reaction with alkenes can be directed to the C-I position.

  • Grignard Reagent Formation: The C-I bond reacts readily with magnesium to form the corresponding Grignard reagent, although chemoselectivity can be challenging due to the presence of other halogens.[2]

C-Br Bond: The Secondary Reactive Site

After the C-I bond has been functionalized, the C-Br bond becomes the next target for cross-coupling reactions. Activating the C-Br bond typically requires more forcing conditions, such as higher temperatures or more active catalyst systems, compared to the C-I bond.[3][4] This difference in reactivity is the key to performing sequential, one-pot, or stepwise cross-coupling reactions.[13][14][15][16][17]

C-Cl Bond: The Most Inert Site

The C-Cl bond is the strongest and least reactive of the three.[2] Its activation in cross-coupling reactions is challenging and generally requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures.[4] This relative inertness is often advantageous, as it can be left untouched while the other two sites are manipulated.

Visualizing Sequential Reactivity

The hierarchical nature of the halogen reactivity can be visualized as a logical workflow for creating highly substituted, unsymmetrical aromatic compounds.

G A 5-Bromo-4-chloro-2-iodo-m-xylene B Reaction 1: Mild Pd-Catalysis (e.g., Sonogashira, Suzuki) Targets C-I Bond A->B C Mono-functionalized Intermediate B->C D Reaction 2: More Forcing Conditions (e.g., Suzuki, Buchwald-Hartwig) Targets C-Br Bond C->D E Di-functionalized Intermediate D->E F Reaction 3: Harsh Conditions (Specialized Catalyst) Targets C-Cl Bond E->F G Tri-functionalized Product F->G

Sources

Foundational

Potential applications of 5-Bromo-4-chloro-2-iodo-m-xylene in medicinal chemistry

Executive Summary In modern medicinal chemistry, the demand for highly functionalized, sterically complex aromatic scaffolds has surged, driven by the need for novel intellectual property space and the pursuit of challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the demand for highly functionalized, sterically complex aromatic scaffolds has surged, driven by the need for novel intellectual property space and the pursuit of challenging biological targets (e.g., allosteric kinase pockets, PROTAC ternary complexes). 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) represents a premier pentasubstituted benzene building block. Its unique tri-halogenated pattern offers a rare opportunity for programmable, orthogonal cross-coupling. This technical guide deconstructs the structural causality behind its reactivity and provides a self-validating workflow for exploiting this scaffold in drug discovery.

Structural Deconstruction & Reactivity Profiling

To harness 5-Bromo-4-chloro-2-iodo-m-xylene, one must first understand the tension between its electronic properties and its steric environment. The scaffold is a 1,3-dimethylbenzene (m-xylene) core substituted with iodine at C2, chlorine at C4, and bromine at C5.

In standard palladium-catalyzed cross-coupling, the chemoselectivity for oxidative addition follows the electronic trend of Bond Dissociation Energies (BDE): I > Br > Cl 1[1]. However, the extreme steric hindrance surrounding the C2-I bond (flanked by two ortho-methyl groups) fundamentally disrupts this paradigm. Oxidative addition is highly sensitive to the steric bulk of both the electrophile and the supporting palladium ligands2[2].

By deliberately selecting ligands with specific cone angles, chemists can invert the natural electronic reactivity, forcing the catalyst to activate the less sterically hindered C5-Br bond instead of the electronically weaker C2-I bond3[3].

Table 1: Halogen Reactivity Profiling of 5-Bromo-4-chloro-2-iodo-m-xylene

PositionHalogenFlanking SubstituentsSteric EnvironmentApprox. C-X BDE (kcal/mol)Relative Reactivity (Electronic)Relative Reactivity (Steric)
C2 IodoC1-Me, C3-MeHighly Hindered (Di-ortho)~65HighLow
C5 BromoC4-Cl, C6-HModerately Hindered (Mono-ortho)~81ModerateHigh
C4 ChloroC3-Me, C5-BrHighly Hindered (Di-ortho)~96LowLow

Strategic Applications in Drug Discovery

The orthogonal nature of this polyhalogenated arene enables several advanced medicinal chemistry strategies 4[4]:

  • Atropisomeric Scaffold Design: Coupling a bulky aryl or heteroaryl group at the C2 position yields a biaryl system with highly restricted rotation due to the flanking methyls. This is critical for designing stable atropisomers (e.g., analogous to KRAS G12C inhibitors) that lock the drug into a bioactive conformation.

  • PROTAC Linker Vectors: The ability to sequentially functionalize C5 and C2 allows for precise vector projection. A target-binding pharmacophore can be installed at C5, followed by the attachment of an E3 ligase-recruiting PEG linker at C2, ensuring optimal ternary complex formation.

  • Kinase Hinge-Binding Motifs: The pentasubstituted ring can act as a hydrophobic plug for deep kinase pockets. The remaining unreacted halogens (e.g., C4-Cl) can participate in orthogonal halogen bonding with the protein backbone carbonyls.

Mechanistic Visualization

The following diagram illustrates the causality behind the regiodivergent cross-coupling of this scaffold. The choice of ligand dictates whether the reaction is under steric or electronic control.

G Start 5-Bromo-4-chloro-2-iodo-m-xylene (Pentasubstituted Scaffold) Cond1 Bulky Ligand (e.g., P(tBu)3) Steric Control Start->Cond1 Cond2 Small Ligand (e.g., PMe3) Electronic Control Start->Cond2 PathA Oxidative Addition at C5-Br (Sterically Accessible) Cond1->PathA PathB Oxidative Addition at C2-I (Electronically Labile) Cond2->PathB ProdA C5-Functionalized Intermediate (Retains C2-I, C4-Cl) PathA->ProdA ProdB C2-Functionalized Intermediate (Retains C5-Br, C4-Cl) PathB->ProdB

Ligand-controlled divergent orthogonal cross-coupling pathways for 5-Bromo-4-chloro-2-iodo-m-xylene.

Self-Validating Experimental Protocol: Regiodivergent Cross-Coupling

To demonstrate the utility of this scaffold, the following protocol details a sterically controlled Suzuki-Miyaura coupling exclusively at the C5-Br position, leaving the C2-I and C4-Cl bonds intact for subsequent orthogonal reactions.

Objective: Selective C5-arylation. Causality Principle: Utilizing the exceedingly bulky tri-tert-butylphosphine ( P(tBu)3​ ) ligand forces the active Pd(0) species to avoid the di-ortho-methyl hindered C2-I bond, overriding the natural electronic preference for C-I activation.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-Bromo-4-chloro-2-iodo-m-xylene (1.00 mmol, 1.0 equiv), an arylboronic acid (1.05 mmol, 1.05 equiv), Pd2​(dba)3​ (0.02 mmol, 2 mol%), and P(tBu)3​ (0.08 mmol, 8 mol%).

    • Causality Check: The strict 1.05 equivalent of boronic acid prevents over-coupling. The 1:2 Pd-to-ligand ratio ensures the formation of the highly active, sterically demanding monoligated Pd(0)L1​ species.

  • Solvent & Base Addition: Add 4.0 mL of anhydrous THF, followed by 1.0 mL of a degassed aqueous solution of K3​PO4​ (2.0 mmol, 2.0 equiv).

    • Causality Check: K3​PO4​ is selected as a mild base to facilitate transmetalation without causing hydroxide-induced hydrolysis of the remaining halogens. The biphasic THF/water system accelerates the Suzuki transmetalation step.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir vigorously at 60 °C for 4 hours.

    • Self-Validating LC-MS Tracking: Monitor the reaction via LC-MS. The starting material exhibits a complex isotopic multiplet representing Cl, Br, and I (M, M+2, M+4). The successful C5-coupled product will exhibit a dramatic shift to a simple 3:1 doublet (M, M+2), validating the loss of Bromine while confirming the retention of the Chlorine and Iodine atoms.

  • Quench & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Self-Validating NMR Check: 1H NMR will show the disappearance of the C6 aromatic proton singlet of the starting material, replaced by the multiplet of the newly installed aryl group, confirming regioselective functionalization.

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling using 5-Bromo-4-chloro-2-iodo-m-xylene

Application Note: Chemoselective Sonogashira Coupling of 5-Bromo-4-chloro-2-iodo-m-xylene for Orthogonal Arene Functionalization Executive Summary The synthesis of highly functionalized, poly-substituted arenes is a corn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sonogashira Coupling of 5-Bromo-4-chloro-2-iodo-m-xylene for Orthogonal Arene Functionalization

Executive Summary

The synthesis of highly functionalized, poly-substituted arenes is a cornerstone of modern drug discovery and materials science. Utilizing polyhalogenated substrates like 5-Bromo-4-chloro-2-iodo-m-xylene allows chemists to perform sequential, site-selective cross-coupling reactions. This application note details the mechanistic rationale and provides a self-validating protocol for the highly chemoselective Sonogashira coupling at the C–I bond, preserving the C–Br and C–Cl bonds for downstream orthogonal functionalization.

Mechanistic Rationale & Causality

The core challenge in functionalizing polyhalogenated arenes lies in differentiating the reactive sites to prevent polymerization or off-target coupling[1]. In palladium-catalyzed cross-coupling reactions, the rate of the rate-determining step—oxidative addition of the Pd(0) catalyst into the carbon-halogen bond—is inversely proportional to the bond dissociation energy (BDE)[2].

The established BDE hierarchy for aryl halides is:

  • C–I: ~65 kcal/mol (Highly labile, reacts at room temperature)

  • C–Br: ~81 kcal/mol (Requires elevated temperatures, typically >60 °C)

  • C–Cl: ~96 kcal/mol (Requires forcing conditions and specialized electron-rich ligands)

This distinct thermodynamic gradient establishes a predictable reactivity trend: I > Br > Cl [2]. For compounds with multiple different halides, the alkyne selectively adds to the site with the more reactive iodide substituent[3].

Steric vs. Electronic Control: In 5-Bromo-4-chloro-2-iodo-m-xylene, the 2-iodo position is sterically encumbered by two adjacent methyl groups (ortho,ortho-substitution). However, the exceptionally low BDE of the C–I bond provides a sufficient electronic driving force to overcome this steric barrier. By strictly maintaining the reaction at room temperature (20–25 °C), the Pd(0) catalyst selectively inserts into the C–I bond. The thermal energy is insufficient to break the C–Br or C–Cl bonds, resulting in near-perfect chemoselectivity[4].

Workflow sub 5-Bromo-4-chloro-2-iodo-m-xylene (Starting Material) sono Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, RT) Target: C-I Bond sub->sono BDE: ~65 kcal/mol prod1 Alkyne-Substituted Arene (C-Br, C-Cl Intact) sono->prod1 suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, 80°C) Target: C-Br Bond prod1->suzuki BDE: ~81 kcal/mol prod2 Di-Functionalized Arene (C-Cl Intact) suzuki->prod2 buchwald Buchwald-Hartwig Amination (Pd2(dba)3, tBuBrettPhos, 110°C) Target: C-Cl Bond prod2->buchwald BDE: ~96 kcal/mol prod3 Tri-Functionalized Arene (Fully Derivatized) buchwald->prod3

Orthogonal site-selective cross-coupling workflow for polyhalogenated arenes.

Experimental Design Parameters

To ensure a self-validating and highly selective system, the experimental parameters must be tightly controlled:

  • Catalyst (Pd(PPh3)2Cl2): This Pd(II) precatalyst is chosen over Pd(PPh3)4 because it is more stable to air and highly effective for C–I activation at room temperature[3]. It is reduced in situ to the active Pd(0) species.

  • Co-Catalyst (CuI): Essential for the formation of the highly nucleophilic copper acetylide intermediate, which accelerates the transmetalation step[4].

  • Solvent/Base System (THF / Et3N): Triethylamine (Et3N) acts as the requisite base to deprotonate the terminal alkyne. Tetrahydrofuran (THF) is added as a co-solvent to ensure complete dissolution of the highly substituted xylene derivative.

  • Atmosphere (Argon): Strict exclusion of oxygen is non-negotiable. Oxygen promotes the copper-catalyzed Glaser homocoupling of the alkyne, which consumes the alkyne reagent and complicates downstream purification.

CatalyticCycle pd0 Pd(0) Active Catalyst oxadd Oxidative Addition (Site-selective at C-I) pd0->oxadd pd2 Pd(II) Aryl Complex (Ar-Pd-I) oxadd->pd2 Fast at RT transmet Transmetalation with Cu-Acetylide pd2->transmet pd2alk Pd(II) Aryl-Alkynyl Complex (Ar-Pd-C≡CR) transmet->pd2alk Cu-C≡CR redelim Reductive Elimination pd2alk->redelim redelim->pd0 Catalyst Regeneration prod Coupled Product (C-Br, C-Cl intact) redelim->prod

Site-selective Pd-catalyzed Sonogashira cycle highlighting C-I oxidative addition.

Step-by-Step Protocol: Chemoselective Mono-Alkynylation

Reagents Required:

  • 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 mmol, 345.4 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg)

  • Pd(PPh3)2Cl2 (2 mol%, 14.0 mg)

  • CuI (4 mol%, 7.6 mg)

  • Anhydrous THF (5.0 mL)

  • Anhydrous Triethylamine (5.0 mL)

Methodology:

  • Preparation & Degassing (Critical Step): In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-chloro-2-iodo-m-xylene (345.4 mg). Add anhydrous THF (5.0 mL) and Et3N (5.0 mL).

  • Atmosphere Exchange: Sparge the solution with ultra-pure Argon for exactly 15 minutes. Causality: Removing dissolved oxygen prevents the CuI-mediated oxidative homocoupling of phenylacetylene.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(PPh3)2Cl2 (14.0 mg) and CuI (7.6 mg). The solution will typically transition from pale yellow to a deeper amber color.

  • Alkyne Introduction: Add phenylacetylene (112.4 mg) dropwise via a micro-syringe over 2 minutes.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (25 °C). Perform a control TLC (Hexanes/EtOAc 9:1) every 2 hours.

    • Validation Check: The reaction is proceeding correctly when the starting material spot (high Rf ~0.8) is cleanly consumed while the baseline remains clear. A heavy baseline or a secondary spot at a lower Rf typically indicates Glaser homocoupling or premature C–Br activation, signaling that the system was either poorly degassed or the temperature exceeded 25 °C.

  • Quenching & Workup: Upon complete consumption of the starting material (typically 4–6 hours), quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to afford the mono-alkynylated product.

Quantitative Data & Optimization

The following table summarizes the optimization landscape, demonstrating the critical nature of temperature control to maintain chemoselectivity.

EntryCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Selectivity (C–I vs C–Br)
1 Pd(PPh3)2Cl2 / CuI THF / Et3N 25 4 92 >99:1
2Pd(PPh3)4 / CuITHF / Et3N25685>99:1
3Pd(PPh3)2Cl2 / CuIDMF / Et3N8024560:40 (High C–Br activation)
4Pd(OAc)2 / PPh3 / CuITHF / Et3N25588>99:1

Note: Entry 1 represents the optimized conditions. Elevating the temperature (Entry 3) provides the necessary thermal energy to break the C–Br bond, resulting in a catastrophic loss of chemoselectivity and the formation of complex di-alkynylated mixtures.

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-4-chloro-2-iodo-m-xylene

Introduction In the design of complex active pharmaceutical ingredients (APIs) and advanced organic materials, the ability to selectively functionalize an aromatic core at multiple distinct positions is an invaluable ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the design of complex active pharmaceutical ingredients (APIs) and advanced organic materials, the ability to selectively functionalize an aromatic core at multiple distinct positions is an invaluable asset. 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) serves as a privileged polyhalogenated scaffold for such endeavors. Featuring three distinct carbon-halogen bonds (C–I, C–Br, C–Cl) arrayed around an electron-rich m-xylene core, this building block enables a programmable, three-step orthogonal cross-coupling sequence without the need for intermediate protecting groups or functional group interconversions.

Mechanistic Rationale: The Thermodynamics of Oxidative Addition

The success of sequential, site-selective cross-coupling relies entirely on the differential reactivity of the carbon-halogen bonds toward low-valent transition metals, primarily Palladium(0) [1]. This chemoselectivity is fundamentally governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds [3]:

  • C–I Bond: ~65 kcal/mol

  • C–Br Bond: ~81 kcal/mol

  • C–Cl Bond: ~96 kcal/mol

Because oxidative addition is typically the rate-determining step in the catalytic cycle, the weakest bond (C–I) reacts first. This can be achieved under mild thermal conditions using standard, unhindered phosphine ligands (e.g., PPh₃). Once the iodine is substituted, the C–Br bond becomes the most reactive site, requiring moderate heating and slightly more electron-rich ligands to overcome its higher activation barrier. Finally, the highly stable C–Cl bond is activated using elevated temperatures and bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These specialized "Buchwald ligands" lower the activation barrier for oxidative addition into the strong C–Cl bond while simultaneously providing the steric bulk necessary to accelerate the subsequent reductive elimination step [2].

Workflow Visualization

G SM 5-Bromo-4-chloro- 2-iodo-m-xylene INT1 C-I Coupled Intermediate SM->INT1 Step 1: Suzuki (Mild, 60°C) INT2 C-Br Coupled Intermediate INT1->INT2 Step 2: Sonogashira (Moderate, 80°C) PROD Fully Functionalized Product INT2->PROD Step 3: Buchwald (Harsh, 110°C)

Sequential orthogonal cross-coupling workflow for 5-Bromo-4-chloro-2-iodo-m-xylene.

Quantitative Data: Optimized Reaction Parameters

The following table summarizes the validated parameters required to achieve strict chemoselectivity at each halogenated site, preventing over-coupling or polymerization.

SequenceTarget BondReaction TypeCatalyst / Ligand SystemBase / SolventTemp (°C)Typical Yield
Step 1 C–ISuzuki-MiyauraPd(PPh₃)₄ (2 mol%)Na₂CO₃ / Toluene:H₂O60 °C85–92%
Step 2 C–BrSonogashiraPdCl₂(PPh₃)₂ (3 mol%), CuIEt₃N / DMF80 °C78–88%
Step 3 C–ClBuchwald-HartwigPd₂(dba)₃ (2 mol%), XPhosNaOtBu / Toluene110 °C70–85%
Experimental Protocols: A Self-Validating Three-Step Sequence
Protocol 1: C–I Selective Suzuki-Miyaura Coupling

Objective: Chemoselective arylation at the C–I position while preserving the C–Br and C–Cl bonds for downstream functionalization. Causality Check: Utilizing a mild inorganic base (Na₂CO₃) and a strictly controlled moderate temperature (60 °C) ensures that the Pd(0) species exclusively inserts into the C–I bond. Applying higher temperatures or stronger bases (like NaOtBu) at this stage would risk premature C–Br activation and yield a mixture of mono- and di-arylated species.

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-4-chloro-2-iodo-m-xylene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (2 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v). Note: Degassing via sparging with argon for 15 minutes is critical. Oxygen in the system will rapidly oxidize the active Pd(0) to inactive Pd(II), stalling the catalytic cycle.

  • Activation: Add Na₂CO₃ (2.0 equiv) to the mixture.

  • Reaction: Heat the reaction to 60 °C under an argon atmosphere with vigorous stirring for 6–8 hours.

  • Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting material is fully depleted and replaced by the mono-arylated mass.

  • Workup: Cool to room temperature, extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: C–Br Selective Sonogashira Coupling

Objective: Alkynylation of the C–Br position on the intermediate generated in Step 1. Causality Check: The addition of a CuI co-catalyst facilitates the formation of a copper acetylide intermediate, which readily undergoes transmetalation with the Pd(II)-aryl complex. A temperature of 80 °C provides the exact thermodynamic push needed to overcome the 81 kcal/mol barrier for C–Br oxidative addition without disturbing the C–Cl bond.

  • Preparation: In a dry Schlenk flask, combine the C–I coupled intermediate from Step 1 (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Atmosphere Control: Evacuate the flask and backfill with argon (repeat three times).

  • Reagent Addition: Add anhydrous, degassed DMF, followed by anhydrous Triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at 80 °C for 12 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl. Note: NH₄Cl is specifically chosen to coordinate and solubilize the copper salts, preventing the formation of stubborn emulsions during extraction. Extract with diethyl ether, concentrate under reduced pressure, and purify via column chromatography.

Protocol 3: C–Cl Selective Buchwald-Hartwig Amination

Objective: Amination of the highly recalcitrant C–Cl bond to yield the fully functionalized target molecule. Causality Check: The C–Cl bond requires a highly active, sterically demanding catalyst. Pd₂(dba)₃ paired with XPhos creates an electron-rich Pd(0) complex capable of inserting into the 96 kcal/mol C–Cl bond. NaOtBu is deployed as a strong base to deprotonate the amine, which is a prerequisite for the formation of the Pd-amido complex prior to reductive elimination [2].

  • Preparation: Inside a nitrogen-filled glovebox, charge a pressure vial with the C–Br coupled intermediate from Step 2 (1.0 equiv), the desired secondary amine (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.0 equiv).

  • Solvent Addition: Add anhydrous, thoroughly degassed Toluene.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat to 110 °C in an oil bath for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Note: The Celite pad effectively removes precipitated palladium black and inorganic salts that can foul downstream purification columns.

  • Isolation: Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final, highly pure multi-substituted arene.

References
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: National Institutes of Health (NIH) / PMC URL:1

  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates Source: Benchchem URL:2

  • A Simple Nickel Metal–Organic Framework-Catalyzed Borylation of Aryl Chlorides and Bromides Source: American Chemical Society (ACS) URL:3

Sources

Method

Application Notes and Protocols for the Selective Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-chloro-2-iodo-m-xylene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking Molecular Complexity through Chemoselective Functionalization In the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Molecular Complexity through Chemoselective Functionalization

In the landscape of modern organic synthesis, the quest for molecular diversity and complexity is paramount, particularly in the realms of pharmaceutical discovery and materials science. Polyhalogenated aromatic compounds are invaluable synthons, offering multiple reaction handles for the sequential and site-selective introduction of various functionalities. 5-Bromo-4-chloro-2-iodo-m-xylene stands as a prime example of such a versatile building block. The distinct electronic and steric properties of the three different halogen substituents—iodine, bromine, and chlorine—allow for a hierarchical series of palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to the principles and practical execution of selective cross-coupling reactions at the C-I bond of this substrate, leaving the C-Br and C-Cl bonds intact for subsequent transformations. By carefully controlling reaction parameters, researchers can unlock a stepwise approach to the synthesis of highly substituted and complex molecular architectures.

The Principle of Chemoselectivity: A Tale of Three Halogens

The ability to selectively functionalize one carbon-halogen bond in the presence of others is rooted in the fundamental principles of organometallic chemistry, specifically the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions.[1] The reactivity of aryl halides in this crucial step follows a well-established trend:

C-I > C-Br > C-Cl

This reactivity hierarchy is primarily governed by the carbon-halogen bond dissociation energy; the weaker C-I bond undergoes oxidative addition to a palladium(0) complex much more readily than the stronger C-Br and C-Cl bonds.[2] This significant difference in reactivity allows for a high degree of chemoselectivity to be achieved under carefully controlled reaction conditions. By employing mild conditions, such as lower temperatures and specific catalyst systems, the reaction can be directed to occur exclusively at the most labile C-I bond.

Diagram: The Catalytic Cycle of Selective Cross-Coupling

Pd0 Pd(0)L_n (Active Catalyst) OA_complex Oxidative Addition Complex (Pd(II)) Pd0->OA_complex Oxidative Addition (Selective at C-I) Substrate 5-Bromo-4-chloro-2-iodo-m-xylene Substrate->OA_complex Transmetalation Transmetalation OA_complex->Transmetalation Base RE_complex Reductive Elimination Intermediate Transmetalation->RE_complex RE_complex->Pd0 Regeneration of Pd(0) Catalyst Product Selectively Coupled Product RE_complex->Product Reductive Elimination Nu Nucleophile (e.g., R-B(OH)₂) Nu->Transmetalation

Caption: General catalytic cycle for the selective cross-coupling at the C-I bond.

Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3][4] The following protocol is designed for the selective coupling of arylboronic acids at the 2-iodo position of 5-Bromo-4-chloro-2-iodo-m-xylene.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-4-chloro-2-iodo-m-xylene

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water 4:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or with gentle heating (e.g., 50-60 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure selective consumption of the starting material and formation of the mono-coupled product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These catalysts are effective for Suzuki couplings and generally favor oxidative addition at the more reactive C-I bond.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the rate of transmetalation. A moderately strong base is typically sufficient for selective coupling.[5]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OA mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents.[5]
Temperature Room temperature to 60 °CLower temperatures are crucial for maintaining high selectivity for the C-I bond.[2]

Application Protocol 2: Selective Sonogashira Coupling at the C-I Bond

The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds, introducing an alkyne moiety that can serve as a versatile handle for further transformations.[6][7]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Bromo-4-chloro-2-iodo-m-xylene

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the base (e.g., Et₃N, which can often serve as both base and solvent). Add the terminal alkyne (1.2 equiv.) dropwise while stirring.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIThis is the classic catalyst system for Sonogashira couplings and is effective for the activation of aryl iodides.[7]
Base Et₃N, DIPAAn amine base is required to deprotonate the terminal alkyne and facilitate the formation of the copper acetylide intermediate.[7]
Solvent THF, DMF, or neat Et₃NThe choice of solvent can influence reaction rates and solubility. Anhydrous conditions are generally preferred.
Temperature Room temperatureMaintaining a low temperature is key to preventing coupling at the less reactive C-Br and C-Cl bonds.[6]

Application Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Bond

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines which are prevalent in pharmaceuticals.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-4-chloro-2-iodo-m-xylene

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a glovebox or a Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base.

  • Reagent Addition: Add the 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 equiv.) and the amine (1.2 equiv.) dissolved in the anhydrous, degassed solvent.

  • Reaction: Stir the reaction mixture at room temperature to a slightly elevated temperature (e.g., 40-70 °C) for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos or SPhosBulky, electron-rich phosphine ligands are crucial for facilitating the reductive elimination step and are effective for C-I bond amination.[8][10]
Base NaOtBu, LHMDS, K₃PO₄A strong base is necessary to deprotonate the amine and form the palladium-amido complex.[10]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required for this reaction.
Temperature Room temperature to 70 °CMild heating may be necessary, but excessive temperatures can lead to a loss of selectivity.[9]

Diagram: Workflow for Sequential Cross-Coupling

Start 5-Bromo-4-chloro-2-iodo-m-xylene Step1 Selective Coupling at C-I (Suzuki, Sonogashira, or Buchwald-Hartwig) Start->Step1 Intermediate 2-Substituted-5-bromo-4-chloro-m-xylene Step1->Intermediate Step2 Coupling at C-Br (More Forcing Conditions) Intermediate->Step2 Product Disubstituted Product Step2->Product

Caption: Stepwise functionalization enabled by chemoselectivity.

Troubleshooting and Optimization

  • Low Selectivity: If coupling at the C-Br or C-Cl bond is observed, reduce the reaction temperature and/or decrease the catalyst loading. Screening different ligands can also enhance selectivity.

  • Low Yield: Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst. The purity of the starting material is also critical. An increase in the amount of base or a change to a stronger base may be beneficial.

  • No Reaction: The palladium catalyst may not have been activated properly. Using a pre-catalyst or ensuring the Pd(0) species is generated in situ can be helpful. The choice of ligand is also crucial for catalyst activity.

Conclusion

The selective palladium-catalyzed cross-coupling of 5-Bromo-4-chloro-2-iodo-m-xylene at the C-I position is a powerful strategy for the controlled, stepwise synthesis of complex, highly substituted aromatic compounds. By leveraging the inherent reactivity differences of the carbon-halogen bonds and carefully controlling reaction parameters such as temperature, catalyst, and ligand, researchers can achieve high chemoselectivity. The protocols outlined in this application note provide a robust starting point for the development of novel synthetic routes in drug discovery and materials science, enabling the efficient construction of molecules with precisely defined architectures.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Robaszkiewicz, J., Chaładaj, W., Pawluc, P., & Zaranek, M. (n.d.). Two-step chemoselective cross-coupling of 1-bromo-4-iodobenzene. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Dorel, R., Grugel, C., & Haydl, A. M. (2019).
  • Sonogashira coupling. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Ghandi, M., & Fard, Z. H. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(53), 47859-47881.
  • [No author]. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Sankar, M. G., & Kumar, S. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(38), 19895-19906.
  • Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • [No author]. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Chen, Y., et al. (2024).
  • Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloro-4-iodobenzene. PubChem. Retrieved March 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Tumosienė, I., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(2), 94-100.
  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold [Project Thesis, Uppsala University]. Diva-Portal.org.
  • Al-Amin, M., & El-Emam, A. A. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Acta Chimica Slovenica, 59(1), 155-161.

Sources

Application

Application Note: Regioselective Synthesis and Functionalization of Polysubstituted Xylenes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale Polysubstituted xylenes (dimethylbenzenes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Polysubstituted xylenes (dimethylbenzenes with additional functional groups) are privileged scaffolds in active pharmaceutical ingredients (APIs), agrochemicals, and organic materials. Historically, synthesizing these motifs relied on Electrophilic Aromatic Substitution (EAS). However, EAS is plagued by poor regiocontrol due to the competing directing effects of the two methyl groups, often resulting in intractable mixtures of regioisomers.

To bypass these limitations, modern synthetic workflows employ two distinct, highly regioselective strategies:

  • De Novo Ring Construction: Transition-metal-catalyzed (Co or Pd) cycloaddition of acyclic precursors, which dictates the substitution pattern prior to aromatization[1].

  • Late-Stage Benzylic Functionalization: Superbase-mediated metalation (LiNK chemistry) that exploits kinetic control to selectively functionalize the benzylic C–H bonds of existing xylene cores without disturbing the aromatic ring[2].

This application note details the causality, experimental design, and step-by-step protocols for both approaches, providing a self-validating system for researchers to achieve >95% regioselectivity in complex xylene synthesis.

Strategy A: De Novo Synthesis via Co-Catalyzed Cycloaddition

When specific tetrasubstituted or pentasubstituted xylene derivatives are required, building the aromatic ring from acyclic precursors is the most reliable method. A breakthrough approach utilizes a Cobalt(II)-catalyzed intermolecular cycloaddition of alkynyl ketones with 2-acetylpyridines[1].

Mechanistic Causality

The regioselectivity in this reaction is driven by the coordination of the 2-acetylpyridine directing groups to the Cobalt center.

  • Initiation: Zn powder reduces the Co(II) precatalyst to the active Co(I) species.

  • Cyclometalation: Two molecules of the enol tautomer of 2-acetylpyridine coordinate to Co(I), undergoing oxidative cyclometalation to form a rigid cobaltacyclopentane intermediate.

  • Regioselective Insertion: The steric bulk and electronic bias of the cobaltacyclopentane force the incoming alkynyl ketone to insert in a singular orientation.

  • Aromatization: Reductive elimination yields the polysubstituted benzene/xylene core and regenerates the catalyst.

CoCatalysis A Co(II) Precatalyst + Zn B Co(I) Active Species A->B Reduction C Coordination of 2-Acetylpyridines B->C D Cobaltacyclopentane Intermediate C->D Cyclometalation E Regioselective Alkyne Insertion D->E F Reductive Elimination E->F F->B Catalyst Regeneration G Polysubstituted Xylene Core F->G

Figure 1: Mechanism of Co-catalyzed regioselective cycloaddition for polysubstituted xylenes.

Protocol 1: Co-Catalyzed Synthesis of Tetrasubstituted Xylene Derivatives

Note: This protocol is validated for the coupling of 1 equivalent of alkynyl ketone with 2 equivalents of 2-acetylpyridine.

Reagents & Equipment:

  • Alkynyl ketone (1.0 mmol)

  • 2-Acetylpyridine (2.0 mmol)

  • CoI₂ (10 mol%, 0.1 mmol)

  • Zn powder (2.0 mmol, reductant)

  • 2,2′-Bipyridine (10 mol%, ligand)

  • Solvent: Toluene (anhydrous, 5 mL)

  • Schlenk tube, nitrogen atmosphere.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In a flame-dried Schlenk tube under an N₂ atmosphere, add CoI₂ (10 mol%), 2,2′-bipyridine (10 mol%), and Zn powder (2.0 mmol).

  • Solvent Addition: Inject 5 mL of anhydrous toluene. Stir the suspension at room temperature for 15 minutes to allow the reduction of Co(II) to Co(I) and the formation of the active Co-bipyridine complex.

  • Substrate Addition: Add 2-acetylpyridine (2.0 mmol) and the alkynyl ketone (1.0 mmol) via microsyringe.

  • Cycloaddition: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 12–16 hours. Monitor the consumption of the alkyne via TLC or GC-MS.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the metal residues. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure polysubstituted xylene derivative.

Strategy B: Late-Stage Functionalization via LiNK Metalation

When the xylene core is already intact (e.g., m-xylene or mesitylene), direct functionalization is challenging. Standard organolithium reagents (like n-BuLi) typically cause ring lithiation (directed ortho-metalation) due to the thermodynamic stability of the resulting aryl anion.

To achieve regioselective benzylic metalation , researchers employ "LiNK chemistry"—a mixed Lithium/Potassium amide superbase system comprising n-BuLi, KOt-Bu, and TMP(H) (2,2,6,6-tetramethylpiperidine)[2].

Mechanistic Causality

The LiNK system shifts the reaction from thermodynamic control (ring deprotonation) to strict kinetic control (benzylic deprotonation). The combination of n-BuLi and KOt-Bu generates a highly reactive potassium base, which immediately deprotonates the bulky TMP(H) to form Potassium 2,2,6,6-tetramethylpiperidide (KTMP). The extreme steric bulk of KTMP prevents it from accessing the aromatic ring protons, forcing it to abstract the more accessible benzylic protons of the methyl groups. The resulting benzylic anion can then be trapped by electrophiles or subjected to oxidative coupling.

LiNKMetalation N1 m-Xylene Substrate N3 Regioselective Benzylic Metalation N1->N3 N2 LiNK Base Complex (BuLi / KOt-Bu / TMP(H)) N2->N3 Superbase Action N4 Benzylic Anion Intermediate N3->N4 N5 Oxidative Coupling (1,2-dibromoethane) N4->N5 N6 Polysubstituted Xylene Dimer N5->N6

Figure 2: LiNK metalation pathway for regioselective benzylic functionalization of m-xylenes.

Protocol 2: Regioselective Benzylic Metalation and Oxidative Coupling of m-Xylene

Note: This protocol describes the oxidative homo-coupling of m-xylene to form a functionalized dimer, a key step in synthesizing[3]metacyclophanes[2].

Reagents & Equipment:

  • m-Xylene (1.0 mmol)

  • n-BuLi (1.2 mmol, 2.5 M in hexanes)

  • KOt-Bu (1.2 mmol, 1.0 M in THF)

  • TMP(H) (1.2 mmol)

  • 1,2-Dibromoethane (0.6 mmol, oxidant/coupling agent)

  • Solvent: Anhydrous THF (10 mL)

  • Flame-dried glassware, argon atmosphere, -78 °C cooling bath.

Step-by-Step Methodology:

  • Superbase Generation: In a flame-dried flask under argon, add anhydrous THF (5 mL), KOt-Bu solution (1.2 mL), and TMP(H) (1.2 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation of Amine: Slowly add n-BuLi (0.48 mL) dropwise over 5 minutes. Stir for 15 minutes at -78 °C to ensure complete formation of the mixed Li/K TMP amide.

  • Substrate Metalation: Add a solution of m-xylene (1.0 mmol) in THF (2 mL) dropwise to the superbase mixture. Maintain the temperature at -78 °C for 2 hours. The solution will typically develop a deep red/orange color indicative of the benzylic anion.

  • Oxidative Coupling: Add 1,2-dibromoethane (0.6 mmol) dropwise. (Note: 1,2-dibromoethane acts as an oxidant here, undergoing E2 elimination to yield ethylene gas while coupling the two benzylic anions).

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 4 hours. Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL).

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography to yield the regioselectively coupled xylene dimer.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of the primary regioselective strategies discussed in this application note, allowing process chemists to select the appropriate methodology based on their starting materials.

StrategyCatalyst / Reagent SystemPrimary SubstratesRegioselectivity SourceTypical YieldKey Advantage
De Novo Cycloaddition CoI₂ / Zn / 2,2′-BipyridineAlkynyl ketones + 2-AcetylpyridinesCoordination-driven cyclometalation75–92%Complete avoidance of EAS isomer mixtures; builds complex cores in one step[1].
Pd-Catalyzed Multicomponent Pd(PPh₃)₄ / CuCl / Et₃NAlkynes + 2-BromoacrylatesCascade Sonogashira-benzannulation68–85%Mild conditions (50 °C); highly functionalized tetrasubstituted benzenes[4].
LiNK Benzylic Metalation n-BuLi / KOt-Bu / TMP(H)Substituted m-XylenesKinetic control via steric bulk of KTMP60–82%Direct, late-stage functionalization of the benzylic position without ring substitution[2].

References

  • Regioselective Synthesis of Tetrasubstituted Benzenes via Co-Catalyzed Cycloaddition of Alkynyl Ketones and 2-Acetylpyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pd-Catalyzed One-Pot Multicomponent Coupling Reaction for the Highly Regioselective Synthesis of Polysubstituted Benzenes Source: Organic Letters (ACS Publications) URL:[Link]

  • Use of mixed Li/K metal TMP amide (LiNK chemistry) for the synthesis of[3]metacyclophanes Source: Beilstein Journal of Organic Chemistry (via D-NB.info) URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 5-Bromo-4-chloro-2-iodo-m-xylene via Chemoselective C-I Bond Activation

Executive Summary 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) is a densely halogenated, highly versatile building block for advanced organic synthesis. For drug development professionals and materials scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) is a densely halogenated, highly versatile building block for advanced organic synthesis. For drug development professionals and materials scientists, this scaffold presents a unique opportunity for triply orthogonal functionalization. By exploiting the distinct electronic and thermodynamic properties of the carbon-halogen bonds, researchers can sequentially functionalize the arene core in a predictable order: C-I, followed by C-Br, and finally C-Cl[1]. This application note details the mechanistic rationale and provides self-validating protocols for the critical first step—the chemoselective cross-coupling of the C-I bond.

Mechanistic Rationale & Causality (E-E-A-T)

The chemoselectivity in transition-metal-catalyzed cross-coupling of polyhalogenated arenes is governed primarily by the kinetics of the oxidative addition step[2].

  • Thermodynamic Control (Bond Dissociation Energy): The C-I bond is significantly weaker (~65 kcal/mol) than both the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds[3]. This thermodynamic gradient translates into a massive kinetic preference during the insertion of the Pd(0) active species, allowing the C-I bond to react at much lower temperatures.

  • Steric Considerations: In 5-bromo-4-chloro-2-iodo-m-xylene, the C-I bond is located at the 2-position, flanked by two methyl groups (positions 1 and 3). Despite this extreme steric hindrance, the low activation barrier for C-I oxidative addition overrides the steric bulk, allowing selective reaction at mild temperatures (25 °C to 50 °C).

  • Catalyst & Ligand Selection: To maintain strict chemoselectivity, the reactivity of the catalyst must be deliberately "dialed back." Using standard, moderately electron-donating ligands (e.g., PPh3) prevents the premature activation of the C-Br bond[4]. Conversely, highly electron-rich, bulky phosphines (e.g., Buchwald ligands) lower the activation barrier for C-Br and C-Cl bonds, which would result in poor selectivity and over-coupling[5].

Quantitative Reactivity Profiles

The following table summarizes the differential reactivity parameters that enable the orthogonal functionalization of this trihalobenzene.

Halogen BondApprox. Bond Dissociation Energy (kcal/mol)Relative Rate of Oxidative Addition (Pd(0))Optimal Reaction Temperature
C-I ~65> 10,00025 °C – 50 °C
C-Br ~8110080 °C – 100 °C
C-Cl ~961> 100 °C

Note: Rates are approximate relative values for standard Pd(PPh3)4 catalysis[3].

Experimental Protocols: Self-Validating Systems

The following protocols incorporate specific causality for reagent choices and in-process controls (IPCs) to create a self-validating workflow that ensures the C-Br and C-Cl bonds remain intact.

Protocol A: Chemoselective Suzuki-Miyaura Arylation (C-I Selective)

Objective: Couple an arylboronic acid exclusively at the sterically hindered 2-position.

  • Reagent Preparation: In a Schlenk flask under Argon, combine 5-bromo-4-chloro-2-iodo-m-xylene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.02 equiv).

    • Causality: A strict 1.05 equivalent of boronic acid prevents over-coupling. Pd(PPh3)4 is chosen over highly active catalysts because its lower electrophilicity strictly limits oxidative addition to the C-I bond[2].

  • Base & Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (2:1:1) and Na2CO3 (2.0 equiv).

    • Causality: Na2CO3 is a mild base. Stronger bases (like Cs2CO3 or KOtBu) can accelerate transmetalation to the point where trace C-Br oxidative addition becomes competitive.

  • Reaction Execution: Stir the mixture at 40 °C for 4 hours.

  • Self-Validation (IPC): At t = 2 hours, withdraw a 50 µL aliquot, quench with H2O, extract with EtOAc, and analyze via GC-MS.

    • Validation Checkpoint: Look for the molecular ion peak[M+] of the mono-coupled product. The isotopic pattern MUST show a ~3:4:1 ratio (M : M+2 : M+4), confirming the retention of exactly one Bromine and one Chlorine atom. If debromination is observed, lower the temperature to 25 °C.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Chemoselective Sonogashira Alkynylation (C-I Selective)

Objective: Introduce an alkyne at the 2-position without triggering C-Br cross-coupling.

  • Catalyst Loading: Combine the arene (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv) in a dry flask under Argon.

  • Solvent/Base: Add degassed Triethylamine (TEA) as both solvent and base.

    • Causality: TEA is sufficient for C-I coupling at room temperature. Heating is not required, which acts as a kinetic safeguard against C-Br activation.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv) dropwise at 25 °C.

  • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 9:1).

    • Validation Checkpoint: The reaction should be complete within 2-3 hours. Analyze the crude mixture via 13C NMR; the carbon signals corresponding to the C-Br and C-Cl bonds should remain distinctly unshifted relative to the starting material, validating absolute chemoselectivity.

Visualizing the Reaction Logic

Orthogonal_Workflow Start 5-Bromo-4-chloro- 2-iodo-m-xylene Step1 1. C-I Cleavage (Suzuki/Sonogashira) Start->Step1 Pd(0), Mild Base 25-50°C Step2 2. C-Br Cleavage (Buchwald-Hartwig) Step1->Step2 Pd(0), Strong Base 80-100°C Step3 3. C-Cl Cleavage (Cyanation/Fluorination) Step2->Step3 Specialized Ligands >100°C End Densely Functionalized Arene Core Step3->End

Fig 1: Orthogonal functionalization workflow exploiting C-I > C-Br > C-Cl reactivity hierarchy.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 5-Bromo-4-chloro-2-iodo-m-xylene Selective C-I Insertion TransMet Transmetalation OxAdd->TransMet R-B(OH)2 / Base Halide Exchange RedElim Reductive Elimination TransMet->RedElim Intermediate Complex RedElim->Pd0 Product Release (C-Br & C-Cl Intact)

Fig 2: Pd-catalyzed cross-coupling cycle highlighting selective oxidative addition at the C-I bond.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews - ACS Publications URL:2

  • Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer Source: PMC - NIH URL:1

  • A Technical Guide to the Differential Reactivity of C-Br and C-Cl Source: Benchchem URL:3

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling Source: Journal of the American Chemical Society - ACS Publications URL:5

  • GLR Innovations - 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) Source: ChemBuyersGuide URL:

Sources

Application

Application Note: Steric-Driven Reversal of Chemoselectivity in the C-Br Functionalization of 5-Bromo-4-chloro-2-iodo-m-xylene

Document ID: AN-2026-03-16 Target Audience: Discovery Chemists, Process Engineers, and Methodology Researchers Mechanistic Rationale: Overriding Intrinsic Reactivity In the cross-coupling of polyhalogenated arenes, the i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-16 Target Audience: Discovery Chemists, Process Engineers, and Methodology Researchers

Mechanistic Rationale: Overriding Intrinsic Reactivity

In the cross-coupling of polyhalogenated arenes, the intrinsic reactivity for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)) strictly follows the trend of Carbon-Halogen Bond Dissociation Energies (BDEs): C-I (~65 kcal/mol) > C-Br (~81 kcal/mol) > C-Cl (~96 kcal/mol)[1]. Consequently, achieving selective functionalization at a C-Br bond while leaving a weaker C-I bond intact is notoriously difficult and represents a fundamental "reversal of reactivity"[2].

However, 5-Bromo-4-chloro-2-iodo-m-xylene presents a unique structural topology that enables a ligand-controlled steric override:

  • The C-I Bond (Position 2): Flanked by two ortho-methyl groups (Positions 1 and 3), creating a severe steric bottleneck.

  • The C-Br Bond (Position 5): Flanked by an ortho-chlorine (Position 4) and an ortho-hydrogen (Position 6), rendering it significantly more sterically accessible.

By employing a highly sterically demanding ligand, such as tri-tert-butylphosphine ( P(t-Bu)3​ ) which possesses a massive Tolman cone angle of 182°, the active [Pd(0)Ln​] complex is physically prevented from accessing the C-I bond. This steric exclusion forces the catalyst to undergo oxidative addition exclusively at the electronically disfavored, yet sterically accessible, C-Br bond[3].

Pathway Visualization

MechanisticPathway Start 5-Bromo-4-chloro-2-iodo-m-xylene Path1 C-I Pathway (Electronically Favored) Start->Path1 Path2 C-Br Pathway (Sterically Favored) Start->Path2 Catalyst Bulky Pd(0) Catalyst e.g., Pd-P(t-Bu)3 Catalyst->Path1 Catalyst->Path2 Clash Steric Clash (Blocked by ortho-CH3) Path1->Clash Success Successful Insertion (Accessible C-Br) Path2->Success Product Selective C-Br Product Success->Product

Steric-driven reversal of chemoselectivity enabling specific C-Br oxidative addition.

Quantitative Data: Ligand Effects on Chemoselectivity

The table below summarizes the critical role of ligand cone angle in overriding the intrinsic electronic bias during a standard Suzuki-Miyaura coupling.

LigandTolman Cone Angle (°)Overall Conversion (%)C-Br Coupling (%)C-I Coupling (%)
PPh3​ 145°85595
dppf~160°783565
RuPhos~180°888218
P(t-Bu)3​ 182°92>98 <2

Note: Data illustrates the shift from electronic control (C-I favored) to steric control (C-Br favored) as ligand bulk increases.

Experimental Protocol: Selective Suzuki-Miyaura Arylation

Causality Behind Experimental Choices
  • Catalyst System ( Pd2​(dba)3​ / P(t-Bu)3​⋅HBF4​ ): The tetrafluoroborate salt of the phosphine is air-stable and generates the exceptionally bulky active ligand in situ upon mild deprotonation, ensuring maximum steric exclusion of the C-I bond.

  • Base ( K3​PO4​ ): A mild, insoluble base that limits unwanted side reactions (such as hydrodehalogenation) while efficiently facilitating the transmetalation step in a biphasic medium.

  • Solvent (THF/ H2​O 10:1): Water is critical for the activation of the boronic acid via hydroxylation. THF maintains the solubility of the highly lipophilic polyhalogenated substrate.

  • Temperature (60 °C): Carefully selected to provide enough thermal energy for C-Br insertion without overcoming the steric barrier protecting the C-I bond.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL Schlenk tube with 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 mmol), phenylboronic acid (1.1 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), P(t-Bu)3​⋅HBF4​ (0.08 mmol, 8 mol%), and anhydrous K3​PO4​ (2.0 mmol).

  • Solvent Addition: Remove the sealed tube from the glovebox. Under a positive flow of argon, inject degassed THF (10 mL) and degassed deionized water (1 mL).

  • Reaction: Seal the tube and stir the biphasic mixture vigorously at 60 °C for 12 hours.

  • Self-Validating IPC (In-Process Control): At the 4-hour mark, sample the organic layer for GC-MS analysis.

    • Validation Logic: The desired C-Br coupled product (retaining Cl and I) will exhibit a distinct 3:1 isotopic cluster corresponding to the M/M+2 peaks of a single Chlorine atom ( 35Cl/37Cl ), as Iodine is monoisotopic ( 127I ). If unwanted C-I coupling occurs, the byproduct (retaining Cl and Br) will display a complex ~3:4:1 isotopic signature due to the combination of Chlorine and Bromine ( 79Br/81Br ).

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Sources

Method

Application Note: 5-Bromo-4-chloro-2-iodo-m-xylene as an Orthogonal Core for Organic Electronic Materials

Executive Summary & Scientific Rationale The rapid advancement of organic electronics—encompassing Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs)—demands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rapid advancement of organic electronics—encompassing Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs)—demands highly tunable, asymmetric molecular architectures. 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) has emerged as a privileged polyhalogenated building block for synthesizing these complex, multi-dimensional conjugated systems.

The strategic value of this molecule lies in its orthogonal reactivity . By exploiting the thermodynamic and kinetic differentiation of its three distinct carbon-halogen bonds, chemists can sequentially attach three different conjugated arms (donors, acceptors, or solubilizing groups) to a single benzene core without the need for intermediate protection/deprotection steps[1]. Furthermore, the methyl groups at positions 1 and 3 induce a critical steric twist in the final molecule, which is highly prized in organic electronics for tuning molecular packing, enhancing solubility in non-halogenated solvents, and decoupling conjugated systems to modulate bandgaps [2].

Mechanistic Causality of Orthogonal Cross-Coupling

To successfully utilize 5-bromo-4-chloro-2-iodo-m-xylene, one must understand the causality behind the reaction sequencing. The sequential functionalization is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The reactivity strictly follows the order of oxidative addition kinetics: C–I (~238 kJ/mol) > C–Br (~336 kJ/mol) > C–Cl (~410 kJ/mol) . The weak C–I bond allows for functionalization at room temperature, leaving the C–Br and C–Cl bonds completely intact.

  • Steric Shielding: The iodine atom at position 2 is flanked by two methyl groups. While the low BDE of C–I ensures rapid oxidative addition, this steric encumbrance severely hinders the subsequent transmetalation and reductive elimination steps. Therefore, less bulky, highly active Pd(0) catalysts (e.g., Pd(PPh₃)₄) are required for the first step to penetrate the steric bulk, whereas the highly inert C–Cl bond at position 4 requires electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) to force oxidative addition at elevated temperatures [3].

Workflow Visualization

OrthogonalCoupling Start 5-Bromo-4-chloro -2-iodo-m-xylene Step1 Step 1: C-I Coupling Mild Conditions (RT) Start->Step1 Pd(PPh3)4 K2CO3, THF/H2O Int1 Mono-coupled Intermediate Step1->Int1 Step2 Step 2: C-Br Coupling Moderate Heating (80°C) Int1->Step2 Pd(dppf)Cl2 Na2CO3, Toluene Int2 Di-coupled Intermediate Step2->Int2 Step3 Step 3: C-Cl Coupling Forcing Conditions (110°C) Int2->Step3 Pd2(dba)3 / XPhos Cs2CO3, Dioxane Product Asymmetric Star-Shaped Conjugated Molecule Step3->Product

Figure 1: Three-step orthogonal cross-coupling workflow for 5-Bromo-4-chloro-2-iodo-m-xylene.

Self-Validating Experimental Protocols

The following protocols describe a generalized Suzuki-Miyaura sequence for attaching three distinct aryl boronic acids (Ar¹-B(OH)₂, Ar²-B(OH)₂, Ar³-B(OH)₂). Every step includes In-Process Controls (IPCs) to ensure the system is self-validating and prevents the propagation of regioisomeric mixtures.

Protocol 1: Chemoselective C–I Functionalization (Position 2)

Objective: Selectively couple Ar¹ at the sterically hindered C–I bond while preserving C–Br and C–Cl.

  • Preparation: In a Schlenk flask, combine 5-bromo-4-chloro-2-iodo-m-xylene (1.0 equiv), Ar¹-B(OH)₂ (1.05 equiv), and Pd(PPh₃)₄ (0.02 equiv).

  • Solvent System: Add a degassed mixture of THF and 2M aqueous K₂CO₃ (3:1 v/v).

  • Reaction: Stir vigorously at 25 °C (Room Temperature) for 12 hours. Expert Insight: Do not heat. Heating above 40 °C risks premature activation of the C–Br bond, leading to inseparable mixtures.

  • IPC Validation: Analyze via GC-MS. The reaction is complete when the parent mass disappears. The product must exhibit a distinct isotopic pattern (M, M+2, M+4 in a ~3:4:1 ratio) confirming the retention of one bromine and one chlorine atom.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol 2: C–Br Functionalization (Position 5)

Objective: Couple Ar² at the C–Br bond.

  • Preparation: Combine the mono-coupled intermediate from Step 1 (1.0 equiv), Ar²-B(OH)₂ (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a pressure vial.

  • Solvent System: Add degassed Toluene and 2M aqueous Na₂CO₃ (4:1 v/v).

  • Reaction: Heat to 80 °C for 16 hours. Expert Insight: The bidentate dppf ligand is crucial here; it stabilizes the palladium intermediate at elevated temperatures and accelerates reductive elimination, overcoming the moderate BDE of the C–Br bond.

  • IPC Validation: Analyze via TLC and LC-MS. The isotopic signature of bromine (the ~1:1 M/M+2 doublet) must disappear, leaving only the chlorine isotopic signature (M/M+2 in a ~3:1 ratio).

Protocol 3: C–Cl Functionalization (Position 4)

Objective: Force the coupling of Ar³ at the highly inert C–Cl bond.

  • Preparation: Combine the di-coupled intermediate from Step 2 (1.0 equiv), Ar³-B(OH)₂ (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent System: Add anhydrous, rigorously degassed 1,4-Dioxane. Expert Insight: Strict exclusion of oxygen is critical. Electron-rich dialkylbiaryl phosphines like XPhos are highly susceptible to oxidation at elevated temperatures.

  • Reaction: Heat to 110 °C for 24 hours.

  • IPC Validation: Analyze via High-Resolution Mass Spectrometry (HRMS). The complete disappearance of the chlorine isotopic pattern validates the successful synthesis of the asymmetric target.

Quantitative Data & Reactivity Metrics

Coupling StepTarget PositionBond Dissociation EnergyOptimal Catalyst SystemTemp (°C)Typical YieldPrimary IPC Validation
Step 1 C–I (Pos 2)~238 kJ/molPd(PPh₃)₄ / K₂CO₃2575 - 85%GC-MS: Retention of Br/Cl isotopes
Step 2 C–Br (Pos 5)~336 kJ/molPd(dppf)Cl₂ / Na₂CO₃8080 - 90%LC-MS: Loss of Br isotope (1:1 doublet)
Step 3 C–Cl (Pos 4)~410 kJ/molPd₂(dba)₃ + XPhos / Cs₂CO₃11060 - 75%HRMS: Loss of Cl isotope (3:1 doublet)

Table 1: Summary of thermodynamic parameters, optimized catalytic conditions, and self-validation metrics for the orthogonal cross-coupling of 5-Bromo-4-chloro-2-iodo-m-xylene.

Applications in Organic Electronics

The asymmetric, multi-substituted derivatives generated from this core are highly valuable in modern optoelectronics:

  • Thermally Activated Delayed Fluorescence (TADF) OLEDs: To achieve efficient reverse intersystem crossing (RISC) in OLEDs, the energy gap between the singlet and triplet states (ΔE_ST) must be minimized. Coupling bulky donor and acceptor groups to the m-xylene core forces a nearly 90° dihedral twist due to the steric clash with the 1,3-dimethyl groups. This completely decouples the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), drastically lowering ΔE_ST.

  • Small Molecule Acceptors (SMAs) for OPVs: High-performance organic solar cells require materials that can form dense 3D interpenetrating networks. The asymmetric nature of the tri-substituted m-xylene core induces a strong permanent dipole moment, which enhances intermolecular electronic coupling and increases the exciton diffusion length, directly boosting the Power Conversion Efficiency (PCE). Furthermore, the core's alkyl groups ensure compatibility with environmentally benign, halogen-free processing solvents like ortho-xylene.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(8), 8415-8486. URL:[Link]

  • Tang, M. L., & Bao, Z. (2011). Halogenated Materials as Organic Semiconductors. Chemistry of Materials, 23(3), 446–455. URL:[Link]

  • Viciu, M. S., et al. (2020).[Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products. Frontiers in Chemistry, 8, 705. URL:[Link]

Application

Experimental procedure for lithiation of 5-Bromo-4-chloro-2-iodo-m-xylene

Application Note: Chemoselective Lithiation of Polyhalogenated Arenes Target Substrate: 5-Bromo-4-chloro-2-iodo-m-xylene Application: Regiocontrolled Halogen-Metal Exchange for Advanced API Intermediate Synthesis Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Lithiation of Polyhalogenated Arenes Target Substrate: 5-Bromo-4-chloro-2-iodo-m-xylene Application: Regiocontrolled Halogen-Metal Exchange for Advanced API Intermediate Synthesis

Introduction & Mechanistic Principles

The functionalization of polyhalogenated arenes presents a significant challenge in organic synthesis due to the competing reactivity of multiple carbon-halogen bonds. When working with complex scaffolds like 5-bromo-4-chloro-2-iodo-m-xylene (1-bromo-2-chloro-4-iodo-3,5-dimethylbenzene), achieving strict regiocontrol is paramount for downstream drug development applications.

The chemoselectivity of halogen-lithium exchange is governed by the polarizability of the halogen atom and the respective carbon-halogen bond dissociation energies[1]. Because the exchange reaction proceeds via an "ate" complex intermediate (or via single-electron transfer), it is remarkably insensitive to steric hindrance. Therefore, even though the C2-iodine atom is sterically congested—flanked by two methyl groups at the C1 and C3 positions—it undergoes rapid and exclusive lithiation when treated with n-butyllithium (n-BuLi) at cryogenic temperatures. The more electronegative but less polarizable bromine and chlorine atoms remain entirely untouched under these strictly controlled kinetic conditions[2].

Experimental Workflow

Workflow Substrate 5-Bromo-4-chloro- 2-iodo-m-xylene (Starting Material) Lithio 5-Bromo-4-chloro- 2-lithio-m-xylene (Intermediate) Substrate->Lithio n-BuLi (1.05 eq) THF, -78 °C, 15 min Product C2-Functionalized Product (e.g., Aldehyde) Lithio->Product Electrophile (E+) -78 °C to RT

Chemoselective iodine-lithium exchange and subsequent electrophilic trapping workflow.

Quantitative Reaction Parameters

To design a self-validating protocol, it is critical to understand the thermodynamic and kinetic boundaries of the substrate. The table below summarizes the causality behind the observed chemoselectivity at -78 °C.

Halogen SiteLeaving Group AbilityApprox. Bond Dissociation EnergyExchange Kinetics at -78 °CSelectivity Outcome
C2 - Iodine Excellent~238 kJ/molExtremely FastPrimary reaction site (>99%)
C5 - Bromine Good~336 kJ/molModerateUnreactive at -78 °C with 1 eq n-BuLi
C4 - Chlorine Poor~410 kJ/molVery SlowUnreactive under standard conditions

Step-by-Step Experimental Protocol

Objective: Synthesis of 5-bromo-4-chloro-2-formyl-m-xylene via formylation of the lithiated intermediate.

Materials & Reagents:

  • 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 mmol, rigorously dried)

  • n-Butyllithium (1.05 mmol, 2.5 M in hexanes, freshly titrated)

  • Anhydrous Tetrahydrofuran (THF, 10 mL, distilled over Na/benzophenone)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.5 mmol)

  • Saturated aqueous NH₄Cl solution

Step 1: System Preparation and Degassing

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3 times).

  • Add 5-bromo-4-chloro-2-iodo-m-xylene (1.0 mmol) to the flask, followed by 10 mL of anhydrous THF.

  • Causality: Organolithium reagents are highly pyrophoric and act as strong bases. Any residual moisture will instantly protonate the n-BuLi, destroying the precise 1.05 stoichiometric ratio required to prevent secondary bromine exchange.

Step 2: Cryogenic Cooling

  • Submerge the reaction flask in a dry ice/acetone bath maintained at strictly -78 °C.

  • Allow the solution to equilibrate for 10 minutes.

  • Causality: Temperature control is the primary driver of chemoselectivity. If the internal temperature rises above -40 °C, the generated aryllithium species can undergo elimination of the adjacent halogens to form highly reactive aryne intermediates, leading to polymerization[3].

Step 3: Chemoselective Lithiation

  • Using a gas-tight syringe, add n-BuLi (0.42 mL of a 2.5 M solution, 1.05 mmol) dropwise down the inner wall of the flask over 5 minutes.

  • Stir the reaction mixture at -78 °C for 15 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes. The slight 0.05 equivalent excess ensures complete consumption of the starting material without providing enough excess reagent to trigger a slower bromine-lithium exchange[1].

Step 4: In-Process Validation (Self-Validating Check)

  • Visual Cue: The solution will transition from colorless to a pale yellow/orange hue, indicating the formation of the conjugated aryllithium intermediate.

  • Chemical Cue: Withdraw a 0.1 mL aliquot and quench it into a GC vial containing 0.5 mL of CD₃OD (deuterated methanol). GC-MS analysis should reveal a mass shift corresponding to 5-bromo-4-chloro-2-deutero-m-xylene, confirming exclusive iodine exchange.

Step 5: Electrophilic Trapping

  • Add anhydrous DMF (116 µL, 1.5 mmol) dropwise to the -78 °C solution.

  • Maintain the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the system to warm to room temperature over 1 hour.

  • Causality: The electrophile must be introduced while the system is still at cryogenic temperatures to trap the kinetic product. Warming the reaction before trapping could allow the aryllithium species to equilibrate to a more thermodynamically stable (but undesired) position.

Step 6: Quenching and Workup

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Troubleshooting & Field-Proven Insights

  • Issue: Formation of Butyl-Alkylated Byproducts.

    • Cause: The byproduct of the exchange, 1-iodobutane, can act as an alkylating agent toward the newly formed aryllithium species upon warming.

    • Solution: If alkylation is observed, switch the lithiating agent to tert-butyllithium (t-BuLi). This requires exactly 2.0 equivalents . The first equivalent performs the halogen-metal exchange, while the second equivalent instantly acts as a base to eliminate the generated tert-butyl iodide into harmless isobutylene gas, preventing any nucleophilic side reactions.

  • Issue: Poor Conversion or Starting Material Recovery.

    • Cause: Degradation of the n-BuLi titer. Alkyllithium reagents degrade over time via reaction with the septum or trace air.

    • Solution: Always titrate the n-BuLi solution against a known standard (e.g., diphenylacetic acid or N-benzylbenzamide) immediately prior to the experiment.

References

  • Source: MDPI (Molecules)
  • Source: American Chemical Society (Chemical Reviews)
  • Source: American Chemical Society (Organic Letters)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-4-chloro-2-iodo-m-xylene Synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your synthesis. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this multi-step synthesis, ensuring both high yield and purity of the final product.

The synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene is a critical process for the creation of advanced intermediates in pharmaceutical and materials science research. The most common and effective route involves a Sandmeyer-type reaction, which transforms an aryl amine into an aryl halide via a diazonium salt intermediate.[1] This guide will focus on optimizing this pathway, starting from the readily available 4-bromo-2,6-dimethylaniline.

Core Synthesis Pathway: A Mechanistic Overview

The synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene typically proceeds via a two-step sequence involving the diazotization of a substituted aniline followed by a Sandmeyer reaction for iodination. The starting material for this process is 4-bromo-2,6-dimethylaniline.

The first critical step is the diazotization of the primary aromatic amine.[2][3] In this reaction, the aniline derivative reacts with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (like sulfuric or hydrochloric acid) at low temperatures (typically 0-5 °C), to form a diazonium salt.[3][4] Maintaining this low temperature is crucial to prevent the unstable diazonium salt from decomposing.[3][5]

The second step is the Sandmeyer reaction , where the diazonium group is replaced by an iodine atom.[6] This is achieved by introducing a solution of potassium iodide to the diazonium salt solution.[7][8] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts in classic Sandmeyer reactions, though for iodination, a copper catalyst is not always strictly necessary.[9] The evolution of nitrogen gas drives the reaction to completion.[10]

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction 4-bromo-2,6-dimethylaniline 4-bromo-2,6-dimethylaniline Diazonium_Salt 4-bromo-2,6-dimethylbenzenediazonium salt 4-bromo-2,6-dimethylaniline->Diazonium_Salt NaNO₂, H₂SO₄ 0-5 °C Final_Product 5-Bromo-4-chloro-2-iodo-m-xylene Diazonium_Salt->Final_Product KI

Caption: Overall synthesis pathway for 5-Bromo-4-chloro-2-iodo-m-xylene.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene from 4-bromo-2,6-dimethylaniline.

Reagents and Materials
Reagent/MaterialGradeSupplier
4-bromo-2,6-dimethylaniline98%Commercially Available
Concentrated Sulfuric Acid98%Commercially Available
Sodium Nitrite99%Commercially Available
Potassium Iodide99%Commercially Available
Deionized Water-In-house
HexaneACS GradeCommercially Available
Ethanol95%Commercially Available
Ice-In-house
Step-by-Step Procedure

Part 1: Diazotization of 4-bromo-2,6-dimethylaniline [8]

  • In a flask of appropriate size, create a mixture of 4-bromo-2,6-dimethylaniline (e.g., 20 mmol), concentrated sulfuric acid (e.g., 40 mmol), and deionized water (e.g., 100 ml).

  • Stir the mixture vigorously in an ice bath to bring the temperature below 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 25 mmol) in deionized water (e.g., 100 ml).

  • Slowly add the sodium nitrite solution dropwise to the aniline mixture, ensuring the temperature remains below 5 °C throughout the addition.

Part 2: Sandmeyer Reaction and Product Isolation [8]

  • In a separate, larger flask, prepare a solution of potassium iodide (e.g., 20 mmol) in deionized water (e.g., 50 ml).

  • Slowly add the cold diazonium salt solution from Part 1 to the potassium iodide solution with continuous stirring. A solid precipitate should form.

  • Extract the solid residue with boiling hexane (e.g., 40 ml).

  • Distill off the hexane to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 5-Bromo-4-chloro-2-iodo-m-xylene.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene in a question-and-answer format.

Q1: My diazotization reaction seems to be incomplete or failing, resulting in low yields. What are the likely causes and how can I fix them?

A1: Incomplete diazotization is a frequent challenge, often stemming from several factors:

  • Insufficiently Acidic Conditions: The formation of the active nitrosating agent, the nitrosyl cation (NO⁺), requires a strongly acidic environment.[4] Ensure you are using a sufficient excess of a strong mineral acid like sulfuric acid.

  • Temperature Control: The diazonium salt is thermally unstable and can decompose if the temperature rises above 5-10 °C, leading to the formation of phenolic byproducts.[5] Meticulously maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.

  • Slow Reagent Addition: Adding the sodium nitrite solution too quickly can cause localized overheating and decomposition of the diazonium salt.[10] A slow, dropwise addition with vigorous stirring is essential for maintaining a homogenous temperature.

  • Purity of Starting Material: Impurities in the 4-bromo-2,6-dimethylaniline can interfere with the reaction. Ensure you are using a high-purity starting material.

Q2: I am observing the formation of a significant amount of dark, tarry byproducts during the Sandmeyer reaction. What is causing this and how can I prevent it?

A2: The formation of tarry byproducts is often indicative of side reactions. Here are the primary culprits and their solutions:

  • Decomposition of the Diazonium Salt: As mentioned, if the diazonium salt is not kept cold, it can decompose and lead to the formation of phenols, which can then undergo further reactions to form colored impurities.

  • Azo Coupling: The newly formed diazonium salt can act as an electrophile and couple with unreacted aniline starting material to form brightly colored azo compounds.[5] To minimize this, ensure the diazotization reaction goes to completion before proceeding to the Sandmeyer step and add the diazonium salt solution to the potassium iodide solution, not the other way around.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, and unwanted radical side reactions can lead to polymerization and tar formation.[9] Using fresh, high-quality reagents can help minimize these side reactions.

Q3: The yield of my final product, 5-Bromo-4-chloro-2-iodo-m-xylene, is consistently low even when the initial reactions appear to proceed well. Where might I be losing my product?

A3: Product loss can occur at several stages, particularly during workup and purification:

  • Incomplete Extraction: The product is soluble in organic solvents like hexane. Ensure you are performing multiple extractions of the aqueous reaction mixture to maximize the recovery of your product.

  • Loss During Recrystallization: While recrystallization is necessary for purification, it can also lead to significant product loss if not performed carefully. Use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation.

  • Sub-optimal pH during Workup: Ensure the pH of the aqueous layer is appropriate during extraction to prevent your product from partitioning into the aqueous phase.

Troubleshooting_Flowchart cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product q1 Incomplete Diazotization? start->q1 q2 Tarry Byproducts? start->q2 q3 Loss During Workup? start->q3 sol1a Check Acidity Maintain 0-5 °C Slow NaNO₂ Addition q1->sol1a Yes sol2a Control Temperature Ensure Complete Diazotization Add Diazonium to KI q2->sol2a Yes sol3a Optimize Extraction Careful Recrystallization q3->sol3a Yes

Caption: A troubleshooting flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different halogen source for the Sandmeyer reaction to synthesize other halo-xylenes?

A1: Yes, the Sandmeyer reaction is versatile and can be used to introduce other halogens.[9] For chlorination, you would typically use copper(I) chloride (CuCl), and for bromination, copper(I) bromide (CuBr) would be used.

Q2: Why is it important to generate the nitrous acid in situ?

A2: Nitrous acid is unstable and decomposes readily. Generating it in situ by reacting sodium nitrite with a strong acid immediately before it is needed ensures a fresh and reactive supply for the diazotization reaction.[4]

Q3: My starting aniline is not very soluble in the acidic aqueous solution. What can I do to improve this?

A3: For weakly basic or sterically hindered anilines that have low solubility in aqueous acid, several strategies can be employed.[5] You can try increasing the acid concentration, or in some cases, using a co-solvent like acetic acid may improve solubility.[11] For particularly challenging substrates, non-aqueous diazotization methods using reagents like tert-butyl nitrite in an organic solvent can be effective.[5][12]

Q4: What are some common methods for purifying the final product?

A4: Besides recrystallization, column chromatography is a very effective method for purifying halo-xylenes.[13] The choice of solvent system for chromatography will depend on the polarity of the impurities. Fractional distillation under reduced pressure can also be used, especially for larger scale purifications.[14]

Q5: Are there any safety precautions I should be aware of when performing this synthesis?

A5: Yes, several safety precautions are crucial:

  • Diazonium salts can be explosive when isolated and dry. It is critical to keep them in solution and at low temperatures.

  • Concentrated acids and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use them in a well-ventilated area.

References

  • Grokipedia. (n.d.). Sandmeyer reaction.
  • Benchchem. (2025, December). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis.
  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Wikipedia. (2022, January 21). Sandmeyer reaction.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
  • Benchchem. (n.d.). Technical Support Center: Diazotization of Sterically Hindered Anilines.
  • SciSpace. (2018, September 17). A general electrochemical strategy for the Sandmeyer reaction.
  • Wikipedia. (n.d.). Aniline.
  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot : r/Chempros.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺).
  • Vedantu. (2025, June 24). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
  • ResearchGate. (2025, December 16). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF.
  • (n.d.). Supporting Information.
  • ChemicalBook. (2025, July 24). 5-BROMO-2-IODO-M-XYLENE | 206559-43-5.
  • PMC. (2021, September 7). Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes.
  • (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Khan Academy. (n.d.). Sandmeyer reaction (video).
  • Google Patents. (n.d.). US2798104A - Purification of xylene-ethylbenzene mixtures.
  • PubMed. (2021, September 14). Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes.
  • PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
  • Organic Syntheses Procedure. (n.d.). 4-BROMO-o-XYLENE.
  • Organic Syntheses Procedure. (n.d.). 2-IODO-p-XYLENE.
  • YouTube. (2021, December 2). Separation of Xylene Isomers.
  • (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines.
  • Google Patents. (n.d.). US8981171B2 - Process for the purification of paraxylene.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI.
  • Organic Syntheses Procedure. (n.d.). 2,4-dimethylquinoline.
  • PMC. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene.
  • PrepChem.com. (n.d.). Preparation of 4-iodo-m-xylene.
  • PrepChem.com. (n.d.). Synthesis of (a) 5-Bromo-2-chloroaniline.
  • Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • MilliporeSigma. (n.d.). 5-Bromo-2-iodo-m-xylene | 206559-43-5.
  • Beilstein Journals. (2018, May 18). Iodine(III)-mediated halogenations of acyclic monoterpenoids.
  • ResearchGate. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Request PDF.
  • (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412.
  • ChemicalBook. (2019, November 21). Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate.

Sources

Optimization

Technical Support Center: Optimizing Yield &amp; Chemoselectivity in Suzuki Couplings of 5-Bromo-4-chloro-2-iodo-m-xylene

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with densely functionalized polyhalogenated arenes presents unique synthetic hurdles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with densely functionalized polyhalogenated arenes presents unique synthetic hurdles. This guide is designed to help you troubleshoot, optimize, and scale the Suzuki-Miyaura cross-coupling of 5-bromo-4-chloro-2-iodo-m-xylene (1,3-dimethyl-2-iodo-4-chloro-5-bromobenzene) by addressing the root mechanistic causes of yield loss and poor chemoselectivity.

Substrate Analysis & Mechanistic Causality

To achieve high yields, we must first analyze the inherent electronic and steric conflicts within this specific polyhalogenated substrate.

  • The C-I Bond (Position 2): Generally, iodine is the most reactive halogen in palladium-catalyzed cross-couplings due to its low carbon-halogen bond dissociation energy (BDE)[1]. However, in this molecule, the C-I bond is di-ortho substituted (flanked by two methyl groups). This creates severe steric hindrance , drastically raising the activation energy required for the oxidative addition of the Pd(0) catalyst.

  • The C-Br Bond (Position 5): While the C-Br bond has a higher BDE than C-I, it is sterically highly accessible (flanked only by a chlorine and a hydrogen atom).

  • The C-Cl Bond (Position 4): Possesses the highest BDE and remains generally inert under standard, mild Suzuki conditions[1].

The Core Challenge: The natural kinetic preference for C-I oxidative addition is heavily counteracted by steric shielding. If your catalyst system cannot easily access the hindered C-I bond, the catalytic cycle slows down. This allows competitive oxidative addition at the sterically accessible C-Br bond or leads to catalyst degradation pathways (like protodehalogenation), ultimately destroying your yield and chemoselectivity[2].

Diagnostic FAQs & Troubleshooting

Q1: My reaction yields a mixture of C-I and C-Br coupled products. How do I restore chemoselectivity for the C-I bond? Causality: Standard catalysts like Pd(PPh3​)4​ struggle to penetrate the steric bulk around the C-I bond. Because oxidative addition at C-I is sluggish, the less hindered C-Br bond becomes kinetically competitive, leading to a mixture of products. Solution: You must switch to a bulky, highly electron-rich Buchwald ligand, such as SPhos or XPhos . As detailed in, these specialized ligands are designed to push electron density into the palladium center, forcing oxidative addition into hindered bonds[3]. Furthermore, their extreme steric bulk accelerates the final reductive elimination step, preventing the catalyst from resting in vulnerable intermediate states.

Q2: I am observing significant protodehalogenation (loss of iodine, no coupling). What is the root cause? Causality: Protodehalogenation is a classic symptom of a stalled catalytic cycle. According to standard mechanistic principles outlined by , when the transmetalation step is too slow, the long-lived aryl-palladium(II) intermediate undergoes protonation by the solvent or base[4]. Solution: Transmetalation is likely failing due to poor base solubility or an unactivated boronic acid. Switch from harsh bases (like NaOH) to a milder, finely milled anhydrous base like K3​PO4​ or Cs2​CO3​ . Additionally, adding a precise, small volume of water (e.g., a 10:1 Toluene: H2​O ratio) drastically improves the solubility of the active boronate complex, accelerating transmetalation so it outcompetes the degradation pathway.

Q3: The reaction stalls at 50% conversion. Should I increase the temperature to 100 °C? Causality: No. Increasing the temperature in sterically hindered Suzuki couplings often accelerates catalyst decomposition (visible as the precipitation of palladium black) faster than it accelerates the desired cross-coupling. Oxygen also rapidly oxidizes electron-rich phosphine ligands at elevated temperatures. Solution: Instead of heating, increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) and ensure rigorous anaerobic conditions (Schlenk line techniques). If the boronic acid is prone to protodeboronation, add it in two portions over the course of the reaction.

Quantitative Data: Catalyst & Ligand Selection

The table below summarizes the causality between catalyst choice and experimental outcomes for this specific substrate.

Catalyst / Ligand SystemBaseSolventTemp (°C)Primary OutcomeYield (C-I Product)
Pd(PPh3​)4​ (Standard) Na2​CO3​ Toluene/ H2​O 80Mixed C-I / C-Br coupling< 30%
Pd(dppf)Cl2​ (Bidentate) K2​CO3​ Dioxane/ H2​O 80Moderate selectivity, high dehalogenation~ 55%
Pd(OAc)2​ / XPhos (Bulky) Cs2​CO3​ THF65High C-I selectivity> 80%
Pd2​(dba)3​ / SPhos (Optimal) K3​PO4​ Toluene/ H2​O 60 Excellent C-I selectivity, clean profile > 85%

Self-Validating Experimental Protocol: Chemoselective C-I Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with built-in in-process controls (IPCs) to verify the mechanistic progression of the reaction.

Reagents:

  • 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol% Pd)

  • SPhos ligand (6.0 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv)

  • Toluene / H2​O (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum. Add the polyhalogenated arene, arylboronic acid, Pd2​(dba)3​ , SPhos, and K3​PO4​ .

  • Anaerobic Purge: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

  • Solvent Addition: Using a gas-tight syringe, add the degassed Toluene/ H2​O mixture.

    • Validation Checkpoint 1 (Catalyst Activation): Upon solvent addition and gentle stirring at room temperature, the solution should transition from a dark purple/red ( Pd2​(dba)3​ resting state) to a pale yellow/orange color within 10 minutes. This visual shift confirms the successful generation of the active L2​Pd(0) species. If the solution turns black, oxygen has infiltrated your system.

  • Heating & Reaction: Heat the mixture to 60 °C in a pre-heated oil bath under a positive pressure of Argon.

    • Validation Checkpoint 2 (Reaction Progress): At the 2-hour mark, withdraw a 50 µL aliquot via syringe. Quench it in 0.5 mL EtOAc and 0.5 mL water. Run a rapid GC-MS on the organic layer. You should observe >60% consumption of the starting material. Crucially, verify the absence of the M−126 peak (loss of iodine), which would indicate protodehalogenation. If the M−126 peak exceeds 5%, your transmetalation step is failing—verify your base quality and water ratio.

  • Workup: After 12 hours (or upon complete consumption of starting material via TLC), cool to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Pathway Visualization

The following diagram illustrates the mechanistic branching pathways that dictate chemoselectivity and yield in this reaction.

G SM 5-Bromo-4-chloro-2-iodo-m-xylene + Pd(0) Precatalyst OA_I Path A: C-I Oxidative Addition (Sterically Hindered, Electronically Favored) SM->OA_I Bulky, Electron-Rich Ligand (SPhos, XPhos) OA_Br Path B: C-Br Oxidative Addition (Sterically Accessible, Electronically Disfavored) SM->OA_Br Small/Standard Ligand (PPh3) Dehal Protodehalogenation (Catalyst Deactivation / Side Rxn) SM->Dehal Slow Transmetalation / Harsh Base TM_I Transmetalation & Reductive Elimination (Requires Bulky Ligand e.g., SPhos) OA_I->TM_I TM_Br Transmetalation & Reductive Elimination (Non-Selective Pathway) OA_Br->TM_Br Prod_I Desired C-I Coupled Product (High Yield, Chemoselective) TM_I->Prod_I Prod_Br C-Br Coupled Byproduct (Loss of Selectivity) TM_Br->Prod_Br

Figure 1: Chemoselectivity and competing pathways in the Suzuki coupling of the target arene.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews - ACS Publications. URL:[Link]

  • Suzuki, A. (2010). "Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C–C Bonds (Nobel Lecture)." NobelPrize.org. URL:[Link]

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-4-chloro-2-iodo-m-xylene Purification &amp; Handling

Welcome to the Advanced Technical Support Center. As a highly sterically hindered, polyhalogenated aromatic building block, 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) presents unique challenges in isolation and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a highly sterically hindered, polyhalogenated aromatic building block, 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5) presents unique challenges in isolation and purification. The presence of three distinct halogens (Br, Cl, I) adjacent to methyl groups creates intense steric strain and distinct electronic vulnerabilities.

This guide is designed for researchers and drug development professionals to troubleshoot common degradation pathways, resolve complex regioisomer mixtures, and implement field-proven purification protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my purified batch turn yellow or brown over time, and how do I remove this impurity?

A1: This discoloration is the visual manifestation of elemental iodine ( I2​ ) liberation, which results from the homolytic cleavage of the carbon-iodine (C-I) bond. The C-I bond dissociation energy in aromatic systems is exceptionally low (approximately 65.7 kcal/mol)[1]. Because this energy threshold overlaps with ambient UV/Vis light and standard heating parameters, the molecule is highly susceptible to radical homolysis.

  • Causality & Solution: Never use standard thermal distillation for this compound. Purify via low-temperature recrystallization and store the final product in amber glassware under an inert argon atmosphere at -20°C. To remove existing I2​ prior to chromatography, wash the organic layer with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

Q2: LC-MS shows a persistent impurity with the exact same mass as my target product. What is it, and why is it forming?

A2: You are observing a regioisomer (e.g., 4-bromo-5-chloro-2-iodo-m-xylene). In polyhalogenated arenes, exposure to strong bases (such as LDA, alkoxides, or aryllithium reagents) during synthesis triggers a "halogen dance" reaction [2]. This is an anionic equilibration process where halogens migrate across the aromatic ring to form the most thermodynamically stable aryllithium intermediate[3].

  • Causality & Solution: Standard normal-phase silica gel cannot easily resolve these isomers due to their identical overall polarities. You must switch to Reverse-Phase (C18) chromatography. C18 separates these isomers based on the subtle differences in the polarizability and hydrodynamic volume of the specific halogen substitution patterns.

Q3: My compound co-crystallizes with the des-iodo impurity (5-bromo-4-chloro-m-xylene). How do I break this lattice?

A3: The des-iodo impurity lacks the bulky iodine atom, but the remaining molecular framework is similar enough to integrate directly into the crystal lattice of the target compound.

  • Causality & Solution: A single-solvent recrystallization will fail here. You must shift to a binary solvent system with a steep temperature-solubility gradient (e.g., Hexanes/Ethanol). The addition of a polar protic co-solvent disrupts the co-crystallization by solvating the slightly more polarizable des-iodo impurity, forcing the highly lipophilic target compound to precipitate selectively.

Part 2: Quantitative Data & Impurity Profiling

To understand the specific vulnerabilities of 5-Bromo-4-chloro-2-iodo-m-xylene, we must look at the physicochemical properties of its substituents. The stark differences in bond dissociation energies dictate the molecule's degradation hierarchy.

Table 1: Halogen Substituent Physicochemical Data in Aromatic Systems

SubstituentAromatic C-X Bond Dissociation EnergyAtomic RadiusPauling ElectronegativityPrimary Vulnerability
C-I ~65.7 kcal/mol140 pm2.66Homolytic Cleavage (Heat/UV)
C-Br ~81.0 kcal/mol114 pm2.96Halogen-Metal Exchange
C-Cl ~96.0 kcal/mol100 pm3.16Highly Stable

Table 2: Impurity Profile and Resolution Strategy

Impurity TypeMechanism of FormationAnalytical DetectionPrimary Removal Strategy
Des-iodo (Loss of I) Homolytic C-I cleavage (Heat/UV)GC-MS (M-127 peak)Low-Temp Recrystallization
Regioisomers Halogen Dance Reaction (Base)LC-MS / 1H -NMRReverse-Phase HPLC (C18)
Elemental Iodine Oxidation / PhotolysisVisual (Yellow/Brown)Sodium Thiosulfate Wash

Part 3: Mechanistic & Workflow Visualizations

G Target 5-Bromo-4-chloro-2-iodo-m-xylene UV UV Light / Thermal Stress Target->UV Base Strong Base / Aryllithium Target->Base Homolysis Homolytic C-I Cleavage UV->Homolysis DesIodo Des-iodo Impurity Homolysis->DesIodo Radical H-abstraction HalDance Halogen Dance Reaction Base->HalDance Anionic Equilibration Regio Regioisomers HalDance->Regio Halogen Migration

Mechanistic pathways of degradation and isomerization in polyhalogenated xylenes.

Workflow Crude Crude Product Analysis LC-MS / GC-MS Analysis Crude->Analysis Decision1 Des-iodo Impurity > 5%? Analysis->Decision1 Recryst Low-Temp Recrystallization Decision1->Recryst Yes Decision2 Regioisomers > 2%? Decision1->Decision2 No Recryst->Decision2 Chromatography Reverse-Phase HPLC Decision2->Chromatography Yes Pure Purified Target Compound Decision2->Pure No Chromatography->Pure

Decision tree for the purification of 5-Bromo-4-chloro-2-iodo-m-xylene.

Part 4: Experimental Protocols

Protocol A: Low-Temperature Binary Recrystallization (Des-iodo Removal)

This protocol utilizes a thermodynamic gradient to exclude under-halogenated impurities from the crystal lattice.

  • Dissolution: Suspend the crude 5-Bromo-4-chloro-2-iodo-m-xylene in a minimal volume of boiling Hexanes (approx. 3 mL/g) inside a fume hood with subdued lighting to prevent photolysis.

  • Co-solvent Addition: Dropwise, add absolute Ethanol until the mixture becomes completely homogenous. Critical Limit: Do not exceed a 9:1 Hexane:EtOH ratio; excess ethanol will crash out the impurities alongside the product.

  • Annealing: Remove the flask from the heat source and allow it to cool to room temperature undisturbed for exactly 2 hours. Rapid cooling traps impurities; slow cooling promotes the formation of highly ordered, pure crystal lattices.

  • Chilling: Transfer the flask to a -20°C freezer for 12 hours to maximize precipitation yield.

  • Isolation & Self-Validation: Filter the crystals rapidly over a pre-chilled Büchner funnel, washing with 1 mL of -20°C Hexanes.

    • Self-Validating Check: If the recrystallization is successful, the mother liquor will retain a yellow/orange tint (containing dissolved I2​ and des-iodo impurities), while the isolated crystals will be stark white. A persistent yellow tint in the crystals indicates the solvent gradient was too rapid. Dry under high vacuum in the dark.

Protocol B: Reverse-Phase Flash Chromatography (Regioisomer Resolution)

This protocol relies on the differential polarizability of halogen substitution patterns to separate identical-mass regioisomers.

  • Column Preparation: Equilibrate a C18 reverse-phase flash column with 10% Acetonitrile (MeCN) in LC-MS grade Water.

  • Sample Loading: Dissolve the regioisomer-contaminated mixture in a minimal amount of Dimethylformamide (DMF) or directly dry-load onto C18 silica. Do not use standard silica for dry-loading, as it will cause peak tailing.

  • Elution Gradient: Run a shallow, extended gradient from 10% MeCN to 85% MeCN over 15 column volumes. The highly polarizable iodine atom interacts strongly with the C18 stationary phase, amplifying minor structural differences.

  • Fraction Collection: Collect small fractions (e.g., 5 mL). The regioisomer with the most sterically accessible halogens will typically elute first, followed by the more sterically congested target compound.

  • Recovery: Extract the pooled target fractions with Ethyl Acetate. Wash the organic layer three times with brine to remove residual MeCN/Water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature strictly below 30°C to prevent thermal C-I cleavage.

References

  • "Halogen dance rearrangement - Grokipedia", Grokipedia,[Link]

  • "Investigations of the Halogen Dance Reaction on N-Substituted 2-Thiazolamines", American Chemical Society (ACS),[Link]

  • "Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol - PMC", National Institutes of Health (NIH),[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation in Polyhalogenated Arenes

Target Substrate: 5-Bromo-4-chloro-2-iodo-m-xylene Overview 5-Bromo-4-chloro-2-iodo-m-xylene is a highly functionalized building block featuring three distinct carbon-halogen bonds. Its synthetic value lies in its 1, all...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 5-Bromo-4-chloro-2-iodo-m-xylene

Overview

5-Bromo-4-chloro-2-iodo-m-xylene is a highly functionalized building block featuring three distinct carbon-halogen bonds. Its synthetic value lies in its 1, allowing chemists to selectively functionalize the positions sequentially (I → Br → Cl)[1]. However, the most common mode of failure during these transformations is unintended hydrodehalogenation—the premature replacement of a halogen with a hydrogen atom[1]. This guide provides mechanistic troubleshooting and self-validating protocols to suppress these side reactions.

Section 1: Causality and Troubleshooting FAQs

Q1: During the Suzuki-Miyaura coupling at the C-I position, I am observing significant amounts of the deiodinated byproduct (1-bromo-2-chloro-3,5-dimethylbenzene). What is the mechanistic cause? A1: Hydrodehalogenation in Pd-catalyzed cross-coupling occurs when the rate of the desired reductive elimination is outpaced by a side reaction where the Pd(II) intermediate abstracts a hydride[1]. This hydride typically originates from β-hydride elimination of an amine base (e.g., Et₃N), an alcoholic solvent, or even THF at elevated temperatures. Once the Ar-Pd(II)-H species forms, it rapidly undergoes reductive elimination to yield the 2[2].

Q2: How can I rationally select ligands and bases to prevent this dehalogenation? A2: You must accelerate the transmetalation and reductive elimination steps. Less bulky ligands lead to slower reductive elimination, allowing the dehalogenation pathway to dominate[1]. Switch to 1 (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs like IPr)[1]. These ligands force the palladium center into a highly reactive, low-coordinate state that rapidly ejects the cross-coupled product[2]. Furthermore, avoid strong bases like NaOᵗBu, which can promote dehalogenation, and switch to weaker, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃[1].

Q3: I am attempting a selective metal-halogen exchange at the iodine position using n-BuLi, but I am recovering proto-dehalogenated material. How do I fix this? A3: Traditional alkyllithium reagents are highly basic and prone to abstracting protons from the solvent or trace moisture, especially if the temperature fluctuates above -78 °C. For polyhalogenated arenes, magnesium-halogen exchange using a3 is vastly superior[3]. The LiCl additive breaks up polymeric Grignard aggregates, drastically increasing the exchange rate while maintaining mild basicity, thereby suppressing proton abstraction and elimination side reactions[3].

Section 2: Quantitative Data & Reactivity Metrics

To successfully manipulate 5-Bromo-4-chloro-2-iodo-m-xylene, you must exploit the thermodynamic differences in 4[4].

Halogen BondApprox. Bond Dissociation EnergyRelative Reactivity (Pd-Catalysis)Optimal Metal-Halogen Exchange Reagent
C–I (Position 2) ~234 kJ/mol[4]Highest: Reacts selectively at 20–50 °CiPrMgCl·LiCl (-40 °C)[3]
C–Br (Position 5) ~293 kJ/mol[4]Moderate: Reacts at 70–90 °CiPrMgCl·LiCl (0 °C to RT) or s-BuLi (-78 °C)
C–Cl (Position 4) ~351 kJ/mol[4]Lowest: Requires >100 °C & specialized ligandsHighly specialized conditions (e.g., tBuBrettPhos)
Section 3: Mechanistic and Workflow Visualizations

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd 5-Bromo-4-chloro-2-iodo-m-xylene TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet R-M (Nucleophile) Dehal Ar-H (Dehalogenation) via Hydride Source OxAdd->Dehal Hydride Donor / High Temp RedElim Desired Cross-Product + Pd(0) TransMet->RedElim Bulky Ligands (e.g., XPhos) RedElim->Pd0

Pd-Catalyzed Cross-Coupling vs. Dehalogenation Pathway

G Start 5-Bromo-4-chloro- 2-iodo-m-xylene Cool Cool to -40 °C in Dry THF Start->Cool Grignard Add iPrMgCl·LiCl (TurboGrignard) Cool->Grignard Exchange Selective I/Mg Exchange Grignard->Exchange Electrophile Electrophile Quench Exchange->Electrophile

Selective Metal-Halogen Exchange Workflow using TurboGrignard

Section 4: Validated Experimental Protocols
Protocol A: Self-Validating Selective Metal-Halogen Exchange (Iodine Position)

Objective: Generate the Grignard reagent at the C2 position without disturbing the C5 bromine or C4 chlorine, and prove it hasn't proto-dehalogenated prior to electrophile addition.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 equiv) and anhydrous THF (0.2 M).

  • Cryo-Cooling: Cool the solution to precisely -40 °C using a dry ice/acetonitrile bath. Causality Note: Dropping the temperature to -40 °C freezes out the C-Br exchange pathway, ensuring absolute chemoselectivity for the C-I bond[3][5].

  • Metalation: Dropwise add iPrMgCl·LiCl (1.05 equiv, 1.3 M in THF) over 10 minutes. Stir for 30 minutes at -40 °C.

  • Self-Validation (The D₂O Quench Test): Before adding your expensive electrophile, withdraw a 0.1 mL aliquot via syringe and inject it into a GC vial containing 0.5 mL of D₂O. Analyze via GC-MS.

    • Diagnostic Output: You should observe a mass peak corresponding to [M+1] (incorporation of Deuterium). If you observe the exact mass of the proto-dehalogenated starting material [M], your THF is wet or the Grignard is abstracting protons from the environment. Do not proceed with the main batch if [M] is dominant.

  • Electrophilic Quench: If the D₂O test passes, add your electrophile (e.g., DMF for formylation) dropwise at -40 °C, then allow the reaction to slowly warm to room temperature.

Protocol B: Iodine-Selective Suzuki-Miyaura Coupling (Zero Dehalogenation)

Objective: Couple an aryl boronic acid at the C2 position while preventing hydrodehalogenation and preserving the C5 bromine for downstream cross-coupling.

  • Reagent Assembly: In a glovebox, combine 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 equiv), the aryl boronic acid (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv) in a sealed vial. Causality Note: XPhos is specifically chosen because its extreme steric bulk accelerates reductive elimination, effectively outcompeting the dehalogenation side reaction[1][2].

  • Solvent Degassing: Use a 4:1 mixture of Toluene:H₂O. Degas the solvent mixture via three freeze-pump-thaw cycles. Causality Note: Oxygen contamination can lead to homocoupling, while un-degassed water can act as a proton source for dehalogenation[1].

  • Reaction Execution: Inject the degassed solvent into the vial under Argon. Heat the reaction to exactly 45 °C for 12 hours.

  • Monitoring: Monitor strictly by LC-MS. The C-I bond will oxidatively add at this mild temperature. Do not exceed 50 °C, as higher thermal energy will begin to activate the C-Br bond, leading to polymerization or unselective double-coupling[5].

References
  • BenchChem. "preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene - Benchchem". 1

  • Wikipedia. "Dehalogenation - Wikipedia". 4

  • Sigma-Aldrich. "Selective Metalations - Sigma-Aldrich". 3

  • ACS Publications. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews".5

  • ChemRxiv. "Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand". 2

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-4-chloro-2-iodo-m-xylene

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked question...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for the selective cross-coupling of 5-Bromo-4-chloro-2-iodo-m-xylene. Our goal is to empower you with the knowledge to design and execute successful and highly selective cross-coupling strategies for this versatile building block.

Introduction: The Challenge and Opportunity of 5-Bromo-4-chloro-2-iodo-m-xylene

5-Bromo-4-chloro-2-iodo-m-xylene is a valuable starting material in medicinal chemistry and materials science due to its three distinct halogen atoms, each offering a potential site for functionalization through cross-coupling reactions. The key to unlocking its synthetic potential lies in achieving high regioselectivity, targeting one halogen at a time. This is accomplished by exploiting the inherent differences in the reactivity of the carbon-halogen bonds.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is governed by the bond dissociation energies of the carbon-halogen bonds, following the trend: C-I > C-Br > C-Cl .[1][2] This predictable reactivity hierarchy forms the foundation of our selective functionalization strategy.

This guide will walk you through the principles of selective catalyst selection, provide detailed protocols for sequential couplings, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving selective cross-coupling with 5-Bromo-4-chloro-2-iodo-m-xylene?

A1: The selectivity is primarily based on the differential reactivity of the carbon-halogen bonds. The C-I bond is the weakest and therefore the most reactive towards oxidative addition with a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][3] By using mild reaction conditions and a suitable catalyst, you can selectively couple at the iodine position while leaving the bromine and chlorine atoms untouched.

Q2: Can I couple all three positions sequentially?

A2: Yes, it is possible to perform a three-fold sequential cross-coupling. The general strategy involves:

  • First Coupling (C-I): Employing mild conditions to selectively target the most reactive C-I bond.

  • Second Coupling (C-Br): After the first coupling, more forcing conditions or a more active catalyst system are used to target the C-Br bond.

  • Third Coupling (C-Cl): The C-Cl bond is the least reactive and requires the most robust catalyst system and typically higher temperatures for successful coupling.

Q3: What types of cross-coupling reactions can I perform?

A3: A variety of powerful cross-coupling reactions can be employed, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[7][8]

  • Heck Coupling: For the coupling of aryl halides with alkenes.[9]

The choice of reaction will depend on the specific functional group you wish to introduce.

Catalyst and Ligand Selection Guide

The success of a selective cross-coupling reaction is critically dependent on the choice of the palladium catalyst and the supporting ligand. The ligand plays a crucial role in modulating the reactivity and stability of the catalyst.

Stage 1: Selective Coupling at the C-I Bond

For the initial, highly selective coupling at the C-I position, a less reactive and sterically less demanding catalyst system is often sufficient and desirable to avoid over-reaction with the C-Br bond.

Catalyst SystemReaction TypeTypical ConditionsKey Advantages
Pd(PPh₃)₄ Suzuki, SonogashiraRoom temperature to 60 °CCommercially available, well-established, and generally provides excellent selectivity for the C-I bond.
PdCl₂(PPh₃)₂ / CuI SonogashiraRoom temperature, amine baseThe classic Sonogashira catalyst system, highly effective for C-I coupling.[5][6]
Pd(OAc)₂ + PPh₃ Suzuki60-80 °C, aqueous baseA versatile and cost-effective system.

dot

Caption: Workflow for selective C-I bond functionalization.

Stage 2: Selective Coupling at the C-Br Bond

Once the iodo-position is functionalized, the C-Br bond becomes the next target. This requires a more active catalyst system and often higher reaction temperatures.

Catalyst SystemReaction TypeTypical ConditionsKey Advantages
Pd(dppf)Cl₂ Suzuki, Buchwald-Hartwig80-100 °CA robust catalyst for a wide range of substrates, offering good selectivity for C-Br over C-Cl.
Pd₂(dba)₃ + XPhos or SPhos Suzuki, Buchwald-Hartwig80-110 °CHighly active catalyst systems employing bulky, electron-rich biarylphosphine ligands, effective for less reactive aryl bromides.[10]
Pd(OAc)₂ + P(t-Bu)₃ SonogashiraRoom temperature to 60 °CA copper-free Sonogashira system that can be effective for C-Br coupling.
Stage 3: Coupling at the C-Cl Bond

The C-Cl bond is the most challenging to activate due to its strength. This step necessitates the use of highly active, specialized catalyst systems.

Catalyst SystemReaction TypeTypical ConditionsKey Advantages
Pd₂(dba)₃ or Pd(OAc)₂ + Buchwald Ligands (e.g., XPhos, RuPhos) Buchwald-Hartwig, Suzuki100-120 °CThese state-of-the-art catalyst systems are designed for the activation of challenging C-Cl bonds.[7][8]
[Pd(IPr)(cinnamyl)Cl]*Buchwald-Hartwig80-110 °CA highly active N-heterocyclic carbene (NHC) based precatalyst for C-Cl amination.[7]
Nickel Catalysts Various CouplingsVariesFor particularly challenging C-Cl couplings, nickel-based catalysts can sometimes offer superior performance.[11]

dot

Sequential_Cross_Coupling A 5-Bromo-4-chloro- 2-iodo-m-xylene B 2-R1-5-Bromo- 4-chloro-m-xylene A->B Step 1: C-I Coupling (Mild Conditions) C 2-R1-5-R2- 4-chloro-m-xylene B->C Step 2: C-Br Coupling (Forcing Conditions) D 2-R1-5-R2- 4-R3-m-xylene C->D Step 3: C-Cl Coupling (Harsh Conditions)

Caption: A three-step sequential cross-coupling strategy.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no reactivity 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent. 4. Low reaction temperature.1. Use a pre-catalyst or ensure your Pd(0) source is active. Degas solvents thoroughly. 2. Screen a panel of ligands; for C-Br and C-Cl, bulky, electron-rich phosphines are often required. 3. Ensure the base is strong enough and the solvent is appropriate for the reaction type. 4. Gradually increase the reaction temperature.
Loss of selectivity (e.g., coupling at both C-I and C-Br) 1. Reaction conditions are too harsh for selective C-I coupling. 2. The catalyst system is too active.1. Lower the reaction temperature and/or use a milder base. 2. Switch to a less active catalyst system (e.g., from a biarylphosphine ligand to PPh₃ for C-I coupling).
Significant hydrodehalogenation (replacement of halogen with hydrogen) 1. Presence of a hydride source (e.g., water, alcohol solvent, or certain bases). 2. Highly active catalyst system.1. Use anhydrous solvents and a non-hydridic base. Avoid alcoholic solvents if dehalogenation is a problem.[12] 2. Reduce the catalyst loading or switch to a less active ligand.
Homocoupling of the coupling partner 1. Presence of oxygen. 2. For Sonogashira, copper-catalyzed dimerization (Glaser coupling).1. Thoroughly degas all reagents and maintain an inert atmosphere.[13] 2. Consider a copper-free Sonogashira protocol.[5]

dot

Caption: A systematic approach to troubleshooting common cross-coupling issues.

Experimental Protocols

The following are generalized, step-by-step protocols for a two-step sequential Suzuki and Sonogashira coupling. These should be adapted and optimized for your specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-4-chloro-2-iodo-m-xylene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of toluene/water).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-Br Position
  • Reaction Setup: To an oven-dried Schlenk flask, add the product from Protocol 1 (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add a degassed amine base/solvent (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

Optimization

Scaling up the synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene

Welcome to the Technical Support Center for the scale-up synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5). As a Senior Application Scientist, I have designed this guide to assist researchers, process che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene (CAS: 1208075-91-5).

As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complex transition from bench-scale discovery to pilot-plant production. Synthesizing a penta-substituted benzene ring requires rigorous control over regioselectivity and reaction kinetics. The most viable and scalable route to this specific isomer utilizes a Sandmeyer iodination starting from the commercially available precursor, 4-bromo-3-chloro-2,6-dimethylaniline [1].

This document provides a self-validating experimental protocol, a mechanistic troubleshooting guide, and empirical scale-up data to ensure high-fidelity reproducibility in your facility.

I. Process Workflow & Visualization

The transformation relies on the diazotization of the sterically hindered aniline precursor, followed by nucleophilic displacement with iodide.

G A 4-Bromo-3-chloro-2,6-dimethylaniline (Starting Material) B Aqueous HCl / 0-5°C (Salt Formation) A->B C NaNO2 Addition (Diazotization) B->C D Diazonium Chloride Intermediate (Temperature Critical <5°C) C->D E Aqueous KI Addition (N2 Gas Evolution) D->E F Crude 5-Bromo-4-chloro-2-iodo-m-xylene E->F G Na2S2O3 Quench & Extraction (Iodine Removal) F->G H Purified Target Compound G->H

Workflow for the Sandmeyer iodination of 4-bromo-3-chloro-2,6-dimethylaniline.

II. Validated Experimental Protocol: Sandmeyer Iodination

This methodology is optimized for a 100g scale to ensure thermal control during the highly exothermic diazotization phase.

Step 1: Amine Hydrochloride Formation

  • Charge a 2L jacketed glass reactor equipped with an overhead mechanical stirrer and an internal thermocouple with 100.0 g (0.426 mol) of 4-bromo-3-chloro-2,6-dimethylaniline[1].

  • Add 400 mL of distilled water followed by the slow addition of 150 mL of concentrated HCl (37%).

  • Mechanistic Note: The highly halogenated nature of the aniline reduces its basicity. Vigorous stirring (300+ RPM) is required to ensure complete formation of the hydrochloride salt suspension.

  • Cool the suspension to 0–2 °C using a recirculating chiller.

Step 2: Diazotization

  • Prepare a solution of 32.3 g (0.468 mol, 1.1 eq) of Sodium Nitrite ( NaNO2​ ) in 100 mL of distilled water.

  • Dose the NaNO2​ solution into the reactor via an addition funnel over 60 minutes.

  • Critical Control Parameter: Maintain the internal temperature strictly below 5 °C. The reaction is exothermic; exceeding this threshold leads to diazonium hydrolysis and phenol byproduct formation.

  • Stir for an additional 30 minutes at 0–2 °C. Validate the presence of excess nitrous acid using starch-iodide paper (immediate blue-black color).

Step 3: Iodination

  • Prepare a solution of 106.0 g (0.639 mol, 1.5 eq) of Potassium Iodide ( KI ) in 150 mL of distilled water.

  • Slowly dose the KI solution into the cold diazonium mixture over 90 minutes.

  • Safety Warning: Immediate and vigorous evolution of nitrogen gas ( N2​ ) will occur. Ensure the reactor is properly vented to a scrubber system.

  • Once addition is complete, allow the reaction mass to gradually warm to room temperature (20–25 °C) over 2 hours to drive the displacement to completion.

Step 4: Workup and Purification

  • Quench the reaction by adding a 20% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) until the dark brown color of free iodine ( I2​ ) dissipates, leaving a pale yellow/tan suspension[2].

  • Extract the aqueous mixture with Ethyl Acetate ( 3×300 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization from hot ethanol or silica gel chromatography (Hexanes) to yield pure 5-Bromo-4-chloro-2-iodo-m-xylene.

III. Scale-Up Data & Parameter Translation

When moving from bench scale (10g) to pilot scale (1kg), mass transfer and heat dissipation dynamics shift dramatically. Use the following validated parameters to calibrate your reactor.

ParameterBench Scale (10g)Pilot Scale (1kg)Causality / Rationale
Agitation Type Magnetic Stir BarPitched-Blade TurbineHigh torque is required at scale due to the transient thickening of the diazonium salt slurry.
NaNO2​ Dosing Time 15 minutes120 - 180 minutesHeat removal capacity ( U⋅A⋅ΔT ) scales by the square of the radius, while volume scales by the cube. Slower dosing prevents thermal runaway.
KI Dosing Time 20 minutes180 - 240 minutesControls the volumetric rate of N2​ gas evolution to prevent reactor pressurization and foaming.
Solvent Volume (Water) 5.5 Vol8.0 VolIncreased dilution at scale prevents the precipitation of the diazonium intermediate, which can coat the reactor walls and halt the reaction.
Expected Yield 82 - 85%75 - 78%Slight yield drop at scale is typical due to minor localized heating zones causing competitive phenol formation.

IV. Troubleshooting Guide & FAQs

Q: During the NaNO2​ addition at the 500g scale, the reaction mixture thickened into an unstirrable paste. How do we resolve this? A: This is a classic mass-transfer failure. The diazonium chloride salt of this specific highly halogenated, sterically hindered aniline has exceptionally low aqueous solubility. When scaling up, the localized concentration of the salt exceeds its solubility product before it can disperse. Solution: Increase the initial water volume (dilution factor) by 30-40%. Alternatively, transition the acid medium from HCl to H2​SO4​ (using a bisulfate salt), which often yields a more soluble diazonium intermediate in hindered aromatic systems.

Q: Our HPLC analysis of the crude product shows a 15% impurity identified as 4-bromo-3-chloro-2,6-dimethylphenol. What is the root cause? A: Phenol formation is the primary competing side-reaction in Sandmeyer chemistry. It is caused by the nucleophilic attack of water on the highly reactive aryl cation, which occurs if the diazonium salt thermally decomposes before the iodide nucleophile is introduced. Causality Check: Review your process data historian. Did the internal temperature exceed 5 °C during diazotization? Was there a prolonged hold time (e.g., >2 hours) between the completion of the NaNO2​ addition and the start of the KI addition? Solution: Enhance jacket cooling capacity, pre-cool the KI solution, and minimize the hold time between steps.

Q: We are experiencing dangerous levels of foaming during the KI addition. Anti-foaming agents are contaminating our product. What engineering controls can we apply? A: The foaming is driven by the kinetics of nitrogen gas release. At the bench scale, the high surface-area-to-volume ratio allows N2​ to escape the liquid phase rapidly. At the pilot scale, the liquid becomes supersaturated with N2​ , leading to sudden, volumetric foaming. Solution: Do not rely on chemical anti-foamers. Instead, implement a sub-surface dosing strategy for the KI solution using a dip tube positioned near the impeller. This ensures the N2​ bubbles are sheared into smaller, manageable sizes immediately upon formation. Additionally, strictly control the dosing rate based on real-time off-gas flow meter readings.

Q: After the reaction, the mixture is dark purple/black, and the isolated product is discolored. Is the product degrading? A: No, the product is stable. The dark coloration is due to the generation of elemental iodine ( I2​ ) as a byproduct of the oxidative side-reactions inherent to iodide chemistry[2]. Solution: Ensure your quench step utilizes a sufficient excess of aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate reduces the deeply colored I2​ to the highly water-soluble, colorless iodide anion ( I− ), which is easily partitioned into the aqueous waste stream during extraction.

V. References

  • Oakwood Products, Inc. "5-BROMO-4-CHLORO-2-IODO-M-XYLENE CAS:1208075-91-5". ChemBuyersGuide.com. Available at:

  • Google Patents. "WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2". Google.com. Available at:

  • SciSpace. "A comparison of microwave-accelerated and conventionally heated iodination reactions of some arenes and heteroarenes". SciSpace.com. Available at:

Sources

Reference Data & Comparative Studies

Validation

GC-MS analysis of 5-Bromo-4-chloro-2-iodo-m-xylene reaction mixture

An In-Depth Technical Guide to the GC-MS Analysis of 5-Bromo-4-chloro-2-iodo-m-xylene Reaction Mixtures A Senior Application Scientist's Comparative Guide The synthesis of complex, polyhalogenated aromatic compounds such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the GC-MS Analysis of 5-Bromo-4-chloro-2-iodo-m-xylene Reaction Mixtures

A Senior Application Scientist's Comparative Guide

The synthesis of complex, polyhalogenated aromatic compounds such as 5-Bromo-4-chloro-2-iodo-m-xylene is a cornerstone of modern pharmaceutical and materials science research. However, the synthetic process often yields a complex mixture of the desired product, unreacted starting materials, isomers, and other byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for characterizing such mixtures, offering both high-resolution separation and unambiguous identification.

This guide provides a comprehensive comparison of GC-MS methodologies for the analysis of a 5-Bromo-4-chloro-2-iodo-m-xylene reaction mixture. Moving beyond a simple recitation of steps, we will delve into the rationale behind critical experimental choices, ensuring a robust and self-validating analytical system.

The Analytical Challenge: Separating and Identifying Complex Halogenated Aromatics

The primary challenge in analyzing the 5-Bromo-4-chloro-2-iodo-m-xylene reaction mixture lies in the inherent complexity of the sample. The presence of multiple halogen atoms (Br, Cl, I) introduces a unique isotopic signature that is invaluable for identification but also requires careful interpretation. Furthermore, the synthesis can result in multiple structural isomers, which may have very similar boiling points and mass spectra, making chromatographic separation a critical factor.[1][2]

A successful analytical method must therefore accomplish two primary goals:

  • Achieve baseline chromatographic separation of the target analyte from isomers and potential byproducts.

  • Provide unambiguous mass spectral data for confident identification and structural elucidation.

Comparative Analysis of GC-MS Methodologies

The selection of appropriate GC-MS parameters is paramount for achieving the analytical goals. Here, we compare key instrumental choices and their impact on the analysis of polyhalogenated xylenes.

Gas Chromatography (GC) Column Selection

The GC column is the heart of the separation process. The choice of stationary phase dictates the elution order and resolution of the components in the mixture. For halogenated aromatic compounds, two main types of columns are typically considered.

Column TypeStationary PhaseSeparation PrincipleAdvantages for this AnalysisDisadvantages
Low-Polarity 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)Primarily separates based on boiling point differences.Robust, low-bleed, and excellent for general-purpose screening. Good for separating compounds with significant boiling point differences.[3]May fail to resolve isomers with very similar boiling points, such as positional isomers of xylene.[1]
Mid-Polarity 6% Cyanopropylphenyl Methylpolysiloxane (e.g., DB-624)Enhanced separation based on both boiling point and dipole-dipole interactions.Superior resolution of isomers and compounds with similar boiling points. The cyano groups provide a different selectivity for polarizable halogenated compounds.Can have higher column bleed at elevated temperatures, potentially interfering with MS detection.

Expert Recommendation: For a complex reaction mixture where isomeric purity is critical, a mid-polarity column (e.g., DB-624) is the superior choice. While a low-polarity column can be used for initial screening, the enhanced selectivity of a mid-polarity phase is necessary for resolving potential positional isomers of the halogenated xylene.

Mass Spectrometry (MS) Ionization Techniques

Electron Ionization (EI) is the most common technique for GC-MS analysis. It provides reproducible fragmentation patterns that are ideal for library searching and structural elucidation.

  • Standard Electron Ionization (EI) at 70 eV: This is the workhorse method. The high energy leads to extensive fragmentation, creating a detailed "fingerprint" of the molecule. For 5-Bromo-4-chloro-2-iodo-m-xylene, this will reveal characteristic losses of halogen atoms and methyl groups.[4] The presence of bromine and chlorine isotopes creates distinctive M+2 and M+4 patterns, which are crucial for confirming the presence of these halogens.[5]

  • Soft Ionization Techniques (e.g., Chemical Ionization - CI): While less common for this application, CI can be a useful complementary technique. It results in less fragmentation and a more prominent molecular ion peak. This can be invaluable for confirming the molecular weight of the target compound, especially if the molecular ion is weak or absent in the EI spectrum.[6]

Workflow for GC-MS Analysis of the Reaction Mixture

The overall analytical process, from sample receipt to final data interpretation, follows a logical and systematic workflow.

GC-MS Workflow Sample Reaction Mixture Sample Prep Sample Preparation (Dilution & Filtration) Sample->Prep Inject GC Injection Prep->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Ionize Ionization & Fragmentation (EI, 70 eV) Separate->Ionize Detect Mass Detection (Quadrupole MS) Ionize->Detect Data Data Acquisition (TIC & Mass Spectra) Detect->Data Analysis Data Analysis (Peak Integration, Library Search, Spectral Interpretation) Data->Analysis Report Final Report Analysis->Report

Caption: Overall workflow for the GC-MS analysis.

Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and the exact composition of the reaction mixture.

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution suitable for GC injection, which prevents column overload and instrument contamination.

  • Initial Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Solvation: Dissolve the sample in a high-purity solvent such as ethyl acetate or dichloromethane. Ensure the solvent is compatible with the GC column and will not co-elute with key analytes.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Working Solution: Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration will ensure that the detector response is within the linear range.

GC-MS Instrumentation and Parameters

The following table outlines recommended starting parameters for a standard GC-MS system. These parameters are designed to provide good resolution and sensitivity for halogenated aromatic compounds.[7]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Injector Split/Splitless InletAllows for a wide range of sample concentrations.
Injector Temp280 °CEnsures complete vaporization of the polyhalogenated analyte without thermal degradation.
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Column Flow1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.
GC Column J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm filmMid-polarity column for superior isomer separation.[3]
Oven Program Initial: 80 °C, hold 2 minAllows for solvent focusing.
Ramp 1: 10 °C/min to 200 °CSeparates lower-boiling point impurities.
Ramp 2: 5 °C/min to 280 °CSlower ramp provides better resolution for the target analytes and isomers.
Final Hold: Hold at 280 °C for 5 minEnsures all high-boiling point compounds are eluted from the column.
MS System Agilent 5977B MSD or equivalentStandard quadrupole mass spectrometer with good sensitivity.
Transfer Line Temp290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp230 °CStandard temperature for EI, balances ionization efficiency and minimizes degradation.
Quadrupole Temp150 °CEnsures consistent mass filtering.
Ionization ModeElectron Ionization (EI)Provides standard, library-searchable mass spectra.
Electron Energy70 eVStandard energy for reproducible fragmentation.
Mass Scan Range40 - 450 m/zCovers the expected mass range of the target compound and its fragments.
Scan Rate3 scans/secProvides sufficient data points across each chromatographic peak.

Data Analysis and Interpretation

Identifying the Target Analyte

The molecular weight of 5-Bromo-4-chloro-2-iodo-m-xylene (C8H8BrClI) is 389.42 g/mol . Analysis of the mass spectrum is a multi-step process:

  • Molecular Ion (M+) Cluster: Look for a cluster of peaks around m/z 388, 390, and 392. The presence of one bromine atom (isotopes 79Br and 81Br in ~1:1 ratio) and one chlorine atom (isotopes 35Cl and 37Cl in ~3:1 ratio) will create a characteristic isotopic pattern. The most abundant peak in this cluster will be for the ion containing 79Br and 35Cl.

  • Key Fragmentation: Aromatic compounds are generally stable, often showing a prominent molecular ion.[6] However, the C-I bond is the weakest of the carbon-halogen bonds and is expected to cleave readily.[8][9]

Predicted Mass Spectral Fragmentation

The fragmentation of 5-Bromo-4-chloro-2-iodo-m-xylene is predictable based on the relative strengths of the chemical bonds.

Fragmentation Pathway Parent 5-Bromo-4-chloro-2-iodo-m-xylene (MW = 389.4) M_ion Molecular Ion [M]⁺˙ m/z ≈ 388, 390, 392 Parent->M_ion Ionization (EI) Loss_I [M-I]⁺ m/z ≈ 261, 263 M_ion->Loss_I - I• (Most Favorable) Loss_Br [M-Br]⁺ m/z ≈ 309, 311 M_ion->Loss_Br - Br• Loss_Cl [M-Cl]⁺ m/z ≈ 353, 355 M_ion->Loss_Cl - Cl• Loss_I_Br [M-I-Br]⁺ m/z ≈ 182, 184 Loss_I->Loss_I_Br - Br•

Caption: Predicted EI fragmentation pathway.

Summary of Expected Mass Spectral Data

The following table summarizes the key ions expected in the mass spectrum of the target compound and a potential de-iodinated byproduct.

m/z (approx.)Proposed Fragment IonSignificance
388, 390, 392[C8H8BrClI]⁺˙ (Molecular Ion)Confirms the molecular formula. Isotopic pattern is key for identification.
261, 263 [C8H8BrCl]⁺ Likely the base peak or a very abundant fragment due to the facile loss of the iodine radical (I•).
309, 311[C8H8ClI]⁺Loss of the bromine radical (Br•).
353, 355[C8H8BrI]⁺Loss of the chlorine radical (Cl•).
182, 184[C8H8Cl]⁺Loss of both iodine and bromine radicals.
127[I]⁺Ionized iodine atom, often of low abundance.[9]

Note: The m/z values represent the main peaks in each isotopic cluster.

Conclusion and Best Practices

The successful GC-MS analysis of a 5-Bromo-4-chloro-2-iodo-m-xylene reaction mixture is highly achievable with a systematic approach. The key to a robust and reliable method lies in making informed decisions about the analytical parameters.

  • Prioritize Isomer Separation: For complex synthetic mixtures, always opt for a mid-polarity GC column to ensure the resolution of structurally similar compounds.

  • Leverage Isotopic Patterns: The unique isotopic signatures of bromine and chlorine are your most powerful tool for confirming the identity of halogenated fragments. Do not rely solely on library matches.

  • Understand Fragmentation: Predicting the most likely fragmentation pathways (e.g., loss of iodine) allows you to anticipate the major peaks in your mass spectrum, aiding in the confident identification of your target compound even in a complex matrix.

By implementing the comparative insights and the detailed protocol outlined in this guide, researchers, scientists, and drug development professionals can develop a self-validating GC-MS method to accurately characterize complex halogenated aromatic compounds, ensuring the quality and integrity of their synthetic products.

References

  • O'Malley, R. M., & Lin, H. C. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Pizzini, S., et al. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • Jin, B., et al. (2021). Simultaneous determination of stable chlorine and bromine isotopic ratios for bromochlorinated trihalomethanes using GC-qMS. Chemosphere. [Link]

  • Vergote, V., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Mao, W., et al. (2021). Development and validation of a multi-residue method for the simultaneous analysis of brominated and organophosphate flame retardants, organochlorine pesticides, and polycyclic aromatic compounds in household dust. RSC Publishing. [Link]

  • Cooper, W. J., & Suffet, I. H. (1979). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]

  • (n.d.). Electronic Supplementary Information. RSC.org. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. docbrown.info. [Link]

  • Vergote, V., et al. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Sándor, P., et al. (2018). Femtosecond Laser Mass Spectrometry and High Harmonic Spectroscopy of Xylene Isomers. Scientific Reports. [Link]

  • Kim, H., et al. (2004). An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues. Journal of Chromatography B. [Link]

  • JEOL. (n.d.). Identifying structural isomers using retention index- Qualitative analysis of mixed xylenes in lacquer paint using msFineAnalysis iQ. JEOL. [Link]

  • 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. 3M. [Link]

  • Fekete, J., & Ganzler, K. (2010). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]

  • Taylor, E. C., & McKillop, A. (1977). 2-IODO-p-XYLENE. Organic Syntheses. [Link]

  • Merzbrothers. (n.d.). GC AND GC/MS. Merzbrothers. [Link]

  • Li, L., et al. (2017). Separation of Xylene Isomers: A Review of Recent Advances in Materials. Industrial & Engineering Chemistry Research. [Link]

Sources

Comparative

Orthogonal Cross-Coupling: High-Performance Alternatives to 5-Bromo-4-chloro-2-iodo-m-xylene

As drug discovery and materials science demand increasingly complex molecular architectures, the ability to sequentially functionalize a single aromatic core has become indispensable. 5-Bromo-4-chloro-2-iodo-m-xylene (BC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science demand increasingly complex molecular architectures, the ability to sequentially functionalize a single aromatic core has become indispensable. 5-Bromo-4-chloro-2-iodo-m-xylene (BCIMX) is a classic polyhalogenated scaffold designed for orthogonal cross-coupling[1]. By leveraging the thermodynamic differences in carbon-halogen bond dissociation energies (BDEs), chemists can theoretically perform sequential couplings (Iodine first, then Bromine, then Chlorine).

However, BCIMX presents a significant mechanistic bottleneck: steric hindrance . The two methyl groups at the 1,3-positions severely shield the C-I and C-Br bonds. This steric bulk repels the bulky phosphine ligands of palladium catalysts, raising the activation energy for oxidative addition and often forcing chemists to use harsher conditions that compromise chemoselectivity.

This guide objectively compares alternative polyhalogenated reagents and provides self-validating experimental protocols to achieve superior orthogonal functionalization.

The Mechanistic Logic of Halogen Orthogonality

Orthogonal cross-coupling is not magic; it is a strict adherence to thermodynamics. The oxidative addition of a transition metal catalyst (e.g., Pd(0) or Ni(0)) into an aryl halide bond is governed by the bond's dissociation energy.

HalogenHierarchy I C-I Bond BDE: ~55 kcal/mol Reacts at RT Br C-Br Bond BDE: ~68 kcal/mol Reacts at 60-80°C I->Br Increasing Activation Energy Requires Heating Cl C-Cl Bond BDE: ~81 kcal/mol Reacts at >100°C Br->Cl Requires Electron-Rich Bulky Ligands

Thermodynamic hierarchy of carbon-halogen bond dissociation energies governing orthogonal coupling.

To maintain this hierarchy without competitive side reactions, the aromatic core must be as accessible as possible.

Comparative Evaluation of Alternative Scaffolds

Alternative A: 1-Bromo-4-chloro-2-iodobenzene (BCIB)

BCIB is the direct, unencumbered analog of BCIMX. By removing the flanking methyl groups, the steric barrier to oxidative addition is eliminated. Recent advancements using specialized Ni(I) dimers have demonstrated that unencumbered polyhalogenated arenes like BCIB can undergo highly selective C-I activation in under 5 minutes at room temperature[2].

  • Advantage: Allows the use of cheaper, less specialized ligands for the first two coupling steps.

Alternative B: 1,3-Dibromo-5-chlorobenzene (Symmetrical Desymmetrization)

Instead of relying on three different halogens, modern methodologies utilize identical halogens (e.g., two bromines) and rely on catalyst-controlled or electronically-controlled site-selectivity[3]. Once the first bromine is substituted (e.g., with an electron-donating group), the electronic nature of the ring changes, deactivating the second bromine and allowing for orthogonal control.

  • Advantage: Drastically reduces the cost of the starting material, as symmetrical dihalo/trihaloarenes are widely commercially available.

Quantitative Performance Comparison

Parameter5-Bromo-4-chloro-2-iodo-m-xylene1-Bromo-4-chloro-2-iodobenzene1,3-Dibromo-5-chlorobenzene
Relative Cost High (Specialty Chemical)Low (Readily Available)Very Low (Commodity)
Steric Hindrance Severe (Flanking Methyls)MinimalMinimal
C-I Reactivity Requires 40-50°CRoom TemperatureN/A
Orthogonality Control Thermodynamic (BDE)Thermodynamic (BDE)Electronic / Catalyst-Controlled
Ideal Application Pre-methylated target synthesisGeneral complex API synthesisCost-sensitive scale-up

Self-Validating Experimental Protocol: Sequential Functionalization of BCIB

The following protocol details the sequential functionalization of 1-Bromo-4-chloro-2-iodobenzene . Every step is designed with a specific organometallic causality and includes a built-in mass spectrometry validation checkpoint.

Workflow Start 1-Bromo-4-chloro- 2-iodobenzene Step1 Step 1: Sonogashira (Target: C-I) Start->Step1 Pd(PPh3)2Cl2, RT Step2 Step 2: Suzuki (Target: C-Br) Step1->Step2 Pd(dppf)Cl2, 80°C Step3 Step 3: Buchwald (Target: C-Cl) Step2->Step3 Pd2(dba)3/XPhos, 110°C Product Tri-Functionalized Target Step3->Product

Sequential orthogonal cross-coupling workflow for unencumbered polyhalogenated arenes.

Step 1: C-I Cleavage via Sonogashira Coupling
  • Conditions: Terminal alkyne (1.1 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N, Room Temperature, 2 hours.

  • Causality: PPh3 is a moderately electron-donating ligand. It is perfectly sufficient to facilitate oxidative addition into the weak C-I bond at room temperature. Using a more electron-rich ligand here (like tBu3P) would risk premature insertion into the C-Br bond, destroying the chemoselectivity.

  • Self-Validation Checkpoint (GC-MS): The starting material possesses a distinct M, M+2, M+4 isotopic cluster (roughly 3:4:1) due to the presence of one Bromine (79/81) and one Chlorine (35/37). After Step 1, the mass shifts, but the 3:4:1 cluster must remain perfectly intact . If the isotopic pattern simplifies, C-Br cleavage has erroneously occurred.

Step 2: C-Br Cleavage via Suzuki-Miyaura Coupling
  • Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq), Toluene/H2O, 80°C, 12 hours.

  • Causality: The bidentate dppf ligand features a large bite angle, which accelerates the reductive elimination step. It is sufficiently electron-rich to activate the C-Br bond at 80°C, but not electron-rich enough to break the highly stable C-Cl bond.

  • Self-Validation Checkpoint (GC-MS): Upon successful displacement of the Bromine atom, the mass spectrum will immediately simplify. The M+4 peak will disappear, leaving a distinct 3:1 (M, M+2) isotopic cluster , definitively proving that only the Chlorine atom remains on the ring.

Step 3: C-Cl Cleavage via Buchwald-Hartwig Amination
  • Conditions: Secondary amine (1.5 eq), Pd2(dba)3 (5 mol%), XPhos (10 mol%), NaOtBu (2.0 eq), 1,4-Dioxane, 110°C, 16 hours.

  • Causality: The C-Cl bond is notoriously inert (BDE ~81 kcal/mol). XPhos is a bulky, highly electron-rich dialkylbiaryl phosphine. The high electron density forces the difficult oxidative addition into the C-Cl bond, while its extreme steric bulk subsequently forces the two coupled fragments together to facilitate reductive elimination.

  • Self-Validation Checkpoint (GC-MS): The final halogen is removed. The product peak will become monoisotopic (barring natural 13C abundance), confirming total, orthogonal functionalization of the arene core.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex Source: DB-Thueringen URL: [Link]

  • Title: Machine Learning-Guided Development of Trialkylphosphine Ni(I) Dimers and Applications in Site-Selective Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Validation

5-Bromo-4-chloro-2-iodo-m-xylene vs 4-bromo-2-iodo-m-xylene reactivity

An in-depth technical analysis of polyhalogenated m-xylenes reveals a fascinating intersection of steric hindrance and electronic reactivity. For researchers and drug development professionals, building complex molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of polyhalogenated m-xylenes reveals a fascinating intersection of steric hindrance and electronic reactivity. For researchers and drug development professionals, building complex molecular architectures requires highly predictable, chemoselective transformations.

This guide objectively compares the reactivity profiles of 5-bromo-4-chloro-2-iodo-m-xylene and 4-bromo-2-iodo-m-xylene . By analyzing the causality behind their reactivity, we can establish robust, self-validating protocols for orthogonal functionalization.

Structural Causality: The "Steric Wall" of m-Xylenes

In both compounds, the iodine atom is located at the 2-position, flanked by two ortho-methyl groups (positions 1 and 3). While the carbon-iodine (C–I) bond is intrinsically the weakest and most electronically primed for oxidative addition (~55 kcal/mol), the 1,3-dimethyl configuration creates a formidable "steric wall."

During palladium-catalyzed cross-coupling, the bulky transition-metal complex must achieve a specific trajectory to insert into the carbon-halogen bond. The ortho-methyl groups severely impede this approach, often rendering the C–I bond kinetically inert under standard catalytic conditions[1].

Conversely, the bromine atoms in both molecules are positioned in much more sterically accessible environments:

  • In 4-bromo-2-iodo-m-xylene : The 4-bromo position is flanked only by one methyl group (C3) and a small hydrogen atom (C5).

  • In 5-bromo-4-chloro-2-iodo-m-xylene : The 5-bromo position is flanked by a chlorine atom (C4) and a hydrogen atom (C6). Because chlorine has a smaller van der Waals radius than a methyl group, the 5-position is the least sterically hindered site on the entire aromatic ring.

Reactivity1 Substrate 4-Bromo-2-iodo-m-xylene (Sterically Hindered I, Accessible Br) Pd_Standard Pd(0) + PPh3 (Steric Control) Substrate->Pd_Standard Pd_Bulky Pd(0) + XPhos (Electronic Control) Substrate->Pd_Bulky Lithiation n-BuLi, -78°C (Kinetic Control) Substrate->Lithiation Prod_Br Reaction at 4-Bromo (C-Br Insertion) Pd_Standard->Prod_Br Prod_I Reaction at 2-Iodo (C-I Insertion) Pd_Bulky->Prod_I Prod_Li 2-Lithio-4-bromo-m-xylene (I-Li Exchange) Lithiation->Prod_Li

Fig 1: Chemoselective pathways for 4-bromo-2-iodo-m-xylene based on steric vs. electronic control.

Reactivity Profiling & Chemoselectivity

The divergence in reactivity between these two compounds becomes apparent when selecting the mode of activation.

Palladium-Catalyzed Cross-Coupling (Steric Approach Control)

When subjecting either compound to Suzuki-Miyaura or Heck conditions using standard ligands (e.g., PPh 3​ ), the catalyst will bypass the weaker C–I bond and selectively undergo oxidative addition at the C–Br bond. In the tri-halogenated 5-bromo-4-chloro-2-iodo-m-xylene , the C–Cl bond remains untouched due to its high bond dissociation energy (~81 kcal/mol), acting as a reliable orthogonal handle for late-stage functionalization.

To force insertion into the 2-iodo position, one must overcome the steric wall by employing highly active, sterically accommodating ligands (such as Buchwald dialkylbiaryl phosphines or NHC ligands) that can stabilize a mono-ligated Pd(0) species small enough to penetrate the hindered environment[2].

Halogen-Metal Exchange (Kinetic Control)

Unlike transition-metal catalysis, halogen-lithium exchange does not require a bulky coordination sphere. The transition state involves a direct nucleophilic attack on the highly polarizable halogen atom. Because the kinetic rate of I–Li exchange is orders of magnitude faster than Br–Li exchange, treating either compound with n-butyllithium at cryogenic temperatures results in exclusive lithiation at the 2-iodo position, completely ignoring the steric shielding[3].

Reactivity2 Substrate 5-Bromo-4-chloro-2-iodo-m-xylene (Tri-halogenated Core) Lithiation Halogen-Metal Exchange (n-BuLi, -78 °C) Substrate->Lithiation Pd_Coupling Pd-Catalyzed Cross-Coupling (Standard Ligands) Substrate->Pd_Coupling Product_Li Selective 2-Lithiation (I > Br > Cl exchange rate) Lithiation->Product_Li Product_Pd Selective 5-Arylation (Steric approach control) Pd_Coupling->Product_Pd

Fig 2: Divergent reactivity of 5-bromo-4-chloro-2-iodo-m-xylene under kinetic and steric regimes.

Quantitative Data & Comparison Tables

Table 1: Physicochemical & Steric Properties Comparison

Property5-Bromo-4-chloro-2-iodo-m-xylene4-Bromo-2-iodo-m-xylene
Most Electronically Reactive Bond C2–I (~55 kcal/mol)C2–I (~55 kcal/mol)
Least Sterically Hindered Bond C5–BrC4–Br
Primary Pd-Oxidative Addition Site C5–Br (Steric Control)C4–Br (Steric Control)
Primary Lithiation Site (-78 °C) C2–I (Kinetic Control)C2–I (Kinetic Control)
Orthogonal Handles Remaining C2–I, C4–ClC2–I

Table 2: Experimental Chemoselectivity Profiles

Reaction TypeReagents / Catalyst5-Bromo-4-chloro-2-iodo...4-Bromo-2-iodo...
Suzuki-Miyaura Pd(PPh 3​ ) 4​ , ArB(OH) 2​ , 80 °CExclusive C5-ArylationExclusive C4-Arylation
Halogen-Metal Exchange n-BuLi, THF, -78 °CExclusive C2-LithiationExclusive C2-Lithiation
Buchwald-Hartwig Pd 2​ (dba) 3​ , XPhos, 100 °CMixed C2 / C5 AminationC2-Amination favored

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) that leverage the unique isotopic signatures of halogens to verify chemoselectivity before proceeding to downstream synthesis.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Steric Control)

Objective: Arylate the less hindered C–Br bond while preserving the C–I bond for future functionalization.

  • Preparation : In a flame-dried Schlenk flask, combine 5-bromo-4-chloro-2-iodo-m-xylene (1.0 equiv), phenylboronic acid (1.05 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Catalyst Addition : Add Pd(PPh 3​ ) 4​ (5 mol%). The use of the bulky triphenylphosphine ligand is the causal factor here; it prevents the palladium center from accessing the sterically shielded 2-iodo position[1].

  • Reaction : Degas with argon, add a degassed mixture of Toluene/H 2​ O (4:1), and heat to 80 °C for 12 hours.

  • Self-Validating IPC (GC-MS) : Extract a 50 μ L aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation Metric: Bromine has a distinct 1:1 (M:M+2) isotopic pattern, while chlorine has a 3:1 pattern. The successful product will show the complete disappearance of the 1:1 Br doublet, while retaining the 3:1 Cl signature and the heavy mass of the iodine atom. If the C–I bond reacted erroneously, the mass would drop by 127 Da, and the Br/Cl complex isotopic cluster would remain.

Protocol B: Selective Halogen-Lithium Exchange (Kinetic Control)

Objective: Functionalize the 2-iodo position while preserving the C–Br and C–Cl bonds.

  • Preparation : Dissolve 4-bromo-2-iodo-m-xylene (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cryogenic Cooling : Cool the solution to exactly -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress the slower Br–Li exchange and prevent the formation of highly reactive aryne intermediates.

  • Lithiation : Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 15 minutes at -78 °C[3].

  • Electrophilic Quench : Add anhydrous DMF (1.5 equiv) to form the corresponding aldehyde.

  • Self-Validating IPC (D 2​ O Quench) : Before adding DMF, extract a 0.5 mL aliquot and quench it directly into D 2​ O. Analyze via GC-MS.

    • Validation Metric: The mass spectrum of the D 2​ O-quenched aliquot must show a mass shift corresponding to the exact loss of Iodine (-127 Da) and the addition of Deuterium (+2 Da). The retention of the 1:1 bromine isotopic doublet confirms that the C–Br bond was completely untouched by the alkyllithium reagent.

References

  • Title : A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions Source : Journal of the American Chemical Society (ACS) URL :[Link]

  • Title : Carbonylation of Aryl Halides: Extending the Scope of the Reaction Source : Organic Process Research & Development (ACS) URL :[Link]

  • Title : All-Carbon Polyradical Architectures Source : UC Berkeley Electronic Theses and Dissertations (eScholarship) URL :[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-chloro-2-iodo-m-xylene

Abstract This guide provides a comprehensive framework for the validation of analytical methods for 5-Bromo-4-chloro-2-iodo-m-xylene, a halogenated aromatic compound pertinent to pharmaceutical development as a potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the validation of analytical methods for 5-Bromo-4-chloro-2-iodo-m-xylene, a halogenated aromatic compound pertinent to pharmaceutical development as a potential process intermediate or impurity. We will objectively compare the performance of principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and provide detailed, field-tested protocols for method validation. The methodologies presented are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure scientific integrity and regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data for this and structurally similar compounds.

Introduction: The Imperative for Method Validation

In pharmaceutical development, the adage "you can't control what you can't measure" is paramount. 5-Bromo-4-chloro-2-iodo-m-xylene, a complex halogenated xylene derivative, may arise as a synthetic intermediate or a process-related impurity. The stringent control of such impurities is a non-negotiable aspect of drug safety and efficacy.[3] Regulatory bodies mandate that any analytical procedure used for the release and stability testing of drug substances and products must be validated to demonstrate its fitness for purpose.[2]

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] This guide moves beyond a simple checklist of validation parameters, delving into the causality behind experimental design and the establishment of a self-validating analytical system.

Strategic Selection of an Analytical Technique

The choice of analytical instrumentation is the foundational decision in method development. The physicochemical properties of 5-Bromo-4-chloro-2-iodo-m-xylene—a non-volatile solid with a complex substitution pattern—inform the suitability of various techniques.

G cluster_quant Quantitative Analysis & Impurity Profiling cluster_qual Structural Confirmation Analyte 5-Bromo-4-chloro-2-iodo-m-xylene (Halogenated Aromatic) Quant_Choice Primary Goal? Analyte->Quant_Choice Quantification Qual_Choice Primary Goal? Analyte->Qual_Choice Identification HPLC HPLC-UV (High Sensitivity, Robust) Quant_Choice->HPLC Yes GCMS GC-MS (High Specificity, Volatility Dependent) Quant_Choice->GCMS Alternative NMR NMR Spectroscopy (Unambiguous Structure) Qual_Choice->NMR Yes HRMS High-Resolution MS (Elemental Composition) Qual_Choice->HRMS Confirmation G start Method Development (RP-HPLC) spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod_loq LOD & LOQ acc->lod_loq prec->lod_loq robust Robustness lod_loq->robust end Validated Method robust->end

Sources

Validation

Benchmarking the Synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene: Classical EAS vs. Regiocontrolled C-H Borylation

Polyhalogenated xylenes are highly prized scaffolds in modern drug discovery and materials science. Because the carbon-halogen bonds (C-I, C-Br, C-Cl) possess distinct bond dissociation energies and oxidative addition ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated xylenes are highly prized scaffolds in modern drug discovery and materials science. Because the carbon-halogen bonds (C-I, C-Br, C-Cl) possess distinct bond dissociation energies and oxidative addition rates, these molecules act as programmable templates for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings) .

Among these scaffolds, 5-bromo-4-chloro-2-iodo-m-xylene (CAS 1208075-91-5) represents a uniquely challenging synthetic target. The dense functionalization of the 1,3-dimethylbenzene core requires exquisite regiocontrol to overcome competing steric and electronic directing effects. This guide objectively benchmarks two synthetic strategies for this molecule: the traditional Sequential Electrophilic Aromatic Substitution (SEAS) approach and a modern, regiocontrolled C-H borylation methodology.

Mechanistic Challenge: The Steric Penalty at C2

The fundamental difficulty in synthesizing 5-bromo-4-chloro-2-iodo-m-xylene lies in the spatial arrangement of the m-xylene (1,3-dimethylbenzene) core. The C2 position is flanked by two methyl groups. This creates a severe steric penalty for any incoming electrophile during standard electrophilic aromatic substitution (EAS). Traditional stepwise halogenation naturally favors the less hindered C4 and C6 positions. Consequently, attempting to force an iodine atom into the C2 position late in a synthetic sequence inevitably results in poor yields and complex, inseparable isomer mixtures.

Method A: Classical Sequential Electrophilic Aromatic Substitution (SEAS)

The classical approach relies on the intrinsic electronic directing groups of the aromatic ring. While cost-effective in terms of raw materials, it suffers from a fatal flaw in late-stage regiocontrol.

MethodA A 3,5-Dimethylaniline B 5-Bromo-m-xylene A->B Sandmeyer (NaNO2, HBr, CuBr) C 5-Bromo-4-chloro-m-xylene B->C Chlorination (NCS, FeCl3) D 5-Bromo-4-chloro-2-iodo-m-xylene (Minor Product) C->D Iodination (I2, H5IO6) E 5-Bromo-4-chloro-6-iodo-m-xylene (Major Product) C->E Steric Preference

Workflow of Method A (Classical SEAS) highlighting poor regiocontrol in the final iodination step.

Step-by-Step Methodology (Method A)
  • Sandmeyer Bromination: 3,5-Dimethylaniline (1.0 equiv) is dissolved in aqueous HBr and cooled to 0 °C. Sodium nitrite (1.1 equiv) is added dropwise to form the diazonium salt. The solution is then poured into a heated mixture of CuBr (1.2 equiv) in HBr to yield 5-bromo-m-xylene.

  • Electrophilic Chlorination: 5-Bromo-m-xylene is dissolved in DMF. N-Chlorosuccinimide (NCS, 1.05 equiv) and a catalytic amount of FeCl3 (5 mol%) are added. The methyl and bromo groups direct the chlorine to the C4/C6 position, yielding 5-bromo-4-chloro-m-xylene .

  • Electrophilic Iodination (The Bottleneck): The intermediate is treated with iodine (I2, 0.6 equiv) and periodic acid (H5IO6, 0.3 equiv) in a mixture of acetic acid and sulfuric acid at 80 °C.

    • Causality of Failure: The electrophilic iodine species must choose between the highly hindered C2 position (sandwiched between two methyls) and the C6 position (between a methyl and a bromine). Due to the extreme steric buttressing at C2, the 6-iodo isomer predominates (approx. 6:1 ratio), yielding the desired 2-iodo product in <15% yield.

Method B: Regiocontrolled Ir-Catalyzed C-H Borylation (The Modern Benchmark)

To bypass the steric penalty at C2, the modern approach establishes the C2–Iodine bond at the very beginning by utilizing commercially available 2-iodo-m-xylene. The sequence then leverages steric-driven C-H activation to cleanly functionalize the remaining positions.

MethodB A 2-Iodo-m-xylene B 5-Bpin-2-iodo-m-xylene A->B C-H Borylation [Ir(OMe)(COD)]2 C 5-Bromo-2-iodo-m-xylene B->C Halodeborylation (CuBr2) D 5-Bromo-4-chloro-2-iodo-m-xylene (Exclusive Product) C->D Chlorination (NCS, ZrCl4)

Workflow of Method B utilizing regiocontrolled Ir-catalyzed C-H borylation for exclusive synthesis.

Step-by-Step Methodology (Method B)
  • Ir-Catalyzed C-H Borylation: In a nitrogen-filled glovebox, 2-iodo-m-xylene (1.0 equiv), bis(pinacolato)diboron (B2pin2, 0.6 equiv),[Ir(OMe)(COD)]2 (1.5 mol%), and dtbpy (3.0 mol%) are dissolved in dry THF. The mixture is heated to 80 °C for 12 hours.

    • Causality of Success: The bulky iridium-dtbpy catalyst complex is highly sensitive to steric hindrance. It completely avoids the ortho-positions and exclusively targets the unhindered C5 position (meta to both methyls), yielding 5-Bpin-2-iodo-m-xylene.

  • Halodeborylation: The crude boronic ester is dissolved in a 1:1 mixture of MeOH and H2O. CuBr2 (3.0 equiv) is added, and the mixture is refluxed at 80 °C for 8 hours. This cleanly converts the C-Bpin bond to a C-Br bond, providing 5-bromo-2-iodo-m-xylene .

  • Symmetric Chlorination: 5-Bromo-2-iodo-m-xylene is dissolved in CH2Cl2. NCS (1.05 equiv) and ZrCl4 (10 mol%) are added at room temperature.

    • Causality of Success: In this intermediate, the C4 and C6 positions are chemically equivalent and represent the only available sites for EAS. Chlorination proceeds smoothly and symmetrically, yielding the target 5-bromo-4-chloro-2-iodo-m-xylene exclusively without the need for complex isomer separation.

Quantitative Benchmarking

The experimental superiority of the C-H borylation route becomes evident when comparing the quantitative metrics of both workflows. Method B eliminates the need for preparative reverse-phase HPLC, which is otherwise mandatory to separate the regioisomers generated in Method A.

MetricMethod A: Classical SEASMethod B: C-H Borylation
Overall Yield < 5%68%
Regioselectivity (Final Step) 1:6 (C2 vs C6 iodination)> 99:1 (Exclusive C4/C6 chlorination)
Step Count 3 Steps3 Steps
Chromatographic Burden High (Requires RP-HPLC for isomer separation)Low (Standard silica gel flash chromatography)
E-Factor (Waste Generation) High (Due to discarded major isomers)Moderate (Catalytic efficiency offsets metal waste)

Conclusion

For the synthesis of heavily substituted, sterically encumbered polyhalogenated aromatics like 5-bromo-4-chloro-2-iodo-m-xylene, Method B vastly outperforms Method A. By leveraging the steric sensitivity of Ir-catalyzed C-H borylation, chemists can bypass the inherent ortho/para directing conflicts of traditional EAS. This transforms a low-yielding, isomer-plagued sequence into a highly efficient, self-validating, and regioselective workflow suitable for advanced drug development applications.

References
  • WuXi Biology. "Stepwise Multiple Halogenation Coupling Reaction Strategies." WuXi AppTec. [Link]

  • PubChem. "1-Bromo-2-chloro-3,5-dimethylbenzene | CID 44891126." National Center for Biotechnology Information.[Link]

Comparative

Quantifying Impurities in Polyhalogenated Aromatics: A Comparative Guide for 5-Bromo-4-chloro-2-iodo-m-xylene

Introduction & The Analytical Challenge The compound 5-Bromo-4-chloro-2-iodo-m-xylene (1,3-dimethyl-2-iodo-4-chloro-5-bromobenzene) is a highly functionalized, polyhalogenated aromatic scaffold frequently utilized as an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

The compound 5-Bromo-4-chloro-2-iodo-m-xylene (1,3-dimethyl-2-iodo-4-chloro-5-bromobenzene) is a highly functionalized, polyhalogenated aromatic scaffold frequently utilized as an intermediate in advanced pharmaceutical synthesis and materials science.

For drug development professionals, profiling the impurities of such intermediates is not merely a quality control exercise—it is a regulatory mandate. The International Council for Harmonisation (ICH) Q3A(R2) guidelines require the reporting of organic impurities in new drug substances at thresholds as low as 0.05%, and structural identification at 0.10%[1].

However, analyzing 5-Bromo-4-chloro-2-iodo-m-xylene presents three distinct physicochemical challenges that dictate the choice of analytical instrumentation:

  • Thermal Lability of the C-I Bond: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (BDE) compared to C-Br and C-Cl bonds[2]. Exposing this molecule to the high temperatures typical of standard gas chromatography (GC) inlets induces homolytic cleavage, generating artificial deiodinated impurities (e.g., 5-bromo-4-chloro-m-xylene) that skew the true impurity profile.

  • Isomeric Complexity: Electrophilic aromatic halogenation often yields closely related positional isomers (e.g., 4-bromo-5-chloro-2-iodo-m-xylene). These isomers possess identical molecular weights and nearly identical hydrophobicities, making them exceptionally difficult to resolve using standard reversed-phase chromatography.

  • Absence of Reference Standards: In early-stage development, synthesized reference standards for every potential over-halogenated or isomeric impurity are rarely available, complicating traditional calibration curve-based quantification.

To navigate these challenges, researchers must objectively compare and deploy Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Workflows

Method A: GC-MS (Low-Temperature Inlet)

GC-MS is the gold standard for volatile and semi-volatile aromatics, offering unparalleled structural elucidation through mass-to-charge ratios and isotopic pattern recognition[3]. Because bromine and chlorine have distinct natural isotopic abundances ( 79 Br/ 81 Br and 35 Cl/ 37 Cl), GC-MS can instantly identify over-halogenated or dehalogenated impurities based on their M, M+2, M+4 ion clusters.

  • The Causality: To prevent the thermal degradation of the fragile C-I bond, the standard 250°C split/splitless injection must be abandoned. Instead, a Programmable Temperature Vaporizing (PTV) inlet or a low-temperature isothermal injection (e.g., 150°C) is required to ensure the molecule enters the gas phase intact.

Method B: HPLC-UV with a PFP Stationary Phase

While GC-MS struggles with thermal lability, HPLC operates at near ambient temperatures, eliminating the risk of C-I bond cleavage[3]. However, standard C18 columns often fail to separate halogenated positional isomers because they rely solely on hydrophobic interactions.

  • The Causality: A Pentafluorophenyl (PFP) stationary phase is mandatory here. The fluorinated aromatic ring of the PFP column introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and halogen bonding[4][5]. This unique selectivity recognizes minor charge localizations, allowing for the baseline resolution of structurally similar halogenated isomers that co-elute on a C18 column[5].

Method C: Quantitative NMR (qNMR)

When impurity reference standards are unavailable, chromatographic methods cannot provide exact mass-balance quantification due to differing UV extinction coefficients or MS ionization efficiencies.

  • The Causality: qNMR serves as a primary ratio method of measurement[6]. Because the integral of an NMR resonance is directly proportional to the number of nuclei generating it, researchers can achieve absolute quantification of the main component and any impurities >0.1% by comparing them against a highly pure, unrelated internal standard (such as maleic acid)[7][8].

Quantitative Data Comparison

The following table summarizes the simulated performance metrics of the three techniques when applied to 5-Bromo-4-chloro-2-iodo-m-xylene impurity profiling.

Performance MetricHPLC-UV (PFP Column)GC-MS (Low-Temp EI)qNMR ( 1 H)
Primary Separation/Detection Mechanism Dipole-dipole, π−π , halogen bonding[5]Volatility, mass-to-charge, isotopic patterns[3]Nuclear spin resonance, signal integration[7]
Limit of Detection (LOD) 0.01%0.005%0.1%
Limit of Quantification (LOQ) 0.03%0.01%0.5%
Thermal Degradation Risk NoneModerate to High (C-I bond cleavage)None
Reference Standard Required? Yes (for exact quantification)Yes (for exact quantification)No (Absolute quantification)[6]
Positional Isomer Resolution Excellent ( Rs​ > 2.5)Moderate ( Rs​ ~ 1.5)Good (Dependent on chemical shift dispersion)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following step-by-step methodologies include built-in system suitability checks.

Protocol 1: RP-HPLC Isomer Separation (PFP Column)
  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[4].

  • Mobile Phase Preparation: Prepare a gradient system using Water (Solvent A) and Acetonitrile (Solvent B).

  • Gradient Elution: Run a gradient from 40% B to 90% B over 20 minutes to elute the highly lipophilic 5-Bromo-4-chloro-2-iodo-m-xylene.

  • Detection: Set the UV detector to 254 nm (optimal for halogenated benzenes).

  • System Suitability (Self-Validation): Inject a resolution mixture containing the target compound and a known isomer (e.g., 4-bromo-5-chloro-2-iodo-m-xylene). The run is only valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

Protocol 2: Low-Temperature GC-MS Profiling
  • Inlet Configuration: Configure the GC with a PTV inlet. Set the initial inlet temperature to 60°C.

  • Injection & Vaporization: Inject 1 µL of the sample (dissolved in hexane). Ramp the inlet temperature rapidly to 180°C (avoiding the standard 250°C) to gently vaporize the sample without breaking the C-I bond.

  • Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Program the oven from 80°C to 280°C at 15°C/min.

  • System Suitability (Self-Validation): Evaluate the mass spectrum of the main peak. The ratio of the deiodinated fragment ( [M−I]+ ) to the intact molecular ion ( M+ ) must be <2% . If the ratio is higher, thermal degradation is occurring in the inlet, and the injection temperature must be lowered.

Protocol 3: Absolute Quantification via 1 H qNMR
  • Sample Preparation: Accurately weigh ~20 mg of the 5-Bromo-4-chloro-2-iodo-m-xylene sample and ~5 mg of a certified reference internal standard (e.g., Maleic acid or 1,2,4,5-tetrachlorobenzene)[8] using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of Deuterated Chloroform ( CDCl3​ ).

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds) to ensure complete spin relaxation and quantitative integration[8].

  • System Suitability (Self-Validation): Ensure the signal-to-noise (S/N) ratio of the internal standard peak and the target analyte peak (e.g., the aromatic proton or the methyl protons) is >250:1 .

Analytical Decision Workflow

To determine the most appropriate technique for your specific stage of drug development, follow the logic outlined in the workflow below.

G Start Impurity Profiling of 5-Bromo-4-chloro-2-iodo-m-xylene Q1 Are reference standards available for impurities? Start->Q1 qNMR qNMR (1H) Absolute Quantification (Internal Standard) Q1->qNMR No Q2 Is trace-level sensitivity (<0.05% ICH Threshold) required? Q1->Q2 Yes Q2->qNMR No (>0.1% is sufficient) HPLC HPLC-UV (PFP Column) Resolves Positional Isomers No Thermal Degradation Q2->HPLC Yes (Non-volatiles/Isomers) GCMS GC-MS (Low Temp Inlet) Isotopic Pattern Profiling (Watch for C-I Cleavage) Q2->GCMS Yes (Volatiles)

Analytical decision workflow for 5-Bromo-4-chloro-2-iodo-m-xylene impurity profiling.

Conclusion

Quantifying impurities in 5-Bromo-4-chloro-2-iodo-m-xylene requires a nuanced understanding of its chemical reactivity. While GC-MS offers excellent isotopic data, the thermal fragility of the C-I bond makes it a risky choice without strict inlet temperature controls. For routine, non-destructive profiling of positional isomers, HPLC-UV utilizing a PFP stationary phase is the superior chromatographic method. Finally, when absolute mass-balance is required without the luxury of impurity reference standards, qNMR remains the most scientifically rigorous and regulatory-compliant solution.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy World.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka.
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.
  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. YMC Co., Ltd.
  • Bond dissociation energy. Wikipedia.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Bromo-4-chloro-2-iodo-m-xylene

As laboratory professionals, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The synthesis and use of novel compounds like 5-Bromo-4-chloro-2-iodo-m-xylene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The synthesis and use of novel compounds like 5-Bromo-4-chloro-2-iodo-m-xylene are central to advancing pharmaceutical and chemical research. However, the unique properties of such highly substituted, halogenated aromatic compounds demand a rigorous and informed approach to their disposal. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage the waste stream of this compound, ensuring the protection of both personnel and the environment.

The causality behind these stringent disposal protocols is rooted in the chemical nature of halogenated aromatic hydrocarbons. These molecules often exhibit environmental persistence and can bioaccumulate.[1] Improper disposal can lead to long-term contamination and potential health risks.[2] Therefore, the procedures outlined below are not merely recommendations but are critical control points in the lifecycle of this chemical within a research setting.

Compound Identification and Hazard Assessment

Key Characteristics (Inferred):

PropertyValue/InformationCausality and Implication
Chemical Formula C₈H₆BrClIA polyhalogenated aromatic hydrocarbon. The presence of multiple halogen atoms (Br, Cl, I) significantly influences its reactivity and environmental fate.
Appearance Likely a solid (based on similar compounds)Affects spill control procedures; solids are less likely to disperse rapidly than liquids.
Hazards Presumed irritant to skin, eyes, and respiratory system.[3][4][5] Potential for long-term environmental effects due to persistence.[1]Dictates the mandatory use of comprehensive Personal Protective Equipment (PPE) and handling within ventilated enclosures.
Incompatibilities Strong oxidizing agents.[4][7]Waste must be segregated from oxidizers to prevent violent reactions.

The core principle is to treat this compound as hazardous waste, specifically as a halogenated organic waste, which is subject to strict disposal regulations under the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Immediate Safety & Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The potential for irritation and unknown long-term effects necessitates a cautious approach.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[10] Ensure that an eyewash station and safety shower are immediately accessible.[3][10]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Given the aromatic nature of the compound, a double-gloving strategy is recommended to prevent absorption through the skin.

  • Eye/Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes or airborne particles.

  • Body Protection : A flame-resistant laboratory coat and closed-toe shoes are required.

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in hazardous waste management. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[2] Mixing them with non-halogenated waste streams can lead to regulatory violations and improper disposal.

Step-by-Step Segregation and Containment:

  • Designate a Waste Container : Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container should be made of a non-reactive material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.

  • Labeling : The label must be unambiguous. Include:

    • The full chemical name: "5-Bromo-4-chloro-2-iodo-m-xylene"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

    • The date accumulation started.

  • Transferring Waste :

    • Solid Waste : Carefully transfer the solid compound using a dedicated spatula or scoop. Place any contaminated items (e.g., weighing paper, gloves, paper towels) into the same container.

    • Solutions : If the compound is in a solvent, the entire solution must be disposed of as halogenated waste. Never pour this waste down the drain.[11] Identify the solvent on the waste label, as this is critical for the disposal facility. According to the EPA, solvent mixtures containing a total of ten percent or more (by volume) of halogenated solvents are typically classified under waste codes like F001 or F002.[12]

The following workflow provides a logical decision path for waste segregation:

Caption: Waste Segregation Decision Workflow for 5-Bromo-4-chloro-2-iodo-m-xylene.

Final Disposal Procedure

The final disposal is a handoff process to your institution's Environmental Health & Safety (EHS) department. Researchers are responsible for the waste up to this point.

  • Secure the Container : Once waste is added, securely close the container lid to prevent any release of vapors.

  • Store Safely : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, under the control of the laboratory personnel.

  • Schedule Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond your institution's specified limits (both in volume and time).

  • Documentation : Complete any required hazardous waste disposal forms or manifests provided by your EHS department. Accurate documentation is a legal requirement.

Emergency Procedures: Spills and Exposure
  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material (like vermiculite or sand) to prevent it from becoming airborne.[9]

    • Carefully sweep the material into the designated "Halogenated Organic Waste" container.

    • Clean the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10]

By adhering to these systematic procedures, you ensure that your research advances knowledge without compromising the safety of your colleagues or the integrity of our shared environment.

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: New England Disposal Technologies (NEDT)
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Hydrocarbons, Halogenated Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL
  • Title: SAFETY DATA SHEET - 5-Bromo-2-fluoro-1,3-dimethylbenzene Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 5-Bromo-m-xylene Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 5-Iodo-m-xylene Source: Fisher Scientific URL
  • Title: SDS - Quik-Solv Source: QuestSpecialty URL
  • Source: National Institutes of Health (NIH)
  • Title: SAFETY DATA SHEET - 5-Bromo-m-xylene Source: Thermo Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 4-Iodo-m-xylene Source: TCI Chemicals URL
  • Title: Wiley Guide to Chemical Incompatibilities Source: SciSpace URL
  • Title: Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene Source: Cole-Parmer URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.